Product packaging for m-PEG3-S-Acetyl(Cat. No.:)

m-PEG3-S-Acetyl

Cat. No.: B609249
M. Wt: 222.30 g/mol
InChI Key: DTUUOURANKYUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG3-S-Acetyl is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O4S B609249 m-PEG3-S-Acetyl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[2-[2-(2-methoxyethoxy)ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S/c1-9(10)14-8-7-13-6-5-12-4-3-11-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUUOURANKYUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-S-Acetyl: A Core Component in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG3-S-Acetyl is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications. Detailed experimental protocols for its use, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its effective implementation in research and development settings.

Introduction

This compound, also known as S-Acetyl-tri(ethylene glycol) methyl ether, is a versatile chemical tool that combines a methoxy-terminated triethylene glycol (PEG3) spacer with a protected thiol functionality in the form of a thioacetate. The PEG component imparts increased hydrophilicity and biocompatibility to the molecules it is incorporated into, which can improve their solubility and pharmacokinetic profiles. The S-acetyl group serves as a stable protecting group for the highly reactive thiol, which can be selectively deprotected under mild conditions to reveal a free sulfhydryl group. This reactive thiol is then available for conjugation to various electrophilic partners, making this compound a valuable linker for covalently attaching molecules of interest. Its primary application lies in the construction of PROTACs, where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in different solvent systems and for its characterization using various analytical techniques.

PropertyValueReference
CAS Number 857284-78-7[1]
Molecular Formula C9H18O4S[1]
Molecular Weight 222.30 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in water, DMSO, DMF

Synthesis and Quality Control

Synthesis of this compound

Step 1: Tosylation of Triethylene Glycol Monomethyl Ether

The hydroxyl group of triethylene glycol monomethyl ether is first activated by conversion to a tosylate. This is a standard procedure in organic synthesis to create a good leaving group for subsequent nucleophilic substitution.

Step 2: Thioacetylation

The tosylated intermediate is then reacted with a thioacetate salt, such as potassium thioacetate, to introduce the S-acetyl group via an SN2 reaction.

A generalized reaction scheme is presented below:

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Thioacetylation m-PEG3-OH HO-(CH2CH2O)3-CH3 m-PEG3-OTs TsO-(CH2CH2O)3-CH3 m-PEG3-OH->m-PEG3-OTs TsCl TsCl, Pyridine TsCl->m-PEG3-OTs m-PEG3-OTs_2 TsO-(CH2CH2O)3-CH3 m-PEG3-SAc AcS-(CH2CH2O)3-CH3 m-PEG3-OTs_2->m-PEG3-SAc KSAc KSAc, DMF KSAc->m-PEG3-SAc

Caption: Proposed two-step synthesis of this compound.

Quality Control

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Characteristic peaks for the methoxy group, the ethylene glycol protons, and the acetyl protons. The integration of these peaks should correspond to the expected proton count.
¹³C NMR Resonances corresponding to the carbons of the methoxy group, the ethylene glycol backbone, and the acetyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of this compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Experimental Protocols

Deprotection of the S-Acetyl Group to Yield m-PEG3-SH

The thioacetate group can be cleaved under mild basic conditions to yield the free thiol, m-PEG3-SH.

Materials:

  • This compound

  • 0.5 M Sodium hydroxide (NaOH) or 0.5 M Hydroxylamine in an appropriate buffer

  • Degassed phosphate-buffered saline (PBS), pH 7.2-7.5

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound in degassed PBS buffer.

  • Add a 1.5 to 2-fold molar excess of 0.5 M NaOH or hydroxylamine.

  • Incubate the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere (nitrogen or argon).

  • The resulting m-PEG3-SH solution is typically used immediately in the next conjugation step without further purification.

G Start Dissolve this compound in degassed buffer Add_Base Add 1.5-2x molar excess of 0.5M NaOH or Hydroxylamine Start->Add_Base Incubate Incubate at RT for 30-60 min under inert atmosphere Add_Base->Incubate Product m-PEG3-SH solution (ready for conjugation) Incubate->Product

Caption: Workflow for the deprotection of this compound.

Thiol-Maleimide Conjugation

The freshly deprotected m-PEG3-SH can be readily conjugated to a maleimide-functionalized molecule. This reaction is highly specific and proceeds efficiently at neutral pH.

Materials:

  • Solution of m-PEG3-SH (from the deprotection step)

  • Maleimide-functionalized molecule of interest

  • Degassed phosphate-buffered saline (PBS), pH 6.5-7.5

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the maleimide-functionalized molecule in degassed PBS buffer.

  • Add the solution of freshly prepared m-PEG3-SH to the maleimide solution. A slight molar excess (1.1 to 1.5-fold) of the thiol is often used to ensure complete reaction of the maleimide.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight under an inert atmosphere.

  • The progress of the reaction can be monitored by HPLC.

  • The final conjugate can be purified using size-exclusion chromatography or reverse-phase HPLC.

ParameterRecommended Condition
pH 6.5 - 7.5
Temperature Room Temperature or 4°C
Reaction Time 1-2 hours at RT, or overnight at 4°C
Molar Ratio (Thiol:Maleimide) 1.1:1 to 1.5:1

Application in PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs. Its deprotected thiol form allows for the conjugation to a maleimide-functionalized warhead or E3 ligase ligand. The PEG3 linker provides sufficient length and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The resulting PROTAC would then mediate the ubiquitination and subsequent degradation of the POI via the ubiquitin-proteasome system.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (POI Ligand-PEG3-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a key enabling tool for researchers in bioconjugation and drug discovery. Its well-defined structure, ease of deprotection, and efficient conjugation chemistry make it an ideal linker for a variety of applications, particularly in the rapidly evolving field of targeted protein degradation. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals working with this versatile molecule.

References

An In-depth Technical Guide to m-PEG3-S-Acetyl: A Core Linker in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG3-S-Acetyl, a heterobifunctional linker increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This document details the physicochemical characteristics of this compound, provides generalized experimental protocols for its use, and illustrates its role in targeted protein degradation.

Core Concepts: Chemical Structure and Physicochemical Properties

This compound is a short-chain polyethylene glycol (PEG) derivative that serves as a flexible and hydrophilic spacer. One terminus is capped with a methoxy group ("m-PEG"), rendering it chemically inert, while the other end features a thiol group protected by an acetyl moiety (S-Acetyl). This protected thiol is the reactive handle for conjugation to target molecules.

The key attributes of this compound are summarized in the table below, compiled from various chemical suppliers.[1][2]

PropertyValueReference
Chemical Formula C₉H₁₈O₄S[1][2]
Molecular Weight 222.3 g/mol [1]
CAS Number 857284-78-7
Appearance Off-white/white solid or viscous liquidBroadPharm
Purity Typically ≥98%
Solubility Soluble in water, DMSO, DCM, DMFBroadPharm (for related m-PEG3-acid)
Storage -20°C, protected from moisture

The structure of this compound, with its hydrophilic tri-ethylene glycol core, is instrumental in improving the solubility and pharmacokinetic properties of the conjugated therapeutic agent. The S-acetyl group provides a stable protecting group for the thiol, preventing premature oxidation or side reactions during synthesis and allowing for controlled deprotection under specific conditions to reveal the reactive sulfhydryl group.

Below is a 2D chemical structure diagram of this compound generated from its SMILES representation (CC(SCCOCCOCCOC)=O).

G C1 C O1 O C1->O1 C2 S C1->C2 H1 H3 C1->H1 C3 C C2->C3 C4 C C3->C4 O2 O C4->O2 C5 C O2->C5 C6 C C5->C6 O3 O C6->O3 C7 C O3->C7 C8 C C7->C8 O4 O C8->O4 C9 C O4->C9 H2 H3 C9->H2 inv1 inv2 G A This compound B Deprotection (e.g., NaOH in MeOH) A->B Step 1 C m-PEG3-SH (Free Thiol) B->C E Conjugation (Michael Addition) C->E Step 2 D Maleimide-functionalized Molecule D->E F Purified Conjugate E->F Purification G cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Ligand - PEG Linker - E3 Ligase Ligand) E3 E3 Ubiquitin Ligase PROTAC->E3 Recycles Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein (Peptides) Proteasome->Degraded Degradation

References

In-depth Technical Guide to m-PEG3-S-Acetyl (CAS: 857284-78-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

m-PEG3-S-Acetyl, with the CAS number 857284-78-7, is a monofunctional polyethylene glycol (PEG) derivative that serves as a hydrophilic linker in the development of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a methoxy-terminated triethylene glycol (m-PEG3) chain and a terminal S-acetyl-protected thiol group. This compound is a valuable tool in chemical biology and drug discovery, enabling the conjugation of different molecular entities.

The primary application of this compound lies in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. The PEG portion of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the S-acetyl group provides a stable, protected form of a highly reactive thiol.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 857284-78-7[1][2]
Molecular Formula C₉H₁₈O₄S[3]
Molecular Weight 222.30 g/mol [3]
Appearance Colorless to light yellow oil
Purity Typically ≥95%
Storage Conditions -20°C for long-term storage[3]
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM)

Key Experimental Protocols

The utility of this compound is centered around the deprotection of the S-acetyl group to reveal a free thiol, which can then be used in subsequent conjugation reactions.

S-Acetyl Deprotection to Generate Free Thiol

This protocol outlines the general procedure for the hydrolysis of the S-acetyl group.

Materials:

  • This compound

  • Methanol (MeOH), degassed

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 0.5 M), degassed

  • Hydrochloric acid (HCl) solution (e.g., 0.5 M), degassed

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve this compound in degassed methanol under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the degassed aqueous NaOH solution dropwise to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, neutralize the mixture by adding the degassed HCl solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, m-PEG3-SH.

Note: The resulting free thiol is susceptible to oxidation and should be used immediately in the next step or stored under an inert atmosphere at low temperatures.

Conjugation of m-PEG3-SH to a Maleimide-Containing Moiety

This protocol describes the reaction of the deprotected thiol with a maleimide, a common strategy in bioconjugation and PROTAC synthesis.

Materials:

  • m-PEG3-SH (freshly prepared from the deprotection of this compound)

  • Maleimide-functionalized molecule of interest

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 6.5-7.5, degassed)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed for solubility

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve the maleimide-functionalized molecule in the degassed reaction buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be added.

  • Under an inert atmosphere, add a solution of freshly prepared m-PEG3-SH (typically 1.1-1.5 equivalents) to the maleimide solution.

  • Stir the reaction mixture at room temperature. The reaction is usually rapid and can be monitored by LC-MS.

  • Upon completion, the reaction mixture can be purified by standard chromatographic techniques such as reversed-phase HPLC to isolate the desired conjugate.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker component follows a logical sequence of steps. The diagram below illustrates this general workflow.

PROTAC_Synthesis_Workflow A This compound B Deprotection (e.g., NaOH, MeOH) A->B 1. C m-PEG3-SH (Reactive Thiol) B->C 2. E Thiol-Maleimide Conjugation C->E 3a. D Maleimide-functionalized E3 Ligase Ligand D->E 3b. F E3 Ligase Ligand - Linker Conjugate E->F 4. H Final Conjugation Step F->H 5a. G Warhead for Target Protein G->H 5b. I Final PROTAC Molecule H->I 6.

Caption: General workflow for PROTAC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule containing the m-PEG3 linker facilitates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The diagram below depicts this signaling pathway.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with m-PEG3 linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits E2~Ub Ub Ubiquitin Ub->PolyUb UbPOI Ubiquitinated POI PolyUb->UbPOI Proteasome Proteasome UbPOI->Proteasome Degradation Degradation Products (Amino Acids) Proteasome->Degradation

Caption: PROTAC mechanism of action for targeted protein degradation.

References

An In-depth Technical Guide to m-PEG3-S-Acetyl: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG3-S-Acetyl is a discrete polyethylene glycol (PEG) linker widely utilized in bioconjugation and drug development, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and its role in facilitating targeted protein degradation. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively employ this versatile linker in their experimental designs.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a methoxy-terminated triethylene glycol (m-PEG3) spacer and a protected thiol in the form of an S-acetyl group. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the S-acetyl group provides a stable, protected form of a thiol that can be deprotected under mild conditions to reveal a reactive sulfhydryl group.

Physicochemical Properties

The key physicochemical properties of this compound and its deprotected form, m-PEG3-SH, are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name S-(2-(2-(2-methoxyethoxy)ethoxy)ethyl) ethanethioateN/A
Synonyms (triethyleneglycol)thioacetate, methyltri(oxyethylene) thioacetate[1]
CAS Number 857284-78-7[1][2]
Molecular Formula C9H18O4S[1][2]
Molecular Weight 222.3 g/mol
Appearance Colorless to light yellow liquid/oil
Purity Typically ≥98%
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C for long-term storage

Table 2: Physicochemical Properties of m-PEG3-SH (Deprotected Form)

PropertyValueSource
Chemical Name 2-(2-(2-methoxyethoxy)ethoxy)ethanethiolN/A
Synonyms m-PEG3-ThiolN/A
CAS Number 31521-83-2
Molecular Formula C7H16O3SN/A
Molecular Weight 180.27 g/mol N/A
Storage Conditions -20°C for long-term storageN/A

Mechanism of Action and Applications

The primary utility of this compound lies in its ability to act as a flexible linker that connects two molecular entities. The S-acetyl group serves as a stable protecting group for the thiol functionality, preventing unwanted side reactions such as oxidation to disulfides during synthesis and storage.

Upon deprotection, the newly exposed thiol group can readily react with various electrophilic functional groups, most notably maleimides, to form a stable thioether bond. This reactivity is the cornerstone of its application in constructing complex biomolecules.

Application in PROTACs

This compound is a commonly used PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.

The m-PEG3 linker in a PROTAC serves several critical functions:

  • Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule.

  • Flexibility: The flexibility of the PEG linker is crucial for allowing the PROTAC to adopt a conformation that enables the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Optimized Ternary Complex Formation: The length and composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase, which is a key determinant of the PROTAC's efficacy.

The general mechanism of PROTAC action is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (m-PEG3 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for the deprotection of the S-acetyl group of this compound and the subsequent conjugation of the resulting thiol to a maleimide-functionalized molecule.

S-Acetyl Group Deprotection

The S-acetyl group can be efficiently removed by treatment with hydroxylamine under mild conditions to yield the free thiol, m-PEG3-SH.

Materials:

  • This compound

  • Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in a suitable buffer (e.g., PBS), pH 7.2-7.5

  • Degassed Conjugation Buffer (e.g., PBS with 10 mM EDTA, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Dissolve the this compound-containing molecule in a minimal amount of a compatible solvent (e.g., DMSO, DMF) if necessary, and then dilute with the Conjugation Buffer.

  • Add the Deacetylation Solution to the this compound solution. A common ratio is 1 part Deacetylation Solution to 10 parts of the PEG-linker solution by volume.

  • Incubate the reaction mixture for 2 hours at room temperature.

  • Purify the resulting m-PEG3-SH from the deacetylation reagents using a desalting column equilibrated with degassed Conjugation Buffer.

  • The collected eluate containing the deprotected m-PEG3-SH should be used immediately in the subsequent conjugation step to minimize oxidation of the free thiol.

The workflow for the deprotection and subsequent conjugation is depicted below.

Deprotection_Conjugation_Workflow cluster_workflow Experimental Workflow Start This compound Deprotection Deprotection (Hydroxylamine, RT, 2h) Start->Deprotection Purification1 Purification (Desalting Column) Deprotection->Purification1 Thiol_Intermediate m-PEG3-SH (free thiol) Purification1->Thiol_Intermediate Conjugation Thiol-Maleimide Conjugation (pH 7.0-7.5, RT, 2-4h) Thiol_Intermediate->Conjugation Maleimide_Molecule Maleimide-functionalized molecule Maleimide_Molecule->Conjugation Purification2 Purification (e.g., SEC, Dialysis) Conjugation->Purification2 Final_Conjugate Final Thioether Conjugate Purification2->Final_Conjugate

Caption: Workflow for deprotection and thiol-maleimide conjugation.

Thiol-Maleimide Conjugation

The free thiol of m-PEG3-SH readily undergoes a Michael addition reaction with a maleimide group to form a stable thioether bond. This is a highly specific reaction under mild conditions.

Materials:

  • Freshly prepared m-PEG3-SH solution from the deprotection step.

  • Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule).

  • Degassed Conjugation Buffer (e.g., PBS, pH 7.0-7.5).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer.

  • Add the freshly prepared m-PEG3-SH solution to the maleimide-containing solution. A 10- to 20-fold molar excess of the thiol-PEG linker over the maleimide-containing molecule is often used to ensure efficient conjugation.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protection from light if either component is light-sensitive.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for protein conjugates).

  • Upon completion, purify the final conjugate from unreacted starting materials and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

Note on Stability: While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione in the cellular environment. The stability of the conjugate should be assessed under relevant experimental conditions.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilic PEG spacer, and chemoselective reactivity after deprotection make it an ideal linker for constructing complex molecular architectures such as PROTACs. The detailed protocols and fundamental properties outlined in this guide provide a solid foundation for the successful application of this compound in a variety of research settings. Careful consideration of reaction conditions and purification strategies will ensure the generation of high-quality conjugates for downstream applications.

References

The S-Acetyl Group in PEG Linkers: A Technical Guide to Thiol Protection and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern therapeutics and diagnostics. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of bioconjugates, such as antibody-drug conjugates (ADCs). A key challenge in bioconjugation is the controlled and specific coupling of molecules. The S-acetyl group, when incorporated into PEG linkers, serves as a robust protecting group for a thiol (sulfhydryl) functionality, enabling a versatile and widely used bioconjugation strategy. This technical guide provides an in-depth exploration of the function of the S-acetyl group in PEG linkers, detailing the underlying chemistry, experimental protocols, and applications.

Core Function of the S-Acetyl Group: A Reversible Thiol Mask

The primary role of the S-acetyl group is to protect the highly reactive thiol group (-SH). Thiol groups are prone to oxidation, which can lead to the formation of disulfide bonds, and can react with various electrophiles.[1] By "capping" the thiol as a thioester (S-acetyl), the PEG linker can be synthesized, purified, and stored without unintended side reactions. This protected thiol can be selectively deprotected under mild conditions to reveal the free sulfhydryl group precisely when it is needed for conjugation.[1][2]

This strategy is frequently employed using reagents like S-acetyl-PEG-NHS ester, which first reacts with primary amines (e.g., lysine residues on a protein) to attach the PEG linker, and then the S-acetyl group is removed to allow for a subsequent thiol-specific conjugation reaction.[3][4]

The Thiolation, Deprotection, and Conjugation Workflow

The use of S-acetylated PEG linkers typically follows a three-step process:

  • Thiolation: A biomolecule, such as an antibody, is reacted with an S-acetylated PEG linker that has a reactive group targeting a specific functional group on the biomolecule (commonly an N-hydroxysuccinimide (NHS) ester targeting primary amines). This step covalently attaches the PEG linker with the protected thiol to the biomolecule.

  • Deprotection (Deacetylation): The S-acetyl group is removed to expose the free thiol. This is most commonly achieved by treating the modified biomolecule with hydroxylamine.

  • Conjugation: The newly exposed thiol group is then reacted with a thiol-reactive molecule, most notably a maleimide-functionalized payload (e.g., a cytotoxic drug), to form a stable thioether bond.

G cluster_0 Experimental Workflow Thiolation Thiolation (Attachment of S-Acetyl-PEG-Linker) Purification1 Purification Thiolation->Purification1 Remove excess linker Deprotection Deprotection (Exposure of Thiol Group) Purification2 Purification Deprotection->Purification2 Remove deprotection agent Conjugation Conjugation (Payload Attachment) Final_Product Final Bioconjugate (e.g., ADC) Conjugation->Final_Product Purification1->Deprotection Purification2->Conjugation G cluster_0 Cellular Mechanism of a HER2-Targeted ADC cluster_1 Downstream Signaling Cascade ADC ADC (e.g., Trastuzumab-PEG-Payload) Binding Binding ADC->Binding HER2 HER2 Receptor HER2->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload (e.g., MMAE) Payload_Release->Payload Tubulin Tubulin Dimers Payload->Tubulin Inhibits Microtubule_Polymerization Microtubule Polymerization Payload->Microtubule_Polymerization Disrupts Mitotic_Spindle Mitotic Spindle Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

The Architect's Toolkit: A Deep Dive into PEGylated Linkers for Transformative Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biotherapeutics, the precise connection between a targeting moiety and a therapeutic payload is paramount to efficacy and safety. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in bioconjugation, offering a versatile and powerful toolkit to enhance the properties of complex biologics. This technical guide provides a comprehensive exploration of PEGylated linkers, detailing their fundamental properties, diverse architectures, and critical role in shaping the future of medicine, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

Core Principles of PEGylation in Bioconjugation

PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a widely adopted strategy to improve the therapeutic index of drugs.[1] PEG is a biocompatible, non-toxic, and highly water-soluble polymer, making it an ideal candidate for modifying therapeutic molecules.[2] The primary goals of PEGylation are to enhance a drug's pharmacokinetic and pharmacodynamic profile.[3]

The key advantages conferred by PEGylation include:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs and biomolecules, facilitating their administration and distribution in the aqueous environment of the bloodstream.[1]

  • Improved Stability: PEG chains create a protective hydrophilic shield around the conjugated molecule, protecting it from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, a primary elimination pathway for smaller molecules. This leads to a longer circulation time in the bloodstream and the potential for less frequent dosing.

  • Reduced Immunogenicity: By masking antigenic epitopes on the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, lowering the risk of an immunogenic response.

The PEG Linker Armamentarium: Structures and Functionalities

PEG linkers are not a monolith; they exist in a variety of architectures and with a range of reactive functional groups, allowing for tailored bioconjugation strategies.

Structural Diversity
  • Linear PEG Linkers: These are the most common type, consisting of a straight chain of repeating ethylene glycol units.

  • Branched PEG Linkers: These linkers have a branched structure, which can provide a greater hydrodynamic volume compared to a linear PEG of the same molecular weight. This can lead to a more pronounced effect on circulation half-life. Branched PEGs may also offer superior protection of the conjugated molecule.

  • Multi-Arm PEG Linkers: These possess three or more PEG arms emanating from a central core. They are particularly useful for creating multivalent conjugates or for applications requiring a high drug-to-antibody ratio (DAR) in ADCs.

Functional Diversity: The Chemistry of Connection

The choice of reactive functional groups at the ends of the PEG linker is critical for a successful conjugation reaction.

  • Homobifunctional Linkers: These possess identical reactive groups at both ends and are primarily used for cross-linking similar molecules.

  • Heterobifunctional Linkers: Featuring different reactive groups at each terminus, these are the most common type of linkers in drug development. They allow for the precise and controlled sequential conjugation of two different molecules, such as an antibody and a drug.

Commonly employed reactive groups include:

  • N-hydroxysuccinimide (NHS) Esters: Highly reactive towards primary amines (e.g., lysine residues on proteins), forming stable amide bonds.

  • Maleimides: Specifically react with sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.

  • Azides and Alkynes: Used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly specific and efficient.

  • Aldehydes/Ketones and Hydrazides/Aminooxy groups: React to form hydrazones or oximes, respectively.

Quantitative Insights: The Impact of PEG Linkers on Bioconjugate Properties

The choice of PEG linker has a quantifiable impact on the resulting bioconjugate's performance. The following tables summarize key data on pharmacokinetics and linker stability.

Pharmacokinetic Modulation

The structure and molecular weight of the PEG linker directly influence the circulation half-life of the bioconjugate.

BioconjugatePEG Linker Type & SizeNative Half-LifePEGylated Half-LifeFold Increase
Interferon alfa-2aBranched, 40 kDa~2-3 hours~77 hours~25-38
Interferon alfa-2bLinear, 12 kDa~2-3 hours~40 hours~13-20
Granulocyte Colony-Stimulating Factor (G-CSF)Linear, 20 kDa (Pegfilgrastim)~3.5 hours~15-80 hours~4-23
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)Linear, 20 kDa1.1 hours28 hours~25
Equine Anti-SARS-CoV-2 F(ab')2Not specified38.32 hours71.41 hours1.86

Note: Half-life values can vary depending on the study, animal model, and analytical methods used. The data presented is a representative summary from multiple sources.

Studies have shown that for a given total molecular weight, branched PEGs tend to confer a superior pharmacokinetic profile compared to linear PEGs. Furthermore, increasing the molecular weight of the PEG chain generally leads to a longer circulation half-life.

Linker Stability

The stability of the covalent bond formed between the PEG linker and the biomolecule is crucial for maintaining the integrity of the bioconjugate in vivo.

Linkage TypeFormed FromRelative Stability in Plasma
Amide Bond NHS Ester + AmineHighly stable.
Thioether Bond Maleimide + ThiolCan be susceptible to retro-Michael reaction and exchange with other thiols (e.g., albumin), leading to deconjugation.
"Bridging" Disulfide Thiol + Bridging ReagentDemonstrates substantially improved plasma stability compared to traditional maleimide-based thioether bonds, with over 95% of the conjugate remaining intact after 7 days in one study.
Thioether (from Thiol-ene) Thiol + AlkeneShows high stability, with over 90% of the conjugate remaining intact after 7 days in a comparative study.
Thiazine N-terminal Cysteine + MaleimideDegrades markedly slower than the conventional thioether conjugate and is over 20 times less susceptible to glutathione adduct formation.
Urethane Bond Isocyanate + AlcoholCan be unstable and subject to hydrolysis, as seen with peginterferon-alpha-2b.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the mechanism of action of PEGylated bioconjugates is essential for their rational design. The following diagrams, generated using Graphviz, illustrate key processes.

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Antigen Tumor-Associated Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage / Microtubule Disruption Payload->DNA Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_components Components cluster_process Degradation Pathway PROTAC PROTAC Molecule TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub Ubiquitin UbPOI Ubiquitinated POI TernaryComplex->UbPOI 1. Ubiquitination Proteasome 26S Proteasome UbPOI->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation Recycling PROTAC & Ubiquitin Recycling Degradation->Recycling

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Protocols: A Practical Guide

The successful implementation of PEGylation strategies requires robust and well-defined experimental protocols. Below are detailed methodologies for common PEGylation and purification techniques.

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of a protein with available primary amines to an NHS-Ester-PEG linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • NHS-Ester-PEG linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer using a desalting column or dialysis.

  • PEG-NHS Ester Solution Preparation:

    • Equilibrate the vial of NHS-Ester-PEG to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS-Ester-PEG to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS-Ester-PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching agent using a desalting column or by dialysis against a suitable storage buffer.

Protocol for Thiol-Reactive PEGylation using Maleimide

This protocol details the conjugation of a protein with a free sulfhydryl group (cysteine) to a Maleimide-PEG linker.

Materials:

  • Protein with a free cysteine residue in a thiol-free buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • Maleimide-PEG linker

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a suitable conjugation buffer. If the cysteine residue is in a disulfide bond, it may need to be reduced first using a reducing agent like TCEP. If a reducing agent is used, it must be removed before the addition of the Maleimide-PEG.

    • Ensure the buffer is free of other thiol-containing compounds.

  • Maleimide-PEG Solution Preparation:

    • Equilibrate the Maleimide-PEG to room temperature.

    • Dissolve the Maleimide-PEG in DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction is most efficient at a pH between 6.5 and 7.5.

  • Purification:

    • Purify the PEGylated protein from unreacted Maleimide-PEG and other reaction components using size-exclusion chromatography (SEC) or a desalting column.

Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common and effective method for purifying PEGylated proteins from unreacted PEG and smaller molecules.

Procedure:

  • Column Selection and Equilibration:

    • Choose an SEC column with a fractionation range appropriate for separating the PEGylated protein from the unreacted protein and free PEG linker.

    • Equilibrate the column with a suitable buffer (e.g., PBS) at a constant flow rate until a stable baseline is achieved.

  • Sample Loading:

    • Load the quenched conjugation reaction mixture onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the equilibration buffer at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein and the free PEG linker.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

    • Pool the relevant fractions and determine the protein concentration.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality and consistency of the PEGylated bioconjugate.

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify different PEGylated species.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation (the number of PEG chains attached to the protein).

Conclusion

PEGylated linkers are indispensable tools in the design and development of advanced biotherapeutics. Their ability to enhance solubility, improve stability, and prolong circulation half-life has revolutionized the field of drug delivery. By understanding the diverse structures and functionalities of PEG linkers, and by employing robust experimental protocols for their conjugation and characterization, researchers can unlock the full potential of this powerful technology to create safer and more effective medicines. As the landscape of bioconjugation continues to evolve, the rational design and application of PEGylated linkers will undoubtedly remain at the forefront of innovation.

References

The Strategic Role of m-PEG3-S-Acetyl in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two distinct ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5] Among the diverse array of linker architectures, polyethylene glycol (PEG)-based linkers have garnered significant attention for their ability to enhance solubility and modulate pharmacokinetic profiles. This guide provides a comprehensive technical overview of the role of a specific PEG linker, m-PEG3-S-Acetyl, in PROTAC development.

Core Principles of this compound in PROTAC Design

The this compound linker is a short-chain PEG derivative featuring a methoxy-terminated triethylene glycol chain and a terminal S-acetylated thiol group. This structure imparts a unique combination of properties that are highly advantageous in PROTAC design.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C9H18O4S
Molecular Weight 222.30 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in a wide range of organic solvents and aqueous solutions

The S-acetyl group serves as a stable protecting group for the thiol functionality, which can be deprotected under mild conditions to reveal a reactive thiol (sulfhydryl) group. This thiol can then be used to conjugate the linker to a warhead or an E3 ligase ligand, typically through a thioether bond.

Enhancing Solubility and Physicochemical Properties

A major challenge in PROTAC development is the often-high molecular weight and lipophilicity of the resulting molecules, which can lead to poor aqueous solubility and unfavorable pharmacokinetic properties. The incorporation of a hydrophilic PEG linker like this compound can significantly improve the solubility of the PROTAC molecule, enhancing its suitability for biological assays and in vivo applications. The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, increasing the overall polarity of the PROTAC.

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of short PEG linkers can be advantageous. The this compound linker can adopt various conformations, potentially shielding polar surface area and facilitating membrane traversal. However, the optimal PEG length is target-dependent and requires empirical determination.

Impact on Ternary Complex Formation

The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into the required proximity for efficient ubiquitination. The triethylene glycol chain of this compound provides a balance of flexibility and defined length, which can be optimal for certain POI-E3 ligase pairs.

Quantitative Data on PROTACs with Short PEG-Thioether Linkers

Table 1: Representative Degradation and Permeability Data for PROTACs with Short PEG-Thioether Linkers

PROTAC (Target-Linker-E3 Ligase)Cell LineDC50 (nM)Dmax (%)Permeability (Pe, 10⁻⁶ cm/s)Reference
Hypothetical PROTAC A (BRD4 - PEG3-Thioether - VHL)HeLa25>901.2
Hypothetical PROTAC B (BTK - PEG2-Thioether - CRBN)Ramos50850.8
Hypothetical PROTAC C (AR - PEG4-Thioether - VHL)VCaP15>951.5

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for a specific PROTAC will be dependent on the warhead, E3 ligase ligand, and the specific cellular context.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs containing an this compound linker.

Synthesis of a PROTAC using this compound

This protocol describes the synthesis of a hypothetical PROTAC where the this compound linker is conjugated to a warhead containing a suitable electrophile (e.g., a maleimide or iodoacetamide) and an E3 ligase ligand with a carboxylic acid functionality.

Materials:

  • This compound

  • Warhead-maleimide

  • E3 ligase ligand-COOH

  • Hydrazine or a suitable base for deacetylation

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Solvents for purification (e.g., acetonitrile, water)

  • Preparative HPLC system

Procedure:

  • Deprotection of the S-Acetyl Group:

    • Dissolve this compound in a suitable solvent (e.g., methanol/water).

    • Add a mild base such as hydrazine or sodium hydroxide to cleave the acetyl group, exposing the free thiol (m-PEG3-SH).

    • Monitor the reaction by LC-MS.

    • Upon completion, neutralize the reaction and extract the m-PEG3-SH product.

  • Conjugation to the Warhead:

    • Dissolve the Warhead-maleimide and the deprotected m-PEG3-SH in a suitable solvent (e.g., DMF).

    • Stir the reaction at room temperature. The thiol group will react with the maleimide via a Michael addition to form a stable thioether bond.

    • Monitor the reaction by LC-MS.

    • Purify the Warhead-linker intermediate by preparative HPLC.

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand-COOH and the purified Warhead-linker intermediate in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture to activate the carboxylic acid.

    • Stir the reaction at room temperature until the amide bond formation is complete, as monitored by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system and densitometry software

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using ECL and capture the image.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of protein remaining versus the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell permeability.

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC stock solution

  • PBS or other suitable buffer

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Assay Setup:

    • Add the PROTAC solution (at a known concentration) to the donor wells.

    • Fill the acceptor wells with buffer.

    • Assemble the donor and acceptor plates.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Visualizations

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex E1, E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design Synthesis PROTAC Synthesis (with this compound) Design->Synthesis Purification Purification & QC Synthesis->Purification Binding_Assay Binary Binding Assays (SPR/ITC) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET/AlphaLISA) Binding_Assay->Ternary_Complex_Assay Permeability Permeability Assay (PAMPA/Caco-2) Ternary_Complex_Assay->Permeability Degradation Degradation Assay (Western Blot/MS) Permeability->Degradation Off_Target Off-Target Analysis (Proteomics) Degradation->Off_Target PK_PD Pharmacokinetics & Pharmacodynamics Degradation->PK_PD Off_Target->PK_PD Efficacy Efficacy Studies in Disease Models PK_PD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The this compound linker represents a valuable building block in the PROTAC designer's toolbox. Its inherent hydrophilicity, defined length, and synthetic tractability make it a compelling choice for optimizing the physicochemical and pharmacokinetic properties of PROTAC molecules. While specific quantitative data for PROTACs incorporating this exact linker remains limited in the public domain, the principles outlined in this guide, along with the provided experimental protocols and visualizations, offer a robust framework for researchers to rationally design and evaluate novel protein degraders. The continued exploration of diverse linker chemistries, including variations of short PEG-thioether linkers, will undoubtedly pave the way for the development of next-generation PROTACs with enhanced therapeutic potential.

References

The Application of m-PEG3-S-Acetyl in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, pharmacokinetics, and overall therapeutic index of the ADC. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This technical guide provides an in-depth exploration of the application of a short, discrete PEG linker, m-PEG3-S-Acetyl, in the development of ADCs.

The this compound linker incorporates a methoxy-triethylene glycol (m-PEG3) spacer and a protected thiol functionality in the form of a thioacetate (S-Acetyl). The PEG component, albeit short, can improve the solubility and stability of the ADC, particularly when conjugating hydrophobic payloads.[1][2] The S-Acetyl group serves as a stable protecting group for the thiol, which, upon deprotection, provides a reactive sulfhydryl group for covalent attachment to the antibody or the payload.[3] This guide will detail the experimental protocols, from linker activation to ADC characterization, and provide a framework for integrating this compound into ADC development pipelines.

Core Concepts and Mechanism of Action

The fundamental principle behind the use of this compound in ADCs lies in a two-step conjugation strategy. First, the S-Acetyl group is removed to generate a free thiol (m-PEG3-SH). This reactive thiol can then be conjugated to a maleimide-functionalized component, typically either the drug or the antibody, through a stable thioether bond.

The hydrophilic PEG spacer can shield the hydrophobic drug, reducing the propensity for aggregation and improving the pharmacokinetic profile of the ADC.[1] The length of the PEG linker is a critical design parameter, with shorter linkers like PEG3 potentially offering a balance between improved hydrophilicity and maintained potency.[4]

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC utilizing an this compound linker.

Deprotection of this compound to Generate m-PEG3-SH

The initial step involves the removal of the S-Acetyl protecting group to yield the reactive thiol. This is typically achieved under mild basic conditions.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.

  • Prepare a stock solution of hydroxylamine hydrochloride in a suitable buffer (e.g., PBS).

  • Add a 2-5 molar excess of the hydroxylamine solution to the this compound solution.

  • Purge the reaction vessel with nitrogen or argon gas and seal it.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.

  • The resulting m-PEG3-SH solution can be used directly in the subsequent conjugation step or purified by chromatography if necessary. Due to the susceptibility of the free thiol to oxidation, it is recommended to use the deprotected linker immediately.

Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of the deprotected m-PEG3-SH linker to a maleimide-functionalized cytotoxic payload (e.g., a derivative of Monomethyl Auristatin E - MMAE).

Materials:

  • m-PEG3-SH solution (from the previous step)

  • Maleimide-functionalized payload (e.g., Maleimido-caproyl-MMAE)

  • Anhydrous DMF or DMSO

  • Reaction buffer: PBS, pH 6.5-7.5, degassed

  • Nitrogen or Argon gas

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification

Procedure:

  • Dissolve the maleimide-functionalized payload in anhydrous DMF or DMSO.

  • Add the m-PEG3-SH solution to the payload solution in a 1.1 to 1.5 molar excess of the thiol.

  • Adjust the reaction volume with the reaction buffer to ensure the final organic solvent concentration is below 20%.

  • Purge the reaction vessel with nitrogen or argon gas and seal it.

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction by RP-HPLC.

  • Upon completion, purify the drug-linker construct (e.g., MMAE-PEG3-SH) by preparative RP-HPLC.

  • Lyophilize the purified fractions to obtain the final product.

Antibody Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of the thiol-containing drug-linker construct to a maleimide-activated antibody. Alternatively, a maleimide-functionalized drug-linker can be conjugated to a reduced antibody. The following protocol describes the former.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-activation reagent (e.g., SMCC)

  • Thiol-containing drug-linker construct (from the previous step)

  • Conjugation buffer: PBS, pH 7.2-7.4, with 1 mM EDTA, degassed

  • Quenching solution: N-acetylcysteine or cysteine

  • Purification buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

Procedure:

  • Antibody Activation:

    • Dissolve the maleimide-activation reagent (e.g., SMCC) in DMSO.

    • Add a 5-10 fold molar excess of the SMCC solution to the antibody solution in conjugation buffer.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess SMCC using a desalting column or TFF, exchanging the buffer to the conjugation buffer.

  • Conjugation:

    • Immediately add the thiol-containing drug-linker construct to the maleimide-activated antibody solution. A 1.5-2 fold molar excess of the drug-linker per maleimide group is a good starting point.

    • Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours, with gentle mixing and protected from light.

  • Quenching:

    • Add a 2-3 fold molar excess of the quenching solution (relative to the initial maleimide groups) to cap any unreacted maleimides.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using SEC or TFF.

    • The final ADC should be formulated in a suitable storage buffer (e.g., PBS) and stored at 2-8°C.

Data Presentation: Characterization of the ADC

Thorough characterization of the resulting ADC is crucial to ensure its quality, homogeneity, and desired properties. The following table summarizes key analytical techniques and the information they provide.

Analytical Technique Parameter Measured Typical Expected Outcome for this compound ADC
UV/Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Provides an average DAR based on the absorbance of the antibody and the payload.
Hydrophobic Interaction Chromatography (HIC) DAR distribution, homogeneitySeparation of species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). A more homogeneous profile is desirable.
Size-Exclusion Chromatography (SEC) Aggregation and fragmentationA high percentage of monomeric ADC (typically >95%) indicates good stability.
Mass Spectrometry (MS) Intact mass of ADC, confirmation of conjugationConfirms the molecular weight of the ADC and the different drug-loaded species.
In Vitro Cytotoxicity Assay (e.g., MTT, XTT) Potency (IC50)Determines the concentration of ADC required to inhibit the growth of cancer cells by 50%.
Plasma Stability Assay Linker stability, drug deconjugationMeasures the amount of payload released from the ADC over time in plasma. A stable linker will show minimal premature drug release.

Visualization of Key Processes

Mechanism of this compound in ADC Formation

ADC_Formation cluster_0 Step 1: Deprotection cluster_1 Step 2: Drug-Linker Synthesis cluster_2 Step 3: Antibody Conjugation mPEG3_SAc This compound mPEG3_SH m-PEG3-SH mPEG3_SAc->mPEG3_SH Deprotection Hydroxylamine Hydroxylamine DrugLinker Payload-Linker (Payload-S-PEG3-m) mPEG3_SH->DrugLinker Thiol-Maleimide Conjugation Payload_Mal Payload-Maleimide ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Conjugation Antibody Antibody

Caption: Workflow for ADC synthesis using this compound linker.

Experimental Workflow for ADC Characterization

ADC_Characterization cluster_physicochemical Physicochemical Analysis cluster_biological Biological Evaluation Purified_ADC Purified ADC UV_Vis UV/Vis Spectroscopy Purified_ADC->UV_Vis Determine Average DAR HIC Hydrophobic Interaction Chromatography (HIC) Purified_ADC->HIC Assess DAR Distribution SEC Size-Exclusion Chromatography (SEC) Purified_ADC->SEC Analyze Aggregation & Fragmentation MS Mass Spectrometry (MS) Purified_ADC->MS Confirm Identity & Mass Cytotoxicity In Vitro Cytotoxicity Assay Purified_ADC->Cytotoxicity Evaluate Potency (IC50) Stability Plasma Stability Assay Purified_ADC->Stability Assess Linker Stability

Caption: Analytical workflow for ADC characterization.

Hypothetical Signaling Pathway Targeted by an ADC

Signaling_Pathway ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Signaling_Cascade Signaling Cascade Payload_Release->Signaling_Cascade Inhibition Apoptosis Apoptosis Payload_Release->Apoptosis Induction

Caption: ADC mechanism of action targeting a cancer cell signaling pathway.

Conclusion

The this compound linker offers a valuable tool for the development of antibody-drug conjugates. Its short, hydrophilic PEG chain can enhance the physicochemical properties of ADCs, while the protected thiol provides a versatile handle for conjugation. Although specific quantitative data for ADCs utilizing this particular linker is not extensively published, the well-established principles of PEGylation and thiol-maleimide chemistry provide a strong foundation for its application. By following the detailed experimental protocols and characterization strategies outlined in this guide, researchers can effectively incorporate this compound into their ADC discovery and development programs, paving the way for novel and improved targeted cancer therapies.

References

understanding the hydrophilicity of m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Hydrophilicity of m-PEG3-S-Acetyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity of this compound, a heterobifunctional linker critical in modern bioconjugation and drug development. We will explore the molecular basis of its water-loving nature, present key quantitative data, detail its application in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), and provide standardized experimental protocols for its characterization.

Introduction to this compound

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a methoxy cap at one terminus and a protected thiol (thioacetate) at the other, connected by a three-unit PEG chain.[1] This structure imparts a dual functionality: the thioacetate group can be easily deprotected to reveal a reactive thiol (-SH) for conjugation, while the PEG chain serves as a hydrophilic spacer.[1] The primary role of the PEG motif is to increase the aqueous solubility of the molecules it is attached to, a crucial attribute for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents and research compounds.[1][2][3]

Section 1: The Molecular Basis of Hydrophilicity

The hydrophilicity of this compound is predominantly derived from its triethylene glycol core. The repeating ether oxygen atoms in the PEG chain are capable of forming hydrogen bonds with water molecules. This interaction allows the molecule to dissolve readily in aqueous media, effectively acting as a "solubility enhancer" for less soluble compounds it is conjugated to. While the terminal methoxy and S-acetyl groups are less polar than the PEG chain, the overall character of the molecule is distinctly hydrophilic.

Section 2: Quantitative Assessment of Hydrophilicity

The hydrophilicity of a compound can be quantified using several parameters, most notably the partition coefficient (LogP) and aqueous solubility. The LogP value represents the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase, with lower values indicating greater hydrophilicity.

ParameterValueReference
Molecular Formula C9H18O4S
Molecular Weight 222.3 g/mol
LogP 0.94570
Related Solubility A similar compound, m-PEG3-acid, is soluble in Water, DMSO, DCM, and DMF.

Section 3: Applications Leveraging Hydrophilicity

The hydrophilic nature of the this compound linker is fundamental to its utility in bioconjugation and drug delivery.

  • Bioconjugation: When conjugated to proteins, peptides, or other biomolecules, the PEG spacer helps to prevent aggregation and improves the overall solubility and stability of the resulting conjugate. The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected in a controlled manner to react with thiol-specific reagents like maleimides.

  • PROTACs: this compound is frequently used as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's hydrophilicity is critical for maintaining the solubility and favorable drug-like properties of the entire PROTAC molecule.

Visualization 1: Bioconjugation Workflow

The following diagram illustrates the two-step process of using this compound to conjugate to a maleimide-functionalized protein. First, the acetyl group is removed (deprotection) to expose the reactive thiol. Second, the thiol undergoes a Michael addition reaction with the maleimide to form a stable thioether bond.

Bioconjugation_Workflow Start This compound Deprotection Deprotection (e.g., Base) Start->Deprotection Thiol m-PEG3-SH (Active Thiol) Deprotection->Thiol Reaction Thiol-Maleimide Reaction (pH 6.5-7.5) Thiol->Reaction Protein Maleimide- functionalized Protein Protein->Reaction Final_Product PEGylated Protein Conjugate Reaction->Final_Product

A typical bioconjugation workflow using this compound.

Section 4: The PROTAC Mechanism of Action

The role of linkers like this compound is central to the function of PROTACs. The linker bridges the target-binding moiety and the E3 ligase-recruiting moiety, enabling the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for destruction by the cell's proteasome.

Visualization 2: PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degradation.

PROTAC_Mechanism cluster_main Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG3 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC PROTAC & E3 Recycled Proteasome->E3 Degraded Degraded Peptides Proteasome->Degraded

The catalytic cycle of PROTAC-mediated protein degradation.

Section 5: Experimental Protocols for Hydrophilicity Determination

Accurate characterization of hydrophilicity is essential for drug development. Below are standardized methodologies for determining the LogP and aqueous solubility of linkers like this compound.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for estimating LogP values. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system equipped with a C18 column and a UV detector.

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration:

    • Prepare a set of standard compounds with known LogP values that span the expected range of the analyte.

    • Inject each standard individually onto the column using a series of isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic solvent).

    • Record the retention time (t_R) for each standard at each mobile phase composition. Determine the void time (t_0) with a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each run: k = (t_R - t_0) / t_0.

    • For each standard, plot log(k) against the percentage of organic solvent and extrapolate to 100% aqueous phase to determine the log(k_w) value.

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values.

  • Sample Analysis:

    • Prepare a solution of this compound in the mobile phase.

    • Perform the same series of isocratic runs as for the standards to determine the log(k_w) for this compound.

  • Calculation:

    • Using the calibration curve, determine the LogP of this compound from its experimentally determined log(k_w) value.

Protocol 2: Aqueous Solubility Measurement (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation:

    • Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure the analytical method for quantification (e.g., HPLC-UV, LC-MS) is validated with a proper calibration curve.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a 0.22 µm syringe filter or centrifuge the sample at high speed and draw from the supernatant.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent if necessary.

    • Analyze the concentration of the dissolved this compound using the pre-validated analytical method.

  • Reporting:

    • The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., in mg/mL or µM). The experiment should be performed in triplicate.

Conclusion

This compound is a valuable chemical tool whose functionality is deeply rooted in its hydrophilic properties. The triethylene glycol spacer not only ensures solubility in aqueous environments but also imparts favorable characteristics to the complex biomolecules and therapeutics it helps create. Understanding and quantifying its hydrophilicity through standardized protocols are crucial steps in the research and development pipeline, enabling the rational design of next-generation bioconjugates and targeted protein degraders.

References

An In-depth Technical Guide on m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG3-S-Acetyl, a heterobifunctional PEG linker crucial in the development of advanced bioconjugates and targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is a polyethylene glycol (PEG)-based linker. These linkers are instrumental in modern drug development for several reasons:

  • PROTAC Synthesis: It serves as a foundational component in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that utilize the body's own cellular machinery, specifically the ubiquitin-proteasome system, to selectively degrade target proteins associated with diseases.[1][2]

  • Bioconjugation: The molecule features two key functional groups. The S-Acetyl group can be deprotected to reveal a thiol group, which readily reacts with maleimides, disulfides, and other thiol-reactive entities.[3] This allows for the covalent attachment of the PEG linker to proteins, peptides, or other biomolecules.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the solubility of the resulting conjugate in aqueous media, a critical factor for bioavailability and formulation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C9H18O4S
Molecular Weight 222.30 g/mol
CAS Number 857284-78-7
Purity Typically ≥98%
Appearance May be a liquid or semi-solid
Solubility Soluble in water, DMSO, and DMF
Relative Density Approximately 1.1-1.3 g/mL at 25°C

Safety and Handling

While specific toxicological data for this compound is not extensively detailed in publicly available literature, general safety precautions for PEG derivatives should be followed. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any vapors or mists.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage:

  • Recommended Temperature: Store at -20°C for long-term stability.

  • Conditions: Keep the container tightly closed in a dry and cool place. PEG derivatives can be hygroscopic.

Experimental Protocols and Workflows

Deprotection of the S-Acetyl Group:

The conversion of the S-Acetyl group to a free thiol is a critical step for subsequent conjugation reactions. A general experimental protocol involves the treatment of this compound with a suitable deprotection agent, such as hydroxylamine or a base like sodium hydroxide, in an appropriate solvent system. The reaction progress can be monitored by techniques like TLC or LC-MS.

Logical Workflow for Spill Management:

In the event of a spill, a structured response is crucial to ensure safety and minimize environmental impact.

Caption: A logical workflow for responding to a chemical spill.

Signaling Pathway: PROTAC Mechanism of Action

The ultimate application of this compound is often within a PROTAC molecule. The following diagram illustrates the general mechanism by which a PROTAC induces protein degradation.

PROTAC_Mechanism E3 E3 Ubiquitin Ligase PROTAC PROTAC Molecule E3->PROTAC binds Ub Ubiquitin E3->Ub Ubiquitination POI Protein of Interest POI->Ub Ubiquitination Proteasome Proteasome POI->Proteasome Enters PROTAC->POI binds Ub->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

References

The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of scientific research and pharmaceutical development, the ability to precisely modify and enhance the properties of biological molecules is paramount. Poly(ethylene glycol), or PEG, linkers have emerged as an indispensable tool in this endeavor, offering a versatile and powerful platform for bioconjugation. This technical guide provides an in-depth exploration of the fundamental principles of using PEG linkers, tailored for researchers, scientists, and drug development professionals. We will delve into the core concepts, experimental methodologies, and practical applications that underscore the significance of PEGylation in modern science.

The Fundamental Principles of PEG Linkers

At its core, a PEG linker is a polymer of repeating ethylene oxide units that acts as a flexible, water-soluble spacer to connect two or more molecules.[1] The unique physicochemical properties of PEG make it an ideal candidate for modifying therapeutic proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[2][3][4]

Key Properties and Advantages:

  • Enhanced Solubility: PEG is highly soluble in aqueous and organic solvents, a property that can be conferred to hydrophobic drugs or proteins upon conjugation, thereby improving their bioavailability.[3]

  • Increased Stability: The flexible PEG chain can form a hydrophilic cloud around the conjugated molecule, protecting it from enzymatic degradation and increasing its stability in biological environments.

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream. This allows for less frequent dosing of therapeutic agents.

  • Reduced Immunogenicity: The "stealth" properties imparted by the PEG cloud can mask antigenic sites on a protein, reducing its recognition by the immune system and minimizing the risk of an immune response.

  • Biocompatibility and Low Toxicity: PEG is well-tolerated in the body and has been approved by regulatory agencies for numerous biomedical applications.

Types of PEG Linkers:

The versatility of PEG linkers stems from the ability to modify their architecture and terminate them with various reactive functional groups. This allows for a high degree of control over the conjugation process.

  • Linear vs. Branched PEG Linkers: Linear PEGs are the simplest form, consisting of a single chain. Branched PEGs have multiple PEG arms extending from a central core, which can offer a larger hydrodynamic radius and the potential for higher drug loading.

  • Monodispersed vs. Polydispersed PEG Linkers: Monodispersed PEGs have a precise, single molecular weight, ensuring homogeneity in the final conjugate. Polydispersed PEGs, in contrast, are a mixture of polymers with a range of molecular weights.

  • Cleavable vs. Non-Cleavable PEG Linkers: Cleavable linkers are designed to break under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), allowing for the controlled release of a therapeutic payload. Non-cleavable linkers form a stable, permanent bond.

Quantitative Impact of PEGylation

The strategic use of PEG linkers can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a therapeutic molecule. The following tables summarize key data from various studies, illustrating the effects of PEGylation.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

PEG Linker LengthPlasma Half-life (hours)In Vivo Efficacy (Tumor Growth Inhibition)Reference
PEG4120Moderate
PEG8150High
PEG12168High
PEG24180Very High

Note: Data is compiled from preclinical studies and the specific values can vary depending on the antibody, payload, and tumor model.

Table 2: Influence of PEGylation on Protein Stability and Aggregation

ProteinPEG ModificationChange in Thermal Stability (Tm)Reduction in AggregationReference
Granulocyte Colony-Stimulating Factor (G-CSF)20 kDa PEGIncreasedPrevented precipitation by forming soluble aggregates
Alpha-1 Antitrypsin (AAT)5 kDa, 10 kDa, 20 kDa PEGNo significant changeSignificantly decreased heat-induced aggregation
SH3 DomainTri-PEGylated+0.93 kcal/molNot specified

Table 3: Pharmacokinetic Parameters of Approved PEGylated Drugs

Drug NameActive MoietyPEG Size (kDa)Half-life (PEGylated)Half-life (Unmodified)Reference
Pegfilgrastim (Neulasta®)Filgrastim (G-CSF)2015-80 hours3-4 hours
Pegvisomant (Somavert®)Growth Hormone Receptor Antagonist5 (multiple)~74-105 hoursNot applicable
Certolizumab pegol (Cimzia®)Anti-TNF-α Fab' fragment40~14 daysNot applicable

Experimental Protocols

The successful implementation of PEGylation in research requires robust and well-defined experimental protocols. Below are detailed methodologies for common PEGylation, purification, and characterization techniques.

PEGylation Chemistries

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol is suitable for conjugating PEG to proteins via primary amines (e.g., lysine residues and the N-terminus).

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.

  • Prepare the protein solution in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM.

  • Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or SEC.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol is designed for site-specific conjugation to free sulfhydryl groups (cysteines).

Materials:

  • Protein with accessible thiol groups (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • PEG-Maleimide reagent

  • Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced

  • Purification equipment (e.g., SEC or dialysis)

Procedure:

  • If necessary, reduce disulfide bonds in the protein by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.

  • Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.

  • Prepare a stock solution of PEG-Maleimide in a suitable solvent (e.g., DMSO or water) immediately before use.

  • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.

Purification of PEGylated Conjugates

Protocol 3: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, low-molecular-weight PEG from the larger PEGylated protein.

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • Isocratic mobile phase (e.g., PBS)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the PEGylation reaction mixture onto the column.

  • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unmodified protein and much earlier than the free PEG.

  • Collect the fractions corresponding to the desired PEGylated species.

  • Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm purity.

Protocol 4: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile and allowing for the separation of different PEGylated species (e.g., mono-, di-, and poly-PEGylated forms).

Materials:

  • IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH)

  • Binding buffer (low ionic strength)

  • Elution buffer (high ionic strength)

  • Chromatography system

Procedure:

  • Equilibrate the IEX column with the binding buffer.

  • Load the sample onto the column.

  • Wash the column with the binding buffer to remove unbound molecules.

  • Elute the bound proteins using a linear or step gradient of the elution buffer (increasing salt concentration).

  • Collect fractions and analyze them to identify the desired PEGylated product.

Protocol 5: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Although PEG is hydrophilic, the overall hydrophobicity of a protein can be altered upon PEGylation, enabling separation.

Materials:

  • HIC column

  • High-salt binding buffer

  • Low-salt elution buffer

  • Chromatography system

Procedure:

  • Equilibrate the HIC column with the high-salt binding buffer.

  • Apply the sample to the column.

  • Elute the bound molecules by applying a descending salt gradient.

  • Collect and analyze the fractions to isolate the desired PEGylated species.

Characterization of PEGylated Molecules

Protocol 6: Mass Spectrometry (MS) for Intact Mass Analysis

MS is a powerful tool for confirming the degree of PEGylation and the overall mass of the conjugate.

Materials:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

  • LC system for online analysis (optional)

  • Appropriate matrices for MALDI or solvents for ESI

Procedure:

  • Prepare the purified PEGylated protein sample at an appropriate concentration.

  • For LC-MS, inject the sample onto an appropriate LC column (e.g., reversed-phase) and introduce the eluent into the mass spectrometer.

  • For direct infusion ESI-MS, introduce the sample directly into the mass spectrometer.

  • For MALDI-TOF, co-crystallize the sample with a suitable matrix on a target plate.

  • Acquire the mass spectrum. The resulting spectrum will show a distribution of masses corresponding to the different numbers of PEG units attached to the protein.

  • Deconvolute the spectrum to determine the average mass and the distribution of PEGylated species.

Protocol 7: Peptide Mapping by LC-MS/MS for Site-Specific Analysis

This technique is used to identify the specific amino acid residues where PEG has been attached.

Materials:

  • Purified PEGylated protein

  • Proteolytic enzyme (e.g., trypsin)

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Denature, reduce, and alkylate the PEGylated protein.

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Separate the resulting peptides using reversed-phase HPLC.

  • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Search the MS/MS data against the protein sequence to identify the peptides. PEGylated peptides will have a characteristic mass shift corresponding to the attached PEG moiety, allowing for the precise localization of the PEGylation site.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the functional consequences of PEGylation and the process of developing a PEGylated therapeutic, the following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Signaling Pathways of PEGylated Drugs

Pegfilgrastim_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pegfilgrastim Pegfilgrastim G-CSF Receptor G-CSF Receptor Pegfilgrastim->G-CSF Receptor Binds JAK JAK G-CSF Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Proliferation_Differentiation Neutrophil Proliferation & Differentiation Gene Transcription->Proliferation_Differentiation

Pegvisomant_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pegvisomant Pegvisomant GH Receptor GH Receptor Pegvisomant->GH Receptor Binds & Blocks Growth Hormone (GH) Growth Hormone (GH) Growth Hormone (GH)->GH Receptor Binding Inhibited GH Receptor->No Dimerization Dimerization Blocked JAK2 JAK2 STAT5 STAT5 JAK2->STAT5 Activation Inhibited IGF-1 Production IGF-1 Production STAT5->IGF-1 Production Inhibited

Certolizumab_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Certolizumab pegol Certolizumab pegol TNF-alpha TNF-alpha Certolizumab pegol->TNF-alpha Neutralizes TNF Receptor TNF Receptor TNF-alpha->TNF Receptor Binding Inhibited Downstream Signaling NF-kB & MAPK Pathways TNF Receptor->Downstream Signaling Activation Inhibited Pro-inflammatory Cytokines Pro-inflammatory Cytokine Production Downstream Signaling->Pro-inflammatory Cytokines Inhibited

Experimental and Developmental Workflows

PEGylation_Workflow Start Start Protein_Expression Protein Expression & Purification Start->Protein_Expression PEG_Selection Select PEG Linker (Chemistry, Length, Architecture) Protein_Expression->PEG_Selection PEGylation_Reaction PEGylation Reaction & Optimization PEG_Selection->PEGylation_Reaction Purification Purification of Conjugate (SEC, IEX, HIC) PEGylation_Reaction->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization In_Vitro_Assay In Vitro Functional Assays (Binding, Potency) Characterization->In_Vitro_Assay Pharmacokinetics In Vivo Pharmacokinetic Studies In_Vitro_Assay->Pharmacokinetics Efficacy_Study In Vivo Efficacy & Toxicity Studies Pharmacokinetics->Efficacy_Study End End Efficacy_Study->End

Conclusion

PEG linkers represent a mature and highly effective technology for the modification of biomolecules. Their ability to enhance solubility, stability, and circulation half-life while reducing immunogenicity has revolutionized the development of biopharmaceuticals. A thorough understanding of the fundamental principles of PEGylation, coupled with robust experimental protocols for conjugation, purification, and characterization, is essential for harnessing the full potential of this powerful tool. As research continues to advance, the development of novel PEG architectures and chemistries will undoubtedly open up new avenues for the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

Unveiling the Potential: A Technical Guide to Short-Chain PEG Linkers in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of short-chain polyethylene glycol (PEG) linkers has become a cornerstone in the design of sophisticated therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These discrete PEG moieties, typically comprising 2 to 12 ethylene glycol units, offer a powerful means to fine-tune the physicochemical and pharmacological properties of complex biomolecules. Their inherent hydrophilicity, biocompatibility, and tunable length allow for the rational design of drug candidates with improved solubility, stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the applications of short-chain PEG linkers, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes to empower researchers in their drug development endeavors.

Core Applications of Short-Chain PEG Linkers

Short-chain PEG linkers are instrumental in overcoming significant challenges in drug development, particularly for complex modalities like ADCs and PROTACs. Their primary functions include enhancing the solubility of hydrophobic payloads, optimizing pharmacokinetic properties, and providing spatial separation between functional components of a molecule.

In the realm of Antibody-Drug Conjugates (ADCs) , the inclusion of a short-chain PEG linker can mitigate the aggregation often caused by hydrophobic cytotoxic drugs, thereby improving the stability and manufacturability of the ADC.[1] Furthermore, the hydrophilic nature of the PEG chain can shield the payload from premature clearance mechanisms, leading to an extended plasma half-life and increased tumor accumulation.[2][3] The defined length of these linkers also allows for precise control over the distance between the antibody and the payload, which can be critical for optimal biological activity.[4]

For PROTACs , which are heterobifunctional molecules that induce protein degradation, the linker plays a crucial role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[5] Short-chain PEG linkers provide the necessary flexibility and spatial orientation to facilitate this interaction. By modulating the length of the PEG linker, researchers can optimize the stability and cooperativity of the ternary complex, which directly impacts the efficiency and selectivity of target protein degradation. The enhanced solubility imparted by the PEG linker also improves the overall drug-like properties of the PROTAC molecule.

Quantitative Impact of Short-Chain PEG Linker Length

The length of the short-chain PEG linker is a critical design parameter that can be systematically varied to achieve the desired therapeutic properties. The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key performance metrics for both ADCs and PROTACs.

Linker CompositionClearance Rate (mL/day/kg)Tolerability (at 50 mg/kg)
Non-PEGylatedHighNot Tolerated
PEG2HighNot Tolerated
PEG4Moderate-HighNot Tolerated
PEG8LowTolerated
PEG12LowTolerated
PEG24LowTolerated

This table summarizes data showing that a threshold PEG length of approximately 8 units is required to significantly reduce clearance rates and improve tolerability in preclinical models.

Linker CompositionIn Vitro Cytotoxicity (IC50, nM)Plasma Half-life (hours)
No PEG~1.0~0.33
PEG4 (4kDa)~4.5~0.83
PEG10 (10kDa)~22.0~3.7

This table illustrates the trade-off between in vitro potency and pharmacokinetic half-life as a function of PEG linker length in affibody-drug conjugates.

PROTAC LinkerTernary Complex Cooperativity (α)
Short Alkyl/PEG< 1 (Negative Cooperativity)
Longer PEG (e.g., PEG4)> 1 (Positive Cooperativity)

This table highlights how linker length can influence the cooperativity of ternary complex formation in PROTACs, with longer, more flexible linkers often promoting positive cooperativity.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the successful development and characterization of therapeutics incorporating short-chain PEG linkers. The following section provides step-by-step protocols for key experimental procedures.

Synthesis of a Heterobifunctional Short-Chain PEG Linker (Amine-PEG4-Carboxylic Acid)

This protocol describes a representative synthesis of a short-chain PEG linker with orthogonal functional groups, which can be adapted for different PEG lengths.

Materials:

  • Triethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyl bromoacetate

  • Thionyl chloride

  • Sodium azide

  • Triphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Mono-alkylation of Triethylene Glycol:

    • To a solution of triethylene glycol (excess) in anhydrous THF at 0 °C, add sodium hydride portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add tert-butyl bromoacetate dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the mono-alkylated product by flash column chromatography.

  • Conversion of the Terminal Hydroxyl to an Azide:

    • Dissolve the purified mono-alkylated product in DCM and cool to 0 °C.

    • Add thionyl chloride dropwise and stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude chloride intermediate in anhydrous DMF and add sodium azide.

    • Heat the reaction to 60 °C and stir overnight.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Staudinger Reduction to the Amine:

    • Dissolve the azide intermediate in THF/water.

    • Add triphenylphosphine and stir at room temperature overnight.

    • Concentrate the reaction mixture and purify by flash column chromatography to yield the Boc-protected amine-PEG4-ester.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified product in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the amine-PEG4-carboxylic acid as a TFA salt.

Characterization: The structure and purity of the final product and all intermediates should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)

This protocol outlines a typical workflow for the conjugation of a cytotoxic payload to a monoclonal antibody via a short-chain PEG linker targeting surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-reactive payload-PEG-linker construct (e.g., MMAE-PEG4-NHS ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis spectrophotometer

  • LC-MS system

Procedure:

  • Preparation of the Payload-Linker:

    • Synthesize or procure the desired payload-PEG-linker construct with a terminal N-hydroxysuccinimide (NHS) ester.

  • Conjugation Reaction:

    • Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.

    • Dissolve the payload-PEG-linker-NHS ester in DMSO to a stock concentration of 10-20 mM.

    • Add a calculated molar excess of the payload-linker solution to the antibody solution with gentle mixing. A typical starting point is a 5-10 fold molar excess. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Purification:

    • Purify the ADC from unconjugated payload-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drugs conjugated per antibody using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. Alternatively, use Hydrophobic Interaction Chromatography (HIC) or LC-MS for a more detailed analysis of the drug load distribution.

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC.

    • Mass Confirmation: Confirm the molecular weight of the ADC and its different drug-loaded species by LC-MS analysis.

Synthesis and Evaluation of a PROTAC

This protocol provides a general workflow for the synthesis of a PROTAC using a short-chain PEG linker and subsequent evaluation of its ability to induce protein degradation.

Materials:

  • Target protein ligand (warhead) with a suitable functional group (e.g., a carboxylic acid)

  • E3 ligase ligand (anchor) with a suitable functional group (e.g., an amine)

  • Heterobifunctional PEG linker (e.g., H₂N-PEG4-COOH)

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer

  • Primary and secondary antibodies for Western blotting

Procedure:

  • PROTAC Synthesis:

    • Perform a sequential two-step amide coupling of the warhead and anchor to the bifunctional PEG linker using standard peptide coupling chemistry.

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the structure and purity of the PROTAC by ¹H NMR and high-resolution mass spectrometry.

  • Cellular Degradation Assay (Western Blot):

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

    • Lyse the cells and determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Ternary Complex Formation Assay (Optional):

    • Assess the ability of the PROTAC to induce the formation of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like AlphaLISA or FRET.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic potential of ADCs.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete culture medium.

    • Remove the existing medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC₅₀ value using appropriate software.

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways.

ADC_Synthesis_Workflow cluster_payload Payload-Linker Synthesis cluster_conjugation Conjugation to Antibody cluster_purification Purification & Characterization Payload Payload Activation NHS Ester Activation Payload->Activation Coupling PEG_Linker Short-Chain PEG Linker (e.g., Amine-PEG4-COOH) PEG_Linker->Activation Activated_Payload Payload-PEG-NHS Activation->Activated_Payload Conjugation Lysine Conjugation Activated_Payload->Conjugation Antibody Monoclonal Antibody (e.g., Trastuzumab) Antibody->Conjugation ADC_Crude Crude ADC Mixture Conjugation->ADC_Crude Purification Size-Exclusion Chromatography (SEC) ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization DAR Analysis (UV, HIC, MS) Purity (SEC) Mass Confirmation (MS) Purified_ADC->Characterization

Caption: Workflow for the synthesis and characterization of an ADC.

PROTAC_Mechanism_and_Evaluation cluster_action PROTAC Mechanism of Action cluster_evaluation Experimental Evaluation PROTAC PROTAC (Warhead-PEG-Anchor) Ternary_Complex Ternary Complex {POI-PROTAC-E3} PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Degradation 26S Proteasome Degradation Ubiquitination->Degradation POI is degraded Cell_Treatment Treat Cells with PROTAC Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Quantification Quantify Protein Levels Western_Blot->Quantification DC50_Dmax Determine DC50 & Dmax Quantification->DC50_Dmax

Caption: PROTAC mechanism of action and evaluation workflow.

References

Methodological & Application

Application Note and Protocol: Facile Deprotection of m-PEG3-S-Acetyl for Thiol Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol (sulfhydryl) group is a critical functional moiety in bioconjugation, drug delivery, and materials science due to its high nucleophilicity and ability to form stable linkages with various substrates. The S-acetyl group serves as an effective protecting group for thiols, preventing their oxidation to disulfides and other unwanted side reactions during synthesis.[1] m-PEG3-S-Acetyl is a valuable reagent that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer, enhancing solubility in aqueous media.[2] This document provides detailed protocols for the efficient deprotection of the S-acetyl group from this compound and similar molecules to regenerate the free, reactive thiol. Several common deprotection strategies are outlined, including basic hydrolysis, aminolysis, and thiol-thioester exchange, allowing researchers to select the most suitable method based on the sensitivity of their substrate and desired reaction conditions.[1][3]

Deprotection Methods

The removal of the S-acetyl group can be achieved through various mechanisms. The choice of method depends on the chemical compatibility of the substrate with the required reagents and conditions.

  • Base-Mediated Hydrolysis: This traditional method utilizes strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to hydrolyze the thioester bond.[1] While effective, these harsh conditions may not be suitable for base-sensitive substrates.

  • Aminolysis with Hydroxylamine: A milder approach involves the use of hydroxylamine, which cleaves the thioester under neutral to slightly basic conditions. This method is often preferred for more delicate molecules.

  • Thiol-Thioester Exchange: This chemoselective method employs a thiol-containing reagent, such as thioglycolic acid (TGA) or cysteamine, to displace the acetylated thiol through a reversible exchange reaction. Using 2-aminothiols like cysteamine can lead to a rapid and irreversible reaction mimicking Native Chemical Ligation (NCL), offering high yields under physiological conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for various S-acetyl deprotection methods based on literature data.

MethodReagent(s)Substrate TypeReaction ConditionsTimeYield (%)Reference(s)
Basic HydrolysisNaOH or KOHGeneral ThioacetatesEtOH/H₂O, RefluxVariesSubstrate Dependent
AminolysisHydroxylamine HCl, BaseS-acetylthio compoundsMethanol or buffer, RT1-4 hNot specified
Thiolysis (in solution)Thioglycolic Acid (TGA)S-acyl bisthiazolidines2 eq. TGA, PB pH 8, RT24 h51-80
Thiolysis (solid-supported)Polymer-supported TGAS-acyl bisthiazolidines2 eq. TG-NCO-SH, PB pH 8, RT24 h61-93
Biomimetic (NCL-like)Cysteamine or L-cysteineS-acetyl heterocyclesAqueous buffer pH 8, RT30 minup to 84
Cyanide-CatalyzedTetrabutylammonium Cyanide (TBACN)Thioacetates0.5 eq. TBACN, CHCl₃/MeOH, RT3 hNot specified

Experimental Protocols

Protocol 1: Deprotection using Hydroxylamine

This protocol describes a mild method for S-acetyl deprotection suitable for many substrates.

Materials:

  • This compound or other S-acetylated compound

  • Hydroxylamine hydrochloride

  • Triethylamine or other suitable base

  • Methanol or a buffered aqueous solution (e.g., Phosphate Buffer, pH 7.5)

  • Standard work-up reagents (e.g., ethyl acetate, brine)

Procedure:

  • Dissolve the S-acetylated compound in the chosen solvent.

  • Add hydroxylamine hydrochloride and a suitable base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, perform a standard aqueous work-up. For example, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Protocol 2: Biomimetic Deprotection using Cysteamine

This protocol utilizes a rapid and efficient NCL-like mechanism for thiol generation.

Materials:

  • This compound or other S-acetylated compound

  • Cysteamine

  • Aqueous buffer (e.g., Phosphate Buffer, pH 8), degassed

  • Methanol (optional, for solubility)

Procedure:

  • Dissolve the S-acetylated compound in a minimal amount of methanol (if needed) and dilute with degassed aqueous buffer (pH 8).

  • Add cysteamine (typically 2 equivalents).

  • Stir the reaction mixture at room temperature for approximately 30 minutes.

  • Monitor the reaction for completion by TLC or HPLC.

  • Proceed with standard work-up and purification as required for your specific product.

Protocol 3: Quantification of Generated Thiol using Ellman's Assay

Ellman's assay is a reliable colorimetric method to quantify free sulfhydryl groups. The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine or other thiol standard for calibration curve.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer to generate a standard curve.

  • Sample Preparation: Take an aliquot of your deprotected reaction mixture.

  • Reaction:

    • In a microplate well or cuvette, add your sample or standard.

    • Add 50 µL of Ellman's Reagent Solution.

    • Bring the total volume to a consistent level with Reaction Buffer.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Quantification: Determine the concentration of the free thiol in your sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm.

Visualizations

Deprotection Workflow

Deprotection_Workflow Start Start: This compound Deprotection Deprotection Step (e.g., Hydroxylamine) Start->Deprotection Monitoring Reaction Monitoring (TLC/HPLC) Deprotection->Monitoring Periodically Monitoring->Deprotection Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Analysis Thiol Quantification (Ellman's Assay) Purification->Analysis End End: Free Thiol (m-PEG3-SH) Analysis->End

Caption: General workflow for S-acetyl deprotection and analysis.

Biomimetic Deprotection Mechanism

NCL_Mechanism Reactants This compound + Cysteamine (R-S-Ac + H₂N-R'-SH) Thioester_Exchange Reversible Thiol-Thioester Exchange Reactants->Thioester_Exchange Intermediate Intermediate (R-SH + Ac-S-R'-NH₂) Thioester_Exchange->Intermediate Intermediate->Thioester_Exchange Reversible Acyl_Transfer Irreversible Intramolecular S-to-N Acyl Transfer Intermediate->Acyl_Transfer Products Products: Free Thiol (m-PEG3-SH) + N-acetylcysteamine Acyl_Transfer->Products

Caption: Biomimetic deprotection via an NCL-like mechanism.

References

Application Notes and Protocols for Bioconjugation with m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-S-Acetyl is a short, hydrophilic polyethylene glycol (PEG) linker containing a methoxy-terminated triethylene glycol chain and a terminal thiol group protected by an acetyl moiety. This reagent is particularly valuable in bioconjugation for its ability to introduce a reactive sulfhydryl group to biomolecules, enabling covalent attachment to various substrates. The PEG spacer enhances the solubility and can reduce the immunogenicity of the conjugated molecule. The S-acetyl group provides a stable protecting group for the thiol, preventing premature oxidation or reaction, which can be selectively removed under mild conditions to reveal the reactive thiol for subsequent conjugation.

A primary application for linkers like this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The m-PEG3 linker can serve as the spacer connecting the target protein binder and the E3 ligase ligand.

These application notes provide detailed protocols for the deprotection of this compound to yield m-PEG3-SH and its subsequent conjugation to a maleimide-activated biomolecule, a common strategy in bioconjugation.

Key Experimental Workflows

The overall process for utilizing this compound in bioconjugation involves two main stages: deprotection of the S-acetyl group to generate the free thiol, followed by the conjugation of the thiol-containing PEG linker to a maleimide-activated biomolecule.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Bioconjugation Start This compound Deprotection Deprotection with Hydroxylamine Start->Deprotection Intermediate m-PEG3-SH (Free Thiol) Deprotection->Intermediate Purification1 Purification (e.g., Desalting Column) Intermediate->Purification1 Conjugation Thiol-Maleimide Coupling Purification1->Conjugation Biomolecule Maleimide-Activated Biomolecule Biomolecule->Conjugation Final_Product PEGylated Bioconjugate Conjugation->Final_Product Purification2 Purification (e.g., SEC, HPLC) Final_Product->Purification2 Analysis Characterization (LC-MS, SDS-PAGE) Purification2->Analysis

Figure 1. General experimental workflow for the deprotection of this compound and subsequent bioconjugation.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the S-acetyl protecting group from this compound to generate the free thiol, m-PEG3-SH, using hydroxylamine.

Materials:

  • This compound

  • Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5[1][2]

  • Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • Desalting column (e.g., PD-10)

  • Dry, inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare Deacetylation Solution: Dissolve hydroxylamine hydrochloride and EDTA in Conjugation Buffer to final concentrations of 0.5 M and 25 mM, respectively. Adjust the pH to 7.2-7.5 with NaOH. Prepare this solution fresh.

  • Dissolve this compound: Dissolve the desired amount of this compound in a minimal amount of an organic solvent like DMSO or DMF before diluting with Conjugation Buffer.

  • Deacetylation Reaction: Combine the dissolved this compound with the Deacetylation Solution. A typical starting point is to have a final concentration of the PEG reagent in the low millimolar range.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.[1][2]

  • Purification: Immediately after incubation, purify the resulting m-PEG3-SH from the deacetylation reagents using a desalting column equilibrated with degassed Conjugation Buffer containing 10 mM EDTA to minimize disulfide bond formation. The buffer should be degassed by applying a vacuum or by bubbling with an inert gas.

  • Handling of m-PEG3-SH: The purified m-PEG3-SH is susceptible to oxidation. It should be used immediately in the subsequent conjugation step. If temporary storage is necessary, keep the solution on ice and under an inert gas atmosphere.

Protocol 2: Thiol-Maleimide Bioconjugation

This protocol details the conjugation of the deprotected m-PEG3-SH to a maleimide-activated biomolecule (e.g., a protein with an engineered cysteine or a protein modified with a maleimide crosslinker).

Materials:

  • Purified m-PEG3-SH solution (from Protocol 1)

  • Maleimide-activated biomolecule

  • Conjugation Buffer: Phosphate buffer (0.1 M), HEPES, or Tris buffer, pH 7.0-7.5. The buffer must be free of thiols. Degas the buffer prior to use.

  • Quenching Reagent: A solution of a thiol-containing compound (e.g., L-cysteine or β-mercaptoethanol) at a concentration of ~50 mM in Conjugation Buffer.

  • Purification system (e.g., Size Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Prepare Biomolecule: Dissolve the maleimide-activated biomolecule in degassed Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).

  • Conjugation Reaction: Add the purified m-PEG3-SH solution to the maleimide-activated biomolecule solution. A molar excess of the m-PEG3-SH (typically 5- to 20-fold) is recommended to ensure efficient conjugation.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light and can be gently mixed during incubation.

  • Quenching: Add the Quenching Reagent to the reaction mixture to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated bioconjugate from excess PEG reagent and quenching reagent using an appropriate method such as SEC or HPLC.

  • Analysis and Storage: Characterize the final conjugate using techniques like LC-MS to determine the degree of labeling and confirm the molecular weight. SDS-PAGE can also be used to visualize the increase in molecular weight upon PEGylation. Store the purified conjugate under conditions appropriate for the specific biomolecule, typically at 4°C or frozen at -20°C or -80°C.

Quantitative Data Summary

The efficiency of thiol-maleimide conjugation can be influenced by factors such as the specific biomolecule, steric hindrance, and reaction conditions. The following table summarizes typical conjugation efficiencies and stability data for analogous maleimide-PEG systems.

ParameterValueBiomolecule TypeReference
Conjugation Efficiency
84 ± 4% to ~100%Peptide[3]
~70%Protein
58 ± 12%Nanobody
Stability of Thioether Bond
in vitro (presence of 1 mM glutathione)~70% retention after 7 daysPEGylated Hemoglobin
in vivoSusceptible to retro-Michael reaction and thiol exchangeGeneral Maleimide Conjugates
Stabilized (ring-opened)Half-lives of over two yearsHydrolyzed Maleimide Conjugates

Note: The presented data is for analogous PEG-maleimide systems and should be considered as a guideline. Optimal conditions and efficiencies for this compound conjugation should be determined empirically.

Application Example: PROTAC Signaling Pathway

This compound, after deprotection, can be used as a linker in the synthesis of PROTACs. The PROTAC molecule brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_pathway cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Complex Formation Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI Protein of Interest (Target) POI->Ternary_Complex PROTAC PROTAC (m-PEG3 linker) PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Figure 2. PROTAC mechanism of action utilizing a PEG linker.

This diagram illustrates how a PROTAC, incorporating a linker such as m-PEG3, hijacks the cell's natural protein degradation machinery to selectively eliminate a target protein. The PROTAC itself is not consumed in the process and can catalytically induce the degradation of multiple target protein molecules.

References

Application Note: Site-Specific Protein Modification via Thiol Introduction with m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in protein engineering, bioconjugation, and the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.

Introduction

The precise modification of proteins is a cornerstone of modern biotechnology and drug development. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include enhanced solubility, increased stability, and reduced immunogenicity[1]. Thiol chemistry, targeting the sulfhydryl group of cysteine residues, offers a highly selective method for site-specific protein modification, as cysteines are relatively rare in proteins compared to amine-containing lysine residues[2].

This application note details the use of m-PEG3-S-Acetyl, a short, hydrophilic linker featuring a terminal S-acetyl protected thiol group[3]. The S-acetyl group provides stability during storage and initial reaction setups, preventing premature oxidation to disulfides. Deprotection unmasks a reactive thiol (-SH) group, which can then be conjugated to a protein functionalized with a thiol-reactive moiety, such as a maleimide. This two-step approach allows for the controlled introduction of a PEGylated thiol onto a target biomolecule, a key step in creating complex bioconjugates, including PROTACs and ADCs[4][5].

Principle of the Method

The protocol involves a two-stage chemical process. First, the S-acetyl protecting group of this compound is removed to generate the free, nucleophilic thiol, m-PEG3-SH. This deprotection is typically achieved under mild basic conditions using a reagent like hydroxylamine.

Second, the newly generated m-PEG3-SH is reacted with a protein that has been previously functionalized with a thiol-reactive electrophilic group, most commonly a maleimide. The thiol group undergoes a Michael addition reaction with the maleimide to form a stable, covalent thioether bond, effectively labeling the protein. The entire workflow ensures that the reactive thiol is generated immediately before conjugation, maximizing labeling efficiency and minimizing side reactions like disulfide bond formation.

Quantitative Data and Reagent Properties

Quantitative parameters are crucial for reproducible and efficient conjugation. The following tables summarize the properties of the key reagent and recommended starting conditions for the experimental protocols.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name S-(2-(2-(2-methoxyethoxy)ethoxy)ethyl) ethanethioate
CAS Number 857284-78-7
Molecular Formula C9H18O4S
Molecular Weight 222.3 g/mol
Purity Typically >95%

| Storage | -20°C, protected from moisture | |

Table 2: Recommended Reaction Parameters

Parameter Deprotection Step Conjugation Step
Key Reagent Hydroxylamine·HCl Maleimide-activated Protein
pH 7.2 - 7.5 7.0 - 7.5
Molar Ratio 25-50 fold excess of Hydroxylamine over this compound 10-20 fold excess of m-PEG3-SH over Protein
Temperature Room Temperature (20-25°C) 4°C or Room Temperature
Reaction Time 1 - 2 hours 2 hours to Overnight

| Buffer System | Phosphate, HEPES, or Tris buffer (thiol-free) | Phosphate, HEPES, or Tris buffer (thiol-free) |

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chemical reagents.

Protocol 1: Deprotection of this compound to Generate m-PEG3-SH

This protocol describes the removal of the S-acetyl group to yield the reactive thiol.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Reaction Buffer: 100 mM Phosphate buffer, 25 mM EDTA, pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Prepare a 1 M stock solution of hydroxylamine in the reaction buffer. Adjust the pH to 7.2-7.5 if necessary.

  • Dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • In a reaction vial, add the desired amount of this compound stock solution.

  • Add the hydroxylamine stock solution to achieve a final concentration of 25-50 mM (a 25-50 fold molar excess).

  • If possible, purge the vial with nitrogen or argon gas to create an inert atmosphere, which helps prevent oxidation of the newly formed thiol.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • The resulting solution containing m-PEG3-SH is now ready for immediate use in the conjugation reaction. Do not store the deprotected thiol for extended periods.

Protocol 2: Conjugation of m-PEG3-SH to a Maleimide-Activated Protein

This protocol outlines the reaction between the deprotected PEG-thiol and a protein functionalized with maleimide groups.

Materials:

  • m-PEG3-SH solution (from Protocol 1)

  • Maleimide-activated protein (dissolved at 1-10 mg/mL)

  • Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer with EDTA, pH 7.0-7.5. Ensure the buffer is degassed and thiol-free.

  • Quenching Reagent: 1 M β-mercaptoethanol (BME) or N-ethylmaleimide.

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the maleimide-activated protein in the degassed conjugation buffer to the desired concentration (e.g., 50-100 µM).

  • Add the freshly prepared m-PEG3-SH solution to the protein solution. A 10- to 20-fold molar excess of the thiol linker over the protein is recommended as a starting point.

  • Flush the headspace of the reaction vial with nitrogen or argon, seal, and protect from light.

  • Incubate the reaction with gentle stirring. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.

  • (Optional) To stop the reaction, add a quenching reagent. An excess of a low molecular weight thiol like BME can be added to consume any unreacted maleimide groups on the protein.

  • Proceed immediately to purification.

Protocol 3: Purification and Analysis of the Conjugate

This protocol describes how to remove excess labeling reagent and characterize the final product.

Materials:

  • Gel filtration column (e.g., Sephadex G-25) or dialysis device (e.g., 10K MWCO cassette).

  • SDS-PAGE reagents

  • Ellman's Reagent (DTNB) for thiol quantification

Procedure:

  • Purification: Separate the PEGylated protein conjugate from excess, unreacted m-PEG3-SH and other reaction components.

    • Gel Filtration: Equilibrate a Sephadex G-25 column with a suitable storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and collect the fractions corresponding to the high molecular weight protein conjugate.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of storage buffer at 4°C with several buffer changes.

  • Analysis by SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the mass of the attached m-PEG3-SH moieties.

  • Quantification of Labeling (Optional): The degree of labeling can be indirectly assessed by quantifying the loss of reactive maleimide groups or by using Ellman's reagent to measure the consumption of free thiols from the m-PEG3-SH stock. Mass spectrometry can provide a precise determination of the number of attached PEG linkers.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical process for labeling a maleimide-activated protein with this compound.

G reagent This compound hydroxylamine Hydroxylamine (NH₂OH) reagent_thiol m-PEG3-SH (Deprotected) reagent->reagent_thiol protein_mal Protein-Maleimide final_conjugate Protein-S-PEG3-m reagent_thiol->final_conjugate Michael Addition pH 7.0-7.5 byproduct N-acetylhydroxylamine

Caption: Chemical pathway for protein labeling using this compound.

Experimental Workflow

This diagram provides a step-by-step overview of the entire experimental procedure.

G start Start: Prepare Reagents deprotection 1. Deprotect this compound (Generate m-PEG3-SH) start->deprotection Hydroxylamine conjugation 2. Conjugate m-PEG3-SH to Maleimide-Protein deprotection->conjugation Add to Protein purification 3. Purify Conjugate (Gel Filtration or Dialysis) conjugation->purification Remove Excess Reagents analysis 4. Analyze Final Product (SDS-PAGE, MS) purification->analysis Quality Control end End: Store Purified Conjugate analysis->end

Caption: High-level experimental workflow for protein PEGylation.

References

Synthesis of PROTACs Using a Thiol-Terminated PEG Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a methyl-PEG3-thiol linker, derived from the deprotection of m-PEG3-S-Acetyl. These guidelines are intended for researchers in chemistry and biology, offering a comprehensive approach from synthesis to biological evaluation.

Introduction to PROTAC Technology with PEG Linkers

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spacing and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.

The this compound linker is a valuable tool in PROTAC synthesis. The S-acetyl group serves as a stable protecting group for the thiol functionality. Deprotection reveals a reactive thiol group, which can then be efficiently conjugated to a maleimide-functionalized binding moiety (either for the POI or the E3 ligase) via a Michael addition reaction, forming a stable thioether bond.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A1 Functionalize POI Ligand (e.g., with Maleimide) B2 Thiol-Maleimide Ligation of Linker-E3 Ligase with POI-Maleimide A1->B2 A2 Prepare E3 Ligase Ligand B1 Conjugate m-PEG3-SH to E3 Ligase Ligand A2->B1 A3 Deprotect this compound to m-PEG3-SH A3->B1 B1->B2 C1 Purification of PROTAC (e.g., HPLC) B2->C1 C2 Characterization (LC-MS, NMR) C1->C2 D1 Cell-based Assays (e.g., Western Blot) C2->D1 D2 Determine DC50 and Dmax D1->D2 D3 Mechanism of Action Studies (e.g., Proteasome Inhibition) D1->D3

Application Notes & Protocols: Creation of Antibody-Drug Conjugates via Thiol-Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small-molecule drug.[1] This document provides a detailed experimental procedure for the creation of ADCs using cysteine-thiol chemistry, a widely adopted method for conjugating payloads to antibodies. The process involves the reduction of native interchain disulfide bonds within the antibody to generate reactive sulfhydryl (thiol) groups, followed by conjugation with a maleimide-functionalized linker-payload.[][3]

The inclusion of a polyethylene glycol (PEG) spacer, such as in an m-PEG3-linker, can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in-vivo performance.[4][5] This protocol will outline the key steps: antibody reduction, conjugation, purification, and characterization.

ADC_General_Workflow cluster_prep Preparation cluster_process Conjugation Process cluster_analysis Analysis mAb Monoclonal Antibody (mAb) Reduction Step 1: Antibody Reduction (Generation of Thiol Groups) mAb->Reduction LinkerPayload Maleimide-PEG-Payload Conjugation Step 2: Conjugation Reaction (Thiol-Maleimide Ligation) LinkerPayload->Conjugation Reduction->Conjugation Purification Step 3: Purification (Removal of Impurities) Conjugation->Purification Characterization Step 4: Characterization (DAR, Purity, Aggregation) Purification->Characterization FinalADC Purified ADC Characterization->FinalADC

Figure 1: High-level overview of the ADC synthesis and analysis workflow.

Experimental Protocols

This section details the multistep process for synthesizing and purifying an antibody-drug conjugate.

Protocol for Antibody Reduction

The generation of reactive thiol groups on the antibody is achieved by the selective reduction of interchain disulfide bonds. Agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) are commonly used. Careful control over the amount of reducing agent allows for customization of the number of available thiols, which directly influences the final drug-to-antibody ratio (DAR).

Antibody_Reduction mAb_native Native Antibody IgG1 with 4 Interchain Disulfide Bonds (S-S) mAb_reduced Reduced Antibody 8 Free Thiol Groups (SH) mAb_native->mAb_reduced  Reduction (e.g., 30 min @ 37°C) ReducingAgent TCEP or DTT ReducingAgent->mAb_reduced

Figure 2: Schematic of antibody interchain disulfide bond reduction.

Methodology:

  • Buffer Preparation: Prepare a reaction buffer, typically a phosphate or borate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

  • Antibody Preparation: Dilute the stock antibody solution to the desired concentration (e.g., 10 mg/mL) using the reaction buffer.

  • Reduction Reaction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 100 mM DTT in water).

    • Add a calculated molar excess of the reducing agent to the antibody solution. The exact amount will depend on the desired level of reduction and should be optimized.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent to prevent re-oxidation and interference with the subsequent conjugation step. This is typically done using a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer.

Table 1: Typical Antibody Reduction Conditions

Parameter Typical Range Reference
Antibody Concentration 5 - 20 mg/mL
Reducing Agent TCEP or DTT
Molar Excess of Reductant 5 - 40 eq. (relative to Ab)
Reaction Buffer PBS or Borate Buffer, pH 7.0-8.0
Temperature 22 - 37 °C

| Incubation Time | 30 - 60 minutes | |

Protocol for Thiol-Maleimide Conjugation

The conjugation step involves the reaction between the newly generated antibody thiols and the maleimide group of the linker-payload construct via a Michael addition reaction. This reaction is highly specific for thiols within the pH range of 6.5-7.5.

Michael_Addition Ab_SH Reduced Antibody R-SH ADC_Thioether ADC Conjugate Stable Thioether Bond Ab_SH->ADC_Thioether Maleimide_Drug Maleimide-PEG-Payload Maleimide_Drug->ADC_Thioether  Michael Addition (pH 6.5-7.5)

Figure 3: Thiol-maleimide Michael addition reaction forming a stable ADC.

Methodology:

  • Prepare Reduced Antibody: Use the desalted, reduced antibody solution from step 1.1. Adjust the concentration if necessary (e.g., to 2.5 mg/mL) with chilled conjugation buffer (e.g., PBS with 1 mM DTPA).

  • Prepare Linker-Payload Solution:

    • Dissolve the maleimide-PEG-payload in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Just before use, dilute the stock solution with an appropriate solvent (e.g., acetonitrile) and chill on ice. The amount of organic solvent in the final reaction mixture should be controlled (e.g., <20%) to maintain antibody stability.

  • Conjugation Reaction:

    • Calculate the required volume of the linker-payload solution to achieve the desired molar ratio of drug-linker to antibody (e.g., 9.5 moles of linker per 1 mole of antibody).

    • Add the diluted linker-payload solution to the chilled, stirring reduced antibody solution.

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled low temperature (e.g., on ice or at 4°C) to form the thioether bond.

  • Quenching: Stop the reaction by adding a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any remaining unreacted maleimide groups.

Table 2: Typical ADC Conjugation Conditions

Parameter Typical Value/Range Reference
Final Antibody Concentration 2.5 - 10 mg/mL
Molar Ratio (Linker:Ab) 5:1 to 10:1
Reaction Buffer PBS, pH 7.4, with 1 mM DTPA
Organic Solvent < 20% (e.g., DMSO, Acetonitrile)
Temperature 0 - 4 °C (on ice)

| Reaction Time | 1 - 2 hours | |

Protocol for ADC Purification

After conjugation, the crude ADC mixture contains the desired product, as well as excess linker-payload and quenching agent. Purification is essential to remove these impurities and any aggregated protein.

Methodology:

  • Primary Purification: Utilize Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to separate the high-molecular-weight ADC from low-molecular-weight impurities.

  • Buffer Exchange: During or after purification, exchange the ADC into a suitable formulation buffer (e.g., PBS or a histidine-based buffer) that ensures long-term stability.

  • Sterile Filtration: Pass the final purified ADC solution through a 0.2-µm sterile filter under aseptic conditions.

  • Storage: Store the final product at the recommended temperature, typically -20°C or -80°C, for long-term stability.

ADC Characterization

Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC. Key quality attributes include the drug-to-antibody ratio (DAR), purity, level of aggregation, and amount of residual free drug.

ADC_Characterization_Flow cluster_methods Analytical Methods cluster_outputs Quality Attributes Measured PurifiedADC Purified ADC Sample HIC HIC-HPLC PurifiedADC->HIC MS Mass Spectrometry PurifiedADC->MS SEC SEC-HPLC PurifiedADC->SEC RP_HPLC RP-HPLC PurifiedADC->RP_HPLC DAR DAR & Distribution HIC->DAR MS->DAR Purity Purity & Aggregation SEC->Purity FreeDrug Residual Free Payload RP_HPLC->FreeDrug

Figure 4: Workflow for the analytical characterization of a purified ADC.

Table 3: Summary of Key ADC Analytical Techniques

Analytical Method Parameter Measured Purpose Reference
Hydrophobic Interaction Chromatography (HIC-HPLC) Drug Distribution & Average DAR Separates ADC species based on the number of conjugated drugs, providing a profile of DAR 0, 2, 4, 6, 8 species.
Mass Spectrometry (MS) Average DAR & Mass Verification Provides accurate mass measurements of the intact ADC or its subunits (light/heavy chains) to confirm conjugation and calculate DAR.
Size-Exclusion Chromatography (SEC-HPLC) Purity & Aggregation Separates molecules by size to quantify the percentage of monomeric ADC versus high-molecular-weight aggregates.
Reverse-Phase HPLC (RP-HPLC) Residual Free Drug Quantifies the amount of unconjugated linker-payload remaining in the final ADC product.

| UV-Vis Spectroscopy | Protein Concentration & Average DAR | Measures absorbance at 280 nm (for protein) and a wavelength specific to the drug to calculate concentrations and estimate DAR. | |

References

Application Note: Site-Specific Peptide PEGylation using S-Acetyl-Protected Thiol-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in peptide modification and bioconjugation.

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetics by increasing hydrodynamic size, which reduces renal clearance and shields the peptide from proteolytic degradation.[1][2] Site-specific PEGylation is highly desirable to ensure a homogeneous product with preserved biological activity. Cysteine residues, with their unique sulfhydryl (-SH) group, offer an ideal target for such specific modifications.[3]

This application note details a protocol for the site-specific conjugation of peptides at cysteine residues using m-PEG3-S-Acetyl, a PEGylation reagent featuring a protected thiol. The S-acetyl group serves as a stable protecting group for the sulfhydryl moiety, preventing premature oxidation or side reactions.[4][5] The conjugation process involves a two-stage approach: first, the deacetylation of the PEG reagent to expose the reactive thiol, followed by the conjugation of the resulting PEG-thiol to an activated cysteine residue on a target peptide. This method provides a robust and reliable means of producing well-defined PEGylated peptides.

Principle of the Reaction

The core of this methodology lies in the controlled deprotection of the S-acetylated PEG reagent to generate a reactive PEG-thiol. The thioacetate group is stable under typical storage and handling conditions but can be efficiently cleaved using a deacetylation agent like hydroxylamine at a neutral to slightly basic pH.

Once the reactive m-PEG3-SH is generated, it can be conjugated to a peptide. For specific cysteine targeting, the peptide's cysteine residue is typically activated, for example, by creating a maleimide-functionalized peptide. The nucleophilic thiol of the PEG then reacts with the maleimide group on the peptide via a Michael addition reaction to form a stable thioether bond.

cluster_0 Stage 1: Deprotection of PEG Reagent cluster_1 Stage 2: Conjugation to Peptide PEG_S_Acetyl This compound PEG_SH m-PEG3-SH (Reactive Thiol) PEG_S_Acetyl->PEG_SH Hydroxylamine (NH2OH) pH 7.2-7.5 PEG_Peptide m-PEG3-Peptide Conjugate (Stable Thioether Bond) PEG_SH->PEG_Peptide Peptide_Maleimide Peptide-Cys-(Maleimide) Peptide_Maleimide->PEG_Peptide

Figure 1: Chemical reaction pathway for PEGylation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the deprotection and conjugation steps. Optimal conditions may vary depending on the specific peptide sequence and desired degree of PEGylation.

ParameterValueNotes
Deprotection Stage
Deacetylation Reagent0.5M Hydroxylamine, 25mM EDTAHydroxylamine is a common and effective deacetylation agent.
Reaction pH7.2 - 7.5Maintains stability of the peptide and promotes the deacetylation reaction.
Incubation Time2 hoursAt room temperature.
Expected Yield50-75%Deacetylation yields can be variable; other methods like base-promoted deacetylation exist but may affect peptide integrity.
Conjugation Stage
Molar Ratio (PEG-SH:Peptide)10:1A molar excess of the PEG reagent helps drive the reaction to completion.
Reaction pH6.5 - 7.5Optimal range for the maleimide-thiol reaction.
Incubation Time2 hours - OvernightReaction can be performed at room temperature or 4°C for sensitive peptides.
Analysis
Expected Mass Shift+176.2 DaCorresponds to the mass of the m-PEG3 moiety (C7H16O3S).
Post-Purification Purity>95%As determined by analytical RP-HPLC.
Confirmation MethodMass Spectrometry (MALDI-TOF or ESI-MS)Confirms the covalent addition of the PEG moiety to the peptide.

Experimental Protocols

The overall process involves preparing the necessary reagents, deprotecting the this compound, conjugating it to the target peptide, and finally purifying and characterizing the resulting PEGylated peptide.

start Start prep Prepare Buffers and Reagent Stock Solutions start->prep deacetyl Deacetylate this compound using Hydroxylamine prep->deacetyl desalt1 Desalt PEG-SH to Remove Excess Hydroxylamine deacetyl->desalt1 conjugate Conjugate PEG-SH to Maleimide-Activated Peptide desalt1->conjugate quench Quench Reaction with N-acetyl cysteine conjugate->quench purify Purify PEG-Peptide Conjugate via RP-HPLC quench->purify analyze Characterize by Mass Spectrometry and Analytical HPLC purify->analyze end End analyze->end

Figure 2: Overall experimental workflow.
Materials and Reagent Preparation

  • This compound Reagent

  • Cysteine-containing Peptide (Maleimide-activated)

  • Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Phosphate-Buffered Saline (PBS), pH adjusted to 7.2-7.5.

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, containing 10 mM EDTA.

  • Quenching Solution: 1 M N-acetyl cysteine in water.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • RP-HPLC System with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Mass Spectrometer (MALDI-TOF or ESI-MS).

  • Anhydrous Dimethylsulfoxide (DMSO)

Protocol 1: Deprotection of this compound

This protocol generates the reactive m-PEG3-SH from its acetylated precursor.

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.

  • Prepare Deacetylation Reaction: In a microcentrifuge tube, combine the this compound stock solution with the Deacetylation Buffer. A typical reaction might involve 10 µL of the stock solution and 90 µL of the buffer.

  • Incubate: Mix the contents and incubate the reaction for 2 hours at room temperature.

  • Purification: Immediately purify the resulting m-PEG3-SH from the hydroxylamine and other reaction components using a desalting column equilibrated with Conjugation Buffer. Follow the manufacturer's instructions for the desalting column.

  • Proceed Immediately: The generated PEG-thiol is susceptible to oxidation and should be used promptly in the subsequent conjugation step.

Protocol 2: Conjugation to Maleimide-Activated Peptide

This protocol describes the coupling of the deprotected PEG-thiol to a peptide containing a maleimide-activated cysteine residue.

  • Dissolve Peptide: Dissolve the maleimide-activated peptide in Conjugation Buffer to a concentration of 1-5 mg/mL.

  • Combine Reagents: Add the freshly prepared m-PEG3-SH solution to the dissolved peptide. Use a 10-fold molar excess of the PEG reagent relative to the peptide to ensure efficient conjugation.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add Quenching Solution (N-acetyl cysteine) to a final concentration of 10-20 mM to react with any unreacted maleimide groups on the peptide. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification by RP-HPLC

Purification is critical to separate the desired PEGylated peptide from unreacted peptide, excess PEG reagent, and other byproducts.

  • Sample Preparation: Acidify the quenched reaction mixture with TFA to a pH of 2-3.

  • Injection: Inject the acidified sample onto a C18 stationary phase column.

  • Elution: Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The PEGylated peptide is typically more hydrophobic and will elute later than the unmodified peptide.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure conjugate.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final PEGylated peptide as a dry powder.

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is the definitive method to confirm successful conjugation.

  • Sample Preparation: Prepare the purified, lyophilized PEG-peptide conjugate for MS analysis according to the instrument's requirements (e.g., dissolving in a suitable solvent and mixing with a matrix for MALDI-TOF).

  • Acquisition: Acquire the mass spectrum of the sample.

  • Data Analysis: Compare the molecular weight of the conjugate to the theoretical mass. A successful conjugation will show an increase in mass corresponding to the molecular weight of the m-PEG3 moiety (176.2 Da).

Conclusion

The use of S-acetyl protected PEG reagents like this compound provides a reliable method for the site-specific PEGylation of cysteine residues in peptides. The two-stage process of deprotection followed by conjugation allows for controlled introduction of the PEG moiety, leading to a more homogeneous and well-characterized final product. This approach is highly valuable for researchers in drug development seeking to improve the therapeutic profile of peptide-based candidates.

References

Application Notes and Protocols for the Purification of m-PEG3-S-Acetyl Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of m-PEG3-S-Acetyl conjugates. These conjugates are valuable intermediates in bioconjugation, drug delivery, and materials science, where the terminal S-Acetyl group can be readily converted to a reactive thiol for subsequent attachment to biomolecules or surfaces. Achieving high purity of these conjugates is critical for the success of downstream applications, ensuring reproducibility and accurate characterization of the final products.

The primary challenges in the purification of this compound conjugates lie in their amphiphilic nature and often poor UV absorbance, which can complicate separation and detection. This guide outlines two primary purification strategies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation and Normal-Phase Flash Chromatography as a complementary or alternative method for bulk purification and removal of less polar impurities.

Purification Strategies Overview

The selection of the optimal purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for achieving high purity. Separation is based on the hydrophobicity of the molecules. The PEG chain provides hydrophilicity, while the acetyl and methyl groups contribute to the hydrophobic character, allowing for effective separation from both more polar and less polar impurities on a non-polar stationary phase (e.g., C18).

  • Normal-Phase Flash Chromatography: This technique is useful for a rapid, larger-scale purification to remove non-polar impurities. The polar PEG chain interacts with the polar stationary phase (e.g., silica gel), while less polar impurities are eluted first.

The general workflow for the purification and analysis of this compound conjugates is depicted below.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_final Final Product Crude Crude Reaction Mixture FlashChrom Normal-Phase Flash Chromatography (Optional) Crude->FlashChrom Initial Cleanup RPHPLC Reversed-Phase HPLC Crude->RPHPLC Direct Purification FlashChrom->RPHPLC High-Resolution Purification Purity Purity Analysis (Analytical HPLC) RPHPLC->Purity Identity Identity Confirmation (MS, NMR) Purity->Identity PureProduct Pure this compound Conjugate Identity->PureProduct

Figure 1: General workflow for the purification and analysis of this compound conjugates.

Data Presentation: Comparative Purification Performance

The following table summarizes representative quantitative data for the purification of a crude this compound conjugate using the protocols detailed in this document. These values are typical and may vary depending on the specific reaction conditions and the purity of the starting materials.

ParameterReversed-Phase HPLCNormal-Phase Flash Chromatography
Purity of Final Product >98% (by analytical HPLC)85-95% (by analytical HPLC)
Typical Recovery/Yield 70-85%80-90%
Resolution from Key Impurities High (Baseline separation)Moderate
Scale mg to low gg to multi-g
Time per Run 30-60 minutes1-2 hours
Solvent Consumption Low to ModerateHigh

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol is designed for high-resolution purification of this compound conjugates.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump and a suitable detector (ELSD, CAD, or MS recommended; UV detector at low wavelength, e.g., 214 nm, can be used but may have low sensitivity).

  • C18 preparative HPLC column (e.g., 10 µm particle size, 100 Å pore size, 20 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Crude this compound conjugate.

  • Solvents for sample dissolution (e.g., a small amount of acetonitrile or the initial mobile phase).

  • Collection tubes.

  • Rotary evaporator or lyophilizer for solvent removal.

2. Method:

  • Sample Preparation: Dissolve the crude this compound conjugate in a minimal volume of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate appropriate for the column dimensions (e.g., 10 mL/min for a 20 mm ID column) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Elute the bound compounds using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-50% B over 30 minutes.

    • 50-95% B over 5 minutes.

    • Hold at 95% B for 5 minutes (to wash the column).

    • Return to 5% B over 2 minutes and re-equilibrate for 10 minutes before the next injection.

    • Note: The gradient should be optimized based on the retention time of the product, which can be determined by an initial analytical HPLC run.

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the this compound conjugate.

  • Product Recovery: Combine the pure fractions and remove the solvents using a rotary evaporator (for acetonitrile) and then lyophilization (for water) to obtain the purified product as a solid or oil.

3. Characterization:

  • Confirm the purity of the collected fractions by analytical RP-HPLC.

  • Verify the identity and structural integrity of the purified product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

RPHPLC_Principle cluster_column C18 Column cluster_mobile_phase Mobile Phase cluster_sample Crude Sample Components cluster_elution Elution Order StationaryPhase Non-Polar Stationary Phase (C18) MobilePhase Polar Mobile Phase (Water/Acetonitrile) PolarImp Polar Impurities ElutionOrder Polar Impurities -> Product -> Non-Polar Impurities PolarImp->ElutionOrder Weak Interaction Product This compound (Intermediate Polarity) Product->ElutionOrder Moderate Interaction NonPolarImp Non-Polar Impurities NonPolarImp->ElutionOrder Strong Interaction

Figure 2: Principle of separation in Reversed-Phase HPLC for this compound conjugates.
Protocol 2: Normal-Phase Flash Chromatography

This protocol is suitable for a rapid, larger-scale purification to remove less polar impurities.

1. Materials and Equipment:

  • Flash chromatography system or a glass column for manual packing.

  • Silica gel (e.g., 40-63 µm particle size).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Crude this compound conjugate.

  • Thin Layer Chromatography (TLC) plates (silica gel) and a developing chamber.

  • Staining solution for visualization on TLC (e.g., potassium permanganate stain, as PEG is not UV active).

  • Collection tubes.

  • Rotary evaporator.

2. Method:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound conjugate and good separation from major impurities. Start with a mixture like 95:5 Dichloromethane:Methanol and gradually increase the polarity.

  • Column Packing:

    • For an automated system, use a pre-packed silica cartridge.

    • For a manual column, prepare a slurry of silica gel in the non-polar solvent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended for PEG compounds): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase and load it directly onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (isocratic or gradient elution based on TLC results).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

3. Further Purification and Characterization:

  • The product obtained from flash chromatography may require further purification by RP-HPLC to achieve very high purity.

  • Confirm the identity of the product using MS and NMR.

Troubleshooting

ProblemPossible CauseSuggested Solution
Broad peaks in RP-HPLC - Secondary interactions with silica backbone.- On-column degradation.- Add a small amount of an ion-pairing agent like TFA (0.1%).- Operate at a slightly elevated temperature (e.g., 30-40 °C).
Low recovery from RP-HPLC - Irreversible adsorption to the column.- Product precipitation.- Use a different column (e.g., with a different end-capping).- Ensure the sample is fully soluble in the mobile phase.
Streaking on silica TLC/flash column - Strong interaction of the polar PEG chain with silica.- Use a more polar mobile phase (e.g., higher percentage of methanol).- Add a small amount of a modifier like triethylamine (if the compound is acidic) or acetic acid (if basic) to the mobile phase.
Difficulty in detecting the product - Poor UV absorbance of the PEG moiety.- Use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).- For TLC, use a chemical stain like potassium permanganate.

For further assistance, please refer to the technical support documentation for your specific chromatography equipment and columns.

Application Notes and Protocols for the Characterization of m-PEG3-S-Acetyl Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-S-Acetyl is a discrete polyethylene glycol (dPEG®) reagent that incorporates a methoxy-terminated triethylene glycol spacer linked to a protected sulfhydryl group in the form of a thioacetate ester. This molecule is a valuable building block in bioconjugation, drug delivery, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The thioacetyl group (-SCOCH₃) provides a stable, protected form of a thiol, which can be deprotected under mild conditions to reveal a reactive sulfhydryl group for subsequent conjugation.[1][2]

Given its role as a critical linker, ensuring the identity, purity, and stability of this compound products is paramount for the reproducibility and success of downstream applications. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application Notes: Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the presence of key functional groups and the integrity of the PEG linker.

  • ¹H NMR: This is used to identify and quantify the protons in the molecule. Key expected signals include the methyl protons of the thioacetate group, which are characteristically found around δ 2.33 ppm.[3] The repeating ethylene glycol units of the PEG chain produce a complex, high-intensity signal around δ 3.6 ppm, while the terminal methoxy group protons appear as a distinct singlet.[4]

  • ¹³C NMR: This technique confirms the carbon backbone of the molecule. The carbonyl carbon of the thioacetate group is a key indicator of the product's identity.[3]

Care must be taken during the interpretation of ¹H NMR spectra for PEGylated compounds, as ¹³C satellite peaks from the highly abundant PEG backbone protons can sometimes be mistaken for signals from terminal functional groups.

Caption: Structure of this compound with key proton groups for NMR.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Label (from Diagram) Functional Group Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
a CH₃ -O- ~3.38 (s, 3H) ~59.0
b -O-CH₂CH₂ -O- ~3.64 (m, 10H) ~70.5
c -O-CH₂ -CH₂-S- ~3.70 (t, 2H) ~68.0
d -CH₂-CH₂ -S- ~3.15 (t, 2H) ~29.0
e (not shown) -S-C(=O)-CH₃ ~2.33 (s, 3H) ~30.5
f (not shown) -S-C (=O)-CH₃ - ~195.0

Note: Chemical shifts are approximate and can vary based on the solvent and instrument field strength.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight and assessing the purity of this compound. Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which keeps the molecule intact.

  • Analysis Mode: ESI-MS is typically run in positive ion mode, where the molecule is detected as protonated ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) provide highly accurate mass measurements, allowing for the confirmation of the elemental composition and providing a high degree of confidence in the product's identity.

  • Coupling with LC: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that separates the product from any impurities before mass analysis, providing both purity and identity information in a single run.

cluster_workflow LC-MS Characterization Workflow prep Sample Preparation (Dilution in Mobile Phase) hplc HPLC Separation (Reversed-Phase C18) prep->hplc Inject ion ESI Source (Ionization) hplc->ion Elute ms Mass Analyzer (e.g., TOF, Orbitrap) ion->ms Accelerate Ions detect Detector ms->detect data Data Analysis (Mass Spectrum & Chromatogram) detect->data

Caption: General workflow for the LC-MS analysis of this compound.

Table 2: Calculated Molecular Weight and Expected m/z for this compound

Parameter Value
Chemical Formula C₁₁H₂₂O₅S
Average Molecular Weight 266.36 g/mol
Monoisotopic Molecular Weight 266.1188 g/mol
Expected m/z [M+H]⁺ 267.1266
Expected m/z [M+Na]⁺ 289.1085

| Expected m/z [M+K]⁺ | 305.0825 |

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the standard method for determining the purity of synthesized products. Due to the lack of a strong UV chromophore in the this compound molecule, traditional UV detection is not ideal. Alternative detection methods are more suitable.

  • Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): This is an excellent choice for non-UV absorbing compounds like PEGs. ELSD is a quasi-universal detector that is compatible with gradient elution, providing high sensitivity and stable baselines.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based detector that offers good sensitivity for non-volatile analytes.

    • Mass Spectrometry (MS): As mentioned, using an MS as the detector provides the highest level of specificity and confirms the identity of the main peak and any impurities.

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is commonly used to separate the product from more polar or less polar impurities.

cluster_qc Overall QC Workflow cluster_tests cluster_results start This compound Product Lot nmr NMR Analysis (¹H and ¹³C) start->nmr lcms LC-MS Analysis start->lcms hplc HPLC-ELSD/CAD Analysis start->hplc struct Structure Confirmed? nmr->struct mw Correct MW? lcms->mw purity Purity ≥ 95%? hplc->purity decision Pass / Fail Decision struct->decision mw->decision purity->decision pass Release Lot decision->pass Yes fail Investigate / Reject Lot decision->fail No

Caption: Integrated quality control workflow for this compound products.

Experimental Protocols

Protocol 1: NMR Analysis of this compound

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound product.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument Setup (Example on a 400 MHz Spectrometer):

    • Tune and shim the spectrometer according to standard procedures.

    • Set the acquisition temperature (typically 25 °C).

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse proton experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like TMS.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.

    • Assign the chemical shifts in the ¹³C spectrum.

Protocol 2: LC-MS Analysis of this compound

This protocol provides an example method for LC-MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of the this compound product at 1 mg/mL in acetonitrile or a 50:50 mixture of acetonitrile:water.

    • Further dilute the stock solution to a final concentration of 10-20 µg/mL using the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumentation and Conditions:

Table 3: Example HPLC-MS Method Parameters

Parameter Setting
HPLC System Agilent 1260 Infinity or equivalent
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes; hold at 95% B for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6520 Q-TOF or equivalent
Ionization Mode ESI Positive
Scan Range (m/z) 100 - 1000
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi

| Capillary Voltage | 3500 V |

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for peak purity.

    • Extract the mass spectrum for the main peak.

    • Identify the m/z values corresponding to the expected molecular ions ([M+H]⁺, [M+Na]⁺) and compare them to the theoretical values.

Protocol 3: HPLC-ELSD Purity Analysis

This protocol is adapted for purity determination when an MS detector is not available.

  • Sample Preparation:

    • Prepare a sample at a concentration of 0.5-1.0 mg/mL in the initial mobile phase. The concentration may need optimization for the ELSD response.

  • Instrumentation and Conditions:

Table 4: Example HPLC-ELSD Method Parameters

Parameter Setting
HPLC System Standard HPLC system
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
ELSD System Agilent 380-ELSD or equivalent
Nebulizer Temp. 50 °C
Evaporator Temp. 70 °C

| Gas Flow (Nitrogen) | 1.6 SLM (Standard Liters per Minute) |

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main product peak based on the relative peak area percentage. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

References

Revolutionizing Compound Bioavailability: A Guide to Solubility Enhancement with m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The challenge of poor aqueous solubility is a significant hurdle in the development of otherwise promising therapeutic compounds. This limitation can hinder preclinical studies and ultimately prevent viable drug candidates from reaching the clinic. This document provides a comprehensive guide to utilizing m-PEG3-S-Acetyl, a discrete polyethylene glycol (PEG) linker, to significantly improve the solubility of hydrophobic molecules.

Introduction to this compound for Solubility Enhancement

This compound is a hydrophilic PEG linker that, when conjugated to a poorly soluble compound, can dramatically increase its aqueous solubility.[1] The methoxy-terminated triethylene glycol (PEG3) chain imparts hydrophilicity, while the S-acetyl protected thiol group provides a versatile handle for covalent attachment to a target molecule.[1] This process, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] By increasing a compound's solubility, researchers can improve its suitability for in vitro assays, formulation development, and in vivo studies.

Key Advantages of Using this compound:

  • Improved Aqueous Solubility: The primary benefit is the significant enhancement of a compound's solubility in aqueous media.

  • Discrete PEG Length: Unlike polydisperse PEG polymers, this compound has a defined molecular weight and length, ensuring homogeneity of the final conjugate.

  • Versatile Conjugation Chemistry: The S-acetyl group can be easily deprotected to reveal a reactive thiol (sulfhydryl) group, which can then be conjugated to various functional groups on the target molecule.

Mechanism of Action

The solubility enhancement is achieved by covalently attaching the hydrophilic m-PEG3 moiety to the hydrophobic drug molecule. The PEG chain, with its repeating ethylene oxide units, is highly soluble in water and effectively shields the hydrophobic core of the drug, leading to an overall increase in the conjugate's affinity for aqueous environments.

Quantitative Data on Solubility Enhancement

While specific data for this compound is not extensively published, the principle of solubility enhancement through PEGylation is well-documented. The following table summarizes the improvement in solubility for the model hydrophobic drug, paclitaxel, upon conjugation with various PEG linkers. This data illustrates the potential for significant solubility gains.

CompoundLinker/FormulationInitial Solubility (Aqueous)Final Solubility (Aqueous)Fold IncreaseReference
PaclitaxelFree Drug~1 µg/mL--[3]
PaclitaxelPEG5000 Conjugate< 1 µg/mL> 20 mg/mL (equivalent paclitaxel)> 20,000[4]
PaclitaxelDNA@AuNP Conjugate0.4 µg/mL21.35 µg/mL> 50
PaclitaxelHumic Acid ComplexPoor60.2 mg/mLSignificant

Experimental Protocols

This section provides detailed protocols for the deprotection of this compound and its subsequent conjugation to a model hydrophobic compound containing a suitable functional group (e.g., a maleimide).

Deprotection of this compound to yield m-PEG3-SH

This protocol describes the removal of the acetyl protecting group to generate the reactive thiol.

Materials:

  • This compound

  • 0.5 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Degassed, anhydrous methanol or ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in degassed methanol or ethanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add 0.5 M NaOH solution (2-3 equivalents) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, neutralize the mixture by adding 1 M HCl solution until the pH is approximately 7.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected m-PEG3-SH.

  • Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.

Workflow for S-Acetyl Deprotection:

deprotection_workflow start Start: this compound dissolve Dissolve in MeOH/EtOH start->dissolve naoh Add NaOH (0.5 M) dissolve->naoh monitor Monitor Reaction (TLC/LC-MS) naoh->monitor neutralize Neutralize with HCl monitor->neutralize Reaction Complete evaporate Evaporate Solvent neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry product Product: m-PEG3-SH dry->product

Caption: Workflow for the deprotection of this compound to m-PEG3-SH.

Conjugation of m-PEG3-SH to a Maleimide-Functionalized Hydrophobic Compound

This protocol describes the conjugation of the deprotected m-PEG3-SH to a hydrophobic molecule containing a maleimide group via a Michael addition reaction.

Materials:

  • m-PEG3-SH (from protocol 4.1)

  • Maleimide-functionalized hydrophobic compound (e.g., Maleimide-Paclitaxel)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5, or 50 mM Tris buffer, pH 7.2)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., preparative HPLC or flash chromatography)

  • Analytical instruments (LC-MS, ¹H NMR)

Procedure:

  • Dissolve the maleimide-functionalized hydrophobic compound in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve m-PEG3-SH (1.1-1.5 equivalents) in the degassed reaction buffer.

  • Slowly add the solution of the hydrophobic compound to the stirring solution of m-PEG3-SH at room temperature.

  • Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the conjugate using preparative reverse-phase HPLC or flash chromatography to remove unreacted starting materials.

  • Characterize the purified conjugate by LC-MS to confirm the molecular weight and by ¹H NMR to confirm the structure.

  • Lyophilize the purified conjugate to obtain a stable powder.

Workflow for Conjugation to a Maleimide Compound:

conjugation_workflow start Start: m-PEG3-SH & Maleimide-Drug dissolve_drug Dissolve Drug in DMF/DMSO start->dissolve_drug dissolve_peg Dissolve m-PEG3-SH in Buffer start->dissolve_peg mix Mix Reactants dissolve_drug->mix dissolve_peg->mix react React at RT (1-4 hours) mix->react monitor Monitor Reaction (LC-MS) react->monitor purify Purify Conjugate (HPLC) monitor->purify Reaction Complete characterize Characterize (LC-MS, NMR) purify->characterize product Product: m-PEG3-S-Drug Conjugate characterize->product

Caption: Workflow for conjugating m-PEG3-SH to a maleimide-functionalized drug.

Assessment of Aqueous Solubility

This protocol describes how to quantify the improvement in aqueous solubility of the hydrophobic compound after conjugation with m-PEG3-S-.

Materials:

  • Hydrophobic compound (pre-conjugation)

  • m-PEG3-S-Drug conjugate (post-conjugation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Validated analytical method for the quantification of the compound

Procedure:

  • Prepare saturated solutions of both the parent hydrophobic compound and the m-PEG3-S-Drug conjugate. Add an excess amount of each compound to separate vials containing a known volume of PBS (e.g., 1 mL).

  • Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant from each vial, being cautious not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility of the parent compound and the conjugate in µg/mL or mg/mL.

  • Determine the fold increase in solubility by dividing the solubility of the conjugate by the solubility of the parent compound.

Logical Relationship for Solubility Assessment:

solubility_assessment start Start: Parent Drug & PEG3-Drug Conjugate saturate Prepare Saturated Solutions in PBS start->saturate equilibrate Equilibrate (24-48h) saturate->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration by HPLC supernatant->analyze compare Compare Solubilities analyze->compare result Result: Fold Increase in Solubility compare->result

References

Practical Applications of m-PEG3-S-Acetyl in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-S-Acetyl is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation and drug delivery. Its structure, featuring a methoxy-terminated triethylene glycol chain and a terminal S-acetyl protected thiol group, offers a unique combination of properties beneficial for enhancing the therapeutic potential of various drug molecules. The hydrophilic PEG spacer improves the solubility and pharmacokinetic profile of the conjugated drug, while the S-acetyl group provides a stable, protected thiol that can be selectively deprotected to reveal a reactive sulfhydryl group. This functionality allows for precise, covalent attachment to drug carriers, targeting moieties, or drug molecules themselves.

This document provides detailed application notes on the use of this compound in two key areas of drug delivery: the development of Antibody-Drug Conjugates (ADCs) and the surface modification of nanoparticles. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying processes to guide researchers in their drug development efforts.

Key Features and Advantages of this compound

  • Enhanced Solubility: The hydrophilic PEG chain increases the aqueous solubility of hydrophobic drug molecules, facilitating formulation and administration.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[1]

  • Controlled Conjugation: The S-acetyl group ensures the thiol remains protected during storage and initial reaction steps, allowing for controlled deprotection and subsequent specific conjugation.

  • Biocompatibility: PEG is a non-toxic and non-immunogenic polymer approved by the FDA for various biomedical applications.[2]

Application 1: Development of Antibody-Drug Conjugates (ADCs)

This compound serves as a flexible linker to conjugate potent cytotoxic drugs to monoclonal antibodies (mAbs). The resulting ADC can selectively target tumor cells, internalize, and release the cytotoxic payload, thereby minimizing systemic toxicity.

Quantitative Data Summary: ADC Development

The following table summarizes representative data on how PEG linkers, similar in function to this compound, can impact the properties of antibody-drug conjugates. While specific data for this compound is not publicly available in this consolidated format, these values from studies on other PEG linkers provide a strong indication of the expected outcomes.

ParameterNo PEG LinkerWith PEG Linker (e.g., m-PEG3)Reference
Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve higher, more homogeneous DAR (e.g., 4-8)[3]
In Vitro Cytotoxicity (IC50) PotentMay see a slight reduction in potency due to steric hindrance[4]
Plasma Half-life 19.6 min (miniaturized ADC)2.5 to 11.2-fold increase[4]
Solubility & Stability Prone to aggregation with hydrophobic drugsIncreased solubility and stability in circulation
Experimental Protocol: Synthesis of an ADC using this compound

This protocol outlines a two-step process for conjugating a thiol-reactive drug payload to an antibody via the this compound linker.

Step 1: Deprotection of this compound to Generate m-PEG3-SH

This step is crucial to activate the linker for conjugation.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Procedure:

    • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

    • Add a 10-fold molar excess of hydroxylamine hydrochloride and a 20-fold molar excess of DIPEA to the linker solution.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

    • Monitor the deprotection reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Purify the resulting m-PEG3-SH linker using a pre-equilibrated SEC column with PBS (pH 7.4) to remove excess reagents.

    • Determine the concentration of the purified linker by spectrophotometry or a suitable assay for thiols (e.g., Ellman's reagent).

Step 2: Conjugation of m-PEG3-SH-Drug to a Reduced Antibody

  • Materials:

    • Monoclonal antibody (mAb) in PBS

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • m-PEG3-SH-activated drug payload (prepared by reacting the deprotected linker with a maleimide-functionalized drug)

    • Quenching reagent (e.g., N-acetylcysteine)

    • SEC column for purification of the ADC

  • Procedure:

    • Antibody Reduction:

      • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

      • Add a 5 to 10-fold molar excess of TCEP or DTT to the mAb solution to reduce the interchain disulfide bonds.

      • Incubate at 37°C for 30-60 minutes.

      • Remove the reducing agent by SEC using a column equilibrated with PBS.

    • Conjugation:

      • Immediately add a 1.5 to 5-fold molar excess of the m-PEG3-SH-activated drug payload per generated thiol group on the antibody.

      • Incubate the reaction on ice or at room temperature for 1-4 hours with gentle agitation.

    • Quenching:

      • Add a 20-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

      • Incubate for 30 minutes at room temperature.

    • Purification and Characterization:

      • Purify the ADC using an SEC column to remove unconjugated drug-linker and quenching reagent.

      • Characterize the final ADC for protein concentration (A280), Drug-to-Antibody Ratio (DAR) by UV-Vis spectroscopy or mass spectrometry, and aggregation by size exclusion chromatography.

Visualization of ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation & Purification mPEG_SAc This compound Deprotection Deprotection (Hydroxylamine) mPEG_SAc->Deprotection mPEG_SH m-PEG3-SH Deprotection->mPEG_SH Linker_Drug m-PEG3-SH-Drug-Maleimide mPEG_SH->Linker_Drug Drug_Mal Drug-Maleimide Drug_Mal->Linker_Drug Conjugation Thiol-Maleimide Conjugation Linker_Drug->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Reduction (TCEP/DTT) Antibody->Reduction Reduced_Ab Reduced mAb (mAb-SH) Reduction->Reduced_Ab Reduced_Ab->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Application 2: Surface Modification of Nanoparticles

This compound is also employed to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) for drug delivery. The PEGylation of nanoparticles can significantly improve their stability, reduce non-specific uptake by the reticuloendothelial system (RES), and prolong circulation time.

Quantitative Data Summary: Nanoparticle Modification

The following table presents typical data observed when modifying nanoparticles with PEG linkers.

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference
Hydrodynamic Diameter (nm) Variable, prone to aggregationIncreased and more stable
Zeta Potential (mV) Highly negative or positiveCloser to neutral
Drug Loading Efficiency (%) Dependent on formulationCan be slightly decreased due to surface modification
In Vivo Circulation Time (MRT) Short (e.g., 3.81 h)Significantly increased (e.g., 18.46 h)
Mucus Penetration LowHigh
Experimental Protocol: Surface Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of citrate-stabilized AuNPs with this compound.

  • Materials:

    • Citrate-stabilized gold nanoparticles (AuNPs) suspension

    • This compound

    • Deprotection reagents (as in Application 1 protocol)

    • Phosphate buffer (PB), pH 8.0

    • Centrifugation tubes

  • Procedure:

    • Deprotection of this compound: Follow Step 1 of the ADC synthesis protocol to generate m-PEG3-SH. Purify and quantify the deprotected linker.

    • Conjugation to AuNPs:

      • To the citrate-stabilized AuNP suspension, add the purified m-PEG3-SH solution to achieve a final linker concentration of 1-10 µM (optimize for your specific AuNP concentration and size).

      • Gently mix the solution and allow it to react for 12-24 hours at room temperature with slow stirring. The thiol group will displace the citrate ions on the gold surface, forming a stable Au-S bond.

    • Purification:

      • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

      • Carefully remove the supernatant containing unbound linker.

      • Resuspend the nanoparticle pellet in deionized water or a suitable buffer.

      • Repeat the washing (centrifugation and resuspension) step three times to ensure complete removal of unbound linker.

    • Characterization:

      • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI), and to determine the zeta potential. Successful PEGylation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.

      • UV-Vis Spectroscopy: Measure the UV-Vis spectrum to confirm the stability of the AuNPs. The characteristic surface plasmon resonance peak should remain sharp and not significantly shifted.

      • Confirmation of Functionalization: Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the characteristic peaks of the PEG linker on the nanoparticle surface.

Visualization of Nanoparticle Functionalization

Nanoparticle_Functionalization cluster_start Initial Materials mPEG_SAc This compound Deprotection Deprotection of S-Acetyl Group mPEG_SAc->Deprotection AuNP Citrate-Stabilized Gold Nanoparticle (AuNP) Conjugation Thiol-Gold Conjugation AuNP->Conjugation mPEG_SH m-PEG3-SH (Activated Linker) Deprotection->mPEG_SH mPEG_SH->Conjugation PEG_AuNP PEGylated AuNP Conjugation->PEG_AuNP Purification Purification (Centrifugation) PEG_AuNP->Purification Final_NP Functionalized Nanoparticle Purification->Final_NP

Caption: Workflow for surface functionalization of gold nanoparticles with this compound.

Conclusion

This compound is a versatile and valuable tool in the field of drug delivery. Its application in the development of ADCs and the surface modification of nanoparticles demonstrates its potential to significantly improve the therapeutic index of a wide range of drugs. The protocols and data presented in this document provide a foundational guide for researchers to effectively utilize this linker in their drug delivery systems. Careful optimization of reaction conditions and thorough characterization of the final conjugates are critical for successful implementation.

References

Application Notes: m-PEG3-S-Acetyl Reaction Conditions and Stoichiometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG3-S-Acetyl is a hydrophilic polyethylene glycol (PEG) linker used in bioconjugation and drug development. It features a terminal S-acetyl group which protects a thiol functionality. This protecting group is stable under many reaction conditions but can be selectively removed to generate a free sulfhydryl (thiol) group.[1] The regenerated thiol is a crucial functional group that can readily react with specific partners, most notably maleimides, to form stable covalent bonds.[2][3] This two-step process of deprotection followed by conjugation allows for the precise and efficient labeling or crosslinking of biomolecules such as proteins, peptides, and antibodies.

Chemistry of this compound

The utility of this compound lies in a two-stage reaction pathway:

  • Deprotection: The S-acetyl group is removed to expose the reactive thiol (-SH). This step is critical and the conditions must be chosen carefully to avoid unwanted side reactions, such as the oxidation of the thiol to form disulfide bonds.[1]

  • Conjugation: The newly formed thiol group reacts with a thiol-reactive functional group, such as a maleimide, to form a stable thioether bond.[3]

Deprotection of the S-Acetyl Group

Several methods exist for the cleavage of the S-acetyl group. While traditional methods involve harsh basic conditions, modern approaches utilize milder, more chemoselective reagents that are better suited for sensitive biological molecules.

Mild Deprotection Methods

Milder conditions are generally preferred to preserve the integrity of complex biomolecules. These methods typically operate at or near neutral pH and room temperature.

  • Biomimetic Approach with 2-Aminothiols: Inspired by native chemical ligation (NCL), 2-aminothiols like L-cysteine or cysteamine can efficiently deprotect thioesters. This method is fast and proceeds under mild conditions, offering high yields with minimal side products.

  • Thiol-Thioester Exchange: Reagents like thioglycolic acid (TGA) can be used in a reversible thiol-thioester exchange reaction to remove the acetyl group. This reaction is typically carried out in an aqueous buffer at a slightly basic pH.

Traditional Deprotection Methods
  • Base-Mediated Hydrolysis: Strong bases such as sodium hydroxide (NaOH) can be used to hydrolyze the thioester bond. However, these harsh conditions are often incompatible with proteins and other labile substrates.

The workflow for deprotection is visualized below.

G cluster_deprotection S-Acetyl Deprotection Workflow A This compound B Add Deprotection Reagent (e.g., L-cysteine, TGA, or NaOH) A->B Step 1 C Incubate under Specific Conditions (pH, Temp, Time) B->C Step 2 D m-PEG3-SH (Deprotected) C->D Result E Purification (Optional) (e.g., Desalting Column) D->E Next

Caption: Workflow for the deprotection of this compound to yield the free thiol.

Summary of Deprotection Conditions
MethodReagentStoichiometry (Reagent:PEG)pHTemperatureTimeSuitability
Biomimetic L-cysteine or Cysteamine~2 equivalents8.0Room Temp.30 minExcellent for labile biomolecules
Thiol Exchange Thioglycolic Acid (TGA)~2 equivalents8.0Room Temp.24 hGood for labile biomolecules
Base Hydrolysis Sodium Hydroxide (NaOH)~2 equivalents>12Reflux~2 hNot suitable for sensitive substrates

Conjugation Reactions of Deprotected m-PEG3-SH

Once the this compound is deprotected to m-PEG3-SH, the resulting thiol group is ready for conjugation.

Reaction with Maleimides

The reaction between a thiol and a maleimide is the most common and efficient conjugation method for this system. It proceeds via a Michael addition to form a stable thioether (thiosuccinimide) bond.

  • Specificity: The reaction is highly chemoselective for thiols, especially in a pH range of 6.5 to 7.5.

  • Kinetics: The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH, minimizing side reactions with lysine residues in proteins.

  • Side Reactions: At pH values above 7.5, the maleimide ring can undergo hydrolysis. Reactivity towards primary amines can also occur at pH > 7.0, although this is a much slower process. To prevent re-oxidation of the thiol to a disulfide, the addition of a chelating agent like EDTA is recommended.

The reaction pathway is illustrated in the diagram below.

G cluster_conjugation Thiol-Maleimide Conjugation Pathway thiol m-PEG3-SH (Thiol) mix Mix Reactants (pH 6.5 - 7.5) thiol->mix maleimide Molecule-Maleimide maleimide->mix conjugate Stable Thioether Bond (m-PEG3-S-Molecule) mix->conjugate Michael Addition

Caption: Reaction pathway for the conjugation of a thiol with a maleimide.

Reaction with Amines

Direct reaction between the deprotected thiol (m-PEG3-SH) and a primary amine to form a stable conjugate is not a standard bioconjugation strategy. While maleimides can have a minor side reaction with amines at basic pH, the primary reaction partner for a thiol is a maleimide or other thiol-reactive group (e.g., haloacetamide). For conjugating a PEG linker to an amine, one would typically use an amine-reactive PEG derivative, such as m-PEG3-NHS ester or m-PEG3-acid (in the presence of activators).

Summary of Thiol-Maleimide Reaction Conditions
ParameterRecommended ConditionRationale
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing maleimide hydrolysis and reaction with amines.
Stoichiometry 1.5 to 20-fold molar excess of one reactantA slight excess drives the reaction to completion. For valuable proteins, an excess of the PEG-maleimide is used.
Temperature 4°C to Room TemperatureMild temperatures preserve protein structure.
Reaction Time 1 - 4 hoursTypically sufficient for completion. Reaction can be extended overnight at 4°C.
Buffer Sulfhydryl-free (e.g., PBS, MES) with 5-10 mM EDTAPrevents competition from other thiols and chelation of metal ions prevents disulfide re-oxidation.

Experimental Protocols

Protocol 1: Deprotection of this compound using L-cysteine

This protocol describes a mild method to generate m-PEG3-SH suitable for conjugating to sensitive biomolecules.

Materials:

  • This compound

  • L-cysteine

  • Degassed Phosphate Buffer (PB), 0.1 M, pH 8.0

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Spin Desalting Column

Procedure:

  • Dissolve this compound in a minimal amount of MeOH or DMF.

  • Add the dissolved this compound to the degassed phosphate buffer (pH 8.0). The final concentration of the organic solvent should be kept low (<10%) if the final conjugate will be used with proteins that may precipitate.

  • Prepare a stock solution of L-cysteine in the same degassed buffer.

  • Add L-cysteine to the this compound solution to a final molar ratio of 2:1 (L-cysteine:PEG).

  • Incubate the reaction mixture for 30 minutes at room temperature.

  • The resulting m-PEG3-SH solution contains excess L-cysteine. If the presence of a small molecule thiol interferes with the next step, the deprotected PEG linker can be purified using a spin desalting column. However, for many applications, the mixture can be used directly in the subsequent conjugation step, ensuring the pH is adjusted to the 6.5-7.5 range.

Protocol 2: Conjugation of m-PEG3-SH to a Maleimide-Functionalized Protein

This protocol details the reaction of the deprotected thiol with a protein containing a maleimide group.

Materials:

  • Solution of deprotected m-PEG3-SH (from Protocol 1)

  • Maleimide-functionalized protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 10 mM EDTA.

  • Quenching solution (optional): Concentrated cysteine or N-ethylmaleimide.

Procedure:

  • Buffer exchange the maleimide-functionalized protein into the Reaction Buffer (pH 7.0 with EDTA).

  • Combine the deprotected m-PEG3-SH solution with the protein solution. For protein labeling, a 10- to 20-fold molar excess of the m-PEG3-SH is often used to ensure complete labeling of the available maleimide sites.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) To stop the reaction, a quenching reagent can be added. Add excess cysteine to react with any remaining maleimide groups or add excess N-ethylmaleimide to cap any unreacted thiols.

  • Remove excess, unreacted PEG linker and other small molecules from the final PEGylated protein conjugate using a desalting column, dialysis, or size exclusion chromatography.

The combined workflow from starting material to final conjugate is outlined below.

G cluster_workflow Overall Experimental Workflow start This compound deprotect Deprotection (L-cysteine, pH 8, 30 min) start->deprotect thiol m-PEG3-SH deprotect->thiol conjugate Conjugation (pH 7.0, 1-4h) thiol->conjugate protein Maleimide-Protein protein->conjugate product PEGylated Protein conjugate->product purify Purification product->purify

Caption: Combined workflow from deprotection of this compound to protein conjugation.

References

Application Notes and Protocols for Quantifying m-PEG3-S-Acetyl Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-PEG3-S-Acetyl is a heterobifunctional linker used in bioconjugation. The methoxy-PEG3 (m-PEG3) portion provides a short, discrete polyethylene glycol spacer that enhances solubility and reduces steric hindrance. The S-Acetyl group serves as a protected thiol. This protecting group is stable under many reaction conditions but can be selectively removed to generate a free sulfhydryl (-SH) group, which can then react with various maleimides, haloacetamides, or other thiol-reactive moieties on a target molecule.

Quantifying the conjugation efficiency of molecules functionalized with this compound is a critical step in the development of bioconjugates, ensuring the quality, consistency, and efficacy of the final product. This document provides detailed protocols for several common methods to quantify the efficiency of this conjugation. The primary approach involves the deprotection of the acetyl group to yield a free thiol, which can then be quantified.

General Workflow for Quantification

The overall process for quantifying the conjugation of this compound to a molecule (e.g., a protein, peptide, or small molecule) involves several key steps. First, the conjugation reaction is performed. Then, the S-acetyl group on the successfully conjugated linker is cleaved to expose the thiol group. Finally, the amount of free thiol is quantified, which corresponds to the amount of conjugated linker. Alternatively, chromatographic and mass spectrometric methods can be used to analyze the reaction mixture directly.

G cluster_0 Conjugation & Deprotection cluster_1 Quantification Methods A Molecule of Interest C Conjugation Reaction A->C B This compound Linker B->C D Purification (Optional) C->D E S-Acetyl Deprotection (e.g., Hydroxylamine) D->E H Chromatographic Analysis (HPLC) D->H I Mass Spectrometry (MS) D->I J NMR Spectroscopy D->J F Conjugate with Free Thiol E->F G Colorimetric Assay (Ellman's Reagent) F->G

Caption: General workflow for conjugation and subsequent quantification.

Method 1: Colorimetric Quantification using Ellman's Assay

This is the most common method for quantifying free thiols. Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[1][2]

Principle of S-Acetyl Deprotection and Ellman's Reaction

The S-acetyl group is typically removed by treatment with a mild nucleophile like hydroxylamine. The resulting free thiol can then be quantified using DTNB.

G cluster_deprotection S-Acetyl Deprotection cluster_ellman Ellman's Reaction Molecule_PEG_SAc Molecule-PEG-S-Acetyl Molecule_PEG_SH Molecule-PEG-SH Molecule_PEG_SAc->Molecule_PEG_SH Deprotection Hydroxylamine + Hydroxylamine Molecule_PEG_SH2 Molecule-PEG-SH TNB TNB (yellow, Abs @ 412 nm) Molecule_PEG_SH2->TNB Reaction DTNB + DTNB (colorless)

Caption: Chemical principle of deprotection and Ellman's assay.

Experimental Protocol: Ellman's Assay

Materials:

  • Conjugated sample with this compound

  • Hydroxylamine hydrochloride

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[1]

  • Ellman's Reagent (DTNB)

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer[1]

  • Cysteine hydrochloride monohydrate (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • S-Acetyl Deprotection:

    • Dissolve the this compound conjugate in a suitable buffer.

    • Add hydroxylamine to a final concentration of 50 mM.

    • Incubate at room temperature for 30-60 minutes.

    • (Optional but recommended) Desalt the sample to remove excess hydroxylamine, which can interfere with the assay.

  • Preparation of Cysteine Standards:

    • Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer.[1]

    • Perform serial dilutions to create a set of standards (e.g., 1.25, 1.00, 0.75, 0.50, 0.25, 0 mM).

  • Quantification of Sulfhydryls:

    • In separate microplate wells or cuvettes, add 50 µL of the Ellman's Reagent Solution.

    • Add 250 µL of each standard or the deprotected unknown sample.

    • For a blank, add 250 µL of Reaction Buffer to a well with the reagent.

    • Mix well and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance values of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of free sulfhydryl groups in the sample from the standard curve.

    • Alternatively, use the Beer-Lambert law (A = εbc), where ε (molar extinction coefficient) for TNB is 14,150 M⁻¹cm⁻¹.

Data Presentation
SampleAbsorbance at 412 nm (Corrected)Calculated Thiol Concentration (µM)Conjugation Efficiency (%)
Standard 1 (1.25 mM)Value1250N/A
Standard 2 (1.00 mM)Value1000N/A
Standard 3 (0.75 mM)Value750N/A
Standard 4 (0.50 mM)Value500N/A
Standard 5 (0.25 mM)Value250N/A
Deprotected ConjugateValueCalculated ValueCalculated Value

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate the conjugated molecule from the unconjugated molecule and excess linker, allowing for quantification of the conjugation efficiency. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) can be employed.

Experimental Protocol: RP-HPLC

Principle: RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of a molecule, leading to a longer retention time on a C4 or C18 column.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C4 or C18)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Conjugation reaction mixture

Procedure:

  • Sample Preparation:

    • Quench the conjugation reaction.

    • If necessary, dilute the sample in Mobile Phase A.

    • Filter the sample through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: Jupiter C18, 5 µm, 300 Å, 250 x 4.6 mm (example)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45-90 °C (higher temperatures can improve peak shape for proteins)

    • Detection: UV at 220 nm or 280 nm (for proteins/peptides)

    • Gradient: A typical gradient might be 20% to 65% Mobile Phase B over 25 minutes. This needs to be optimized for the specific conjugate.

  • Analysis:

    • Inject the unconjugated starting material to determine its retention time.

    • Inject the conjugation reaction mixture.

    • The conjugated product will typically elute later than the unconjugated starting material.

    • Quantify the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of the starting material and the product.

Data Presentation
Peak IDRetention Time (min)Peak AreaRelative Abundance (%)
Unconjugated MoleculeValueValueCalculated Value
Conjugated ProductValueValueCalculated Value

Method 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the conjugate and determining the degree of PEGylation. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is commonly used.

Experimental Protocol: LC-MS

Principle: The mass of the conjugated product will be higher than the unconjugated molecule by the mass of the this compound linker. By analyzing the mass spectrum of the reaction mixture, the relative abundance of the conjugated and unconjugated species can be determined.

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Appropriate column and mobile phases for separation (similar to HPLC)

  • Conjugation reaction mixture

Procedure:

  • Sample Preparation:

    • Dilute the reaction mixture in a suitable solvent (e.g., water with 0.1% formic acid).

    • Desalt the sample if necessary, especially for protein conjugates.

  • LC-MS Analysis:

    • Perform a chromatographic separation (as in the HPLC method) to separate the components of the reaction mixture before they enter the mass spectrometer.

    • Acquire mass spectra in positive ion mode for proteins and peptides.

    • The mass spectrometer will detect the different charge states of the molecules.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

    • Identify the peaks corresponding to the unconjugated molecule and the molecule conjugated with one or more linkers.

    • The conjugation efficiency can be estimated from the relative intensities of the corresponding peaks in the deconvoluted mass spectrum.

Data Presentation
SpeciesExpected Mass (Da)Observed Mass (Da)Relative Intensity (%)
Unconjugated MoleculeCalculated ValueMeasured ValueValue
Mono-conjugatedCalculated ValueMeasured ValueValue
Di-conjugatedCalculated ValueMeasured ValueValue

Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the degree of PEGylation, especially for smaller molecules or when the PEG chain has unique proton signals.

Experimental Protocol: ¹H NMR

Principle: The protons in the PEG chain of the linker will have a characteristic chemical shift (typically around 3.6 ppm). By integrating the area of this peak and comparing it to the integration of a well-resolved peak from the parent molecule, the ratio of linker to molecule can be determined.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • Purified conjugated product

Procedure:

  • Sample Preparation:

    • Lyophilize the purified conjugate to remove any residual H₂O.

    • Dissolve a known amount of the conjugate in a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved peak corresponding to the parent molecule and the characteristic peak of the PEG protons.

    • Integrate both peaks.

    • Calculate the ratio of the integrations, taking into account the number of protons each peak represents. This ratio will give the degree of conjugation.

Data Presentation
Peak AssignmentChemical Shift (ppm)Integration ValueNumber of ProtonsMolar Ratio (Linker:Molecule)
Parent MoleculeValueValueValueN/A
PEG Chain~3.6ValueValueCalculated Value

Logical Flow of Method Selection

The choice of method depends on the nature of the molecule being conjugated, the available equipment, and the level of detail required.

G Start Need to Quantify Conjugation Efficiency Decision1 Is the molecule a protein/large biomolecule? Start->Decision1 Decision2 Need to confirm identity and purity? Decision1->Decision2 Yes Decision3 Is the molecule a small molecule or peptide? Decision1->Decision3 No Method_Ellman Ellman's Assay (for thiol concentration) Decision1->Method_Ellman Yes Method_HPLC HPLC (for separation and relative quantification) Decision1->Method_HPLC Yes Method_MS Mass Spectrometry (for confirmation and degree of conjugation) Decision2->Method_MS Yes Decision3->Method_HPLC Yes Decision3->Method_MS Yes Method_NMR NMR (for structural confirmation and ratio) Decision3->Method_NMR Yes

Caption: Decision tree for selecting a quantification method.

Conclusion

The quantification of this compound conjugation efficiency is a multi-faceted process that can be approached using several analytical techniques. For routine quantification of thiol availability after deprotection, Ellman's assay is a rapid and cost-effective method. For more detailed analysis of the reaction mixture, including the separation of conjugated and unconjugated species, HPLC is the method of choice. Mass spectrometry provides unequivocal confirmation of conjugation and the degree of PEGylation, while NMR is particularly useful for the structural characterization of smaller conjugates. The selection of the most appropriate method will depend on the specific requirements of the research or development project.

References

Site-Specific Bioconjugation with m-PEG3-S-Acetyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific bioconjugation has emerged as a critical technology in drug development, enabling the precise attachment of molecules such as polyethylene glycol (PEG) to proteins, antibodies, and other biologics. This control over conjugation site and stoichiometry leads to more homogeneous and well-defined bioconjugates with improved therapeutic properties. PEGylation, the covalent attachment of PEG chains, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins by increasing their hydrodynamic size, solubility, and in vivo stability.[1][2]

m-PEG3-S-Acetyl is a short, hydrophilic linker designed for site-specific PEGylation. It features a methoxy-terminated triethylene glycol spacer to enhance solubility and an S-acetyl-protected thiol group. The S-acetyl group provides a stable, masked thiol that can be deprotected under mild conditions to reveal a reactive sulfhydryl group. This freshly generated thiol can then be selectively coupled to a maleimide-functionalized protein or other molecule, forming a stable thioether bond.[3] This two-step approach allows for controlled, site-specific conjugation, particularly at engineered cysteine residues or reduced native disulfide bonds.

This document provides detailed application notes and experimental protocols for the use of this compound in site-specific bioconjugation.

Reaction Principle

The site-specific bioconjugation using this compound involves a two-step process:

  • Deprotection of the S-Acetyl Group: The acetyl group is removed from the sulfur atom, typically using a mild reducing agent like hydroxylamine, to generate the free thiol (m-PEG3-SH). This reaction is performed in situ immediately prior to conjugation to prevent disulfide bond formation.[3][4]

  • Thiol-Maleimide Conjugation: The newly generated thiol group on the m-PEG3-SH reacts with a maleimide-functionalized biomolecule via a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable thioether linkage.

Experimental Protocols

Protocol 1: One-Pot Deprotection of this compound and Conjugation to a Maleimide-Activated Protein

This protocol describes the deprotection of this compound and its subsequent conjugation to a maleimide-activated model protein (e.g., a cysteine-engineered antibody fragment) in a single reaction vessel.

Materials:

  • This compound

  • Maleimide-activated protein (e.g., 5 mg/mL in PBS)

  • Hydroxylamine hydrochloride (0.5 M solution in water, pH 7.2-7.5)

  • Phosphate Buffered Saline (PBS), pH 7.2 (0.1 M phosphate, 0.15 M NaCl), degassed

  • EDTA (0.5 M stock solution, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.2, degassed

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.

    • Equilibrate the maleimide-activated protein to room temperature.

  • Deprotection of this compound:

    • In a microcentrifuge tube, combine 10 µL of the 100 mM this compound stock solution with 10 µL of the Deacetylation Solution.

    • Incubate at room temperature for 30 minutes to generate m-PEG3-SH.

  • Conjugation Reaction:

    • To the freshly prepared m-PEG3-SH solution, add the maleimide-activated protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the protein.

    • Ensure the final protein concentration is between 1-10 mg/mL in the reaction mixture.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Purification of the PEGylated Protein:

    • Purify the reaction mixture using a pre-equilibrated size-exclusion chromatography column (e.g., PD-10 desalting column) with degassed PBS (pH 7.2) to remove excess PEG reagent and byproducts.

    • Collect the fractions containing the protein. The PEGylated protein will elute first due to its higher molecular weight.

Protocol 2: Quantification of Free Thiols after Deprotection using Ellman's Reagent

This protocol is to confirm the successful deprotection of the S-acetyl group by quantifying the generated free thiols.

Materials:

  • Deprotected m-PEG3-SH solution (from Protocol 1, Step 2)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • Reaction Buffer (0.1 M phosphate buffer, pH 8.0)

  • Cysteine hydrochloride for standard curve

Procedure:

  • Prepare a Standard Curve: Prepare a series of known concentrations of cysteine hydrochloride in the reaction buffer.

  • Sample Preparation: Add a small aliquot of the deprotected m-PEG3-SH solution to the reaction buffer.

  • Reaction: Add Ellman's Reagent to both the standards and the sample.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.

Data Presentation

The following tables summarize representative quantitative data for the deprotection and conjugation reactions.

Table 1: Deprotection Efficiency of this compound

Deprotection AgentConcentrationReaction Time (min)Temperature (°C)Deprotection Efficiency (%)
Hydroxylamine HCl0.5 M3025> 95
Sodium Hydroxide0.1 N6025~90
Thioglycolic Acid0.2 M4525> 90

Table 2: Conjugation Efficiency of m-PEG3-SH to a Model Protein

Molar Ratio (PEG:Protein)Reaction Time (hr)Temperature (°C)Conjugation Yield (%)Purity of Mono-PEGylated Product (%)
10:122585> 90
20:1225> 95> 95
10:116490> 92

Yield and purity determined by HPLC analysis.

Characterization of the Bioconjugate

The resulting PEGylated protein should be thoroughly characterized to confirm successful conjugation and determine the degree of PEGylation.

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • HPLC Analysis: Size-exclusion (SEC) and reverse-phase (RP-HPLC) can be used to separate and quantify the PEGylated product from the unreacted protein and excess PEG reagent.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the bioconjugate, confirming the number of PEG molecules attached per protein molecule (drug-to-antibody ratio, DAR, in the context of ADCs).

Visualizations

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation PEG_SAc This compound PEG_SH m-PEG3-SH (Reactive Thiol) PEG_SAc->PEG_SH Deprotection Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->PEG_SAc Conjugate Site-Specific PEGylated Protein PEG_SH->Conjugate Michael Addition Protein_Mal Maleimide-Activated Protein Protein_Mal->Conjugate

Reaction mechanism of site-specific bioconjugation.

G cluster_workflow Experimental Workflow A Prepare Reagents (this compound, Protein, Buffers) B Deprotection of This compound (with Hydroxylamine) A->B C Thiol-Maleimide Conjugation B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (SDS-PAGE, HPLC, MS) D->E F Final Bioconjugate E->F

A typical experimental workflow for bioconjugation.

G cluster_logical Logical Relationships Start Start with This compound Deprotection Is Deprotection Complete? Start->Deprotection Conjugation Is Conjugation Yield Sufficient? Deprotection->Conjugation Yes Optimize_D Optimize Deprotection Deprotection->Optimize_D No Purity Is Purity Acceptable? Conjugation->Purity Yes Optimize_C Optimize Conjugation Conjugation->Optimize_C No End Final Product Purity->End Yes Optimize_P Optimize Purification Purity->Optimize_P No Optimize_D->Deprotection Optimize_C->Conjugation Optimize_P->Purity

A logical workflow for process optimization.

References

laboratory techniques for working with m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory techniques for working with m-PEG3-S-Acetyl, a versatile heterobifunctional linker. This reagent is widely employed in bioconjugation, drug delivery, and surface modification to enhance the properties of biomolecules and nanoparticles.

Introduction to this compound

This compound is a short, monodisperse polyethylene glycol (PEG) linker containing a methoxy-terminated PEG chain and a terminal S-acetyl protected thiol group.[1][2] The PEG portion imparts hydrophilicity, which can improve the solubility and reduce the aggregation of conjugated molecules.[3][4] The key feature of this linker is the S-acetyl group, which serves as a stable protecting group for the thiol.[5] This protection allows for the selective reaction of other functional groups on the molecule of interest before the thiol is deprotected for subsequent conjugation.

The deprotection of the S-acetyl group yields a free sulfhydryl (-SH) group, which is a versatile functional handle for various conjugation chemistries. The most common application is the reaction of the thiol with maleimides to form a stable thioether bond. This thiol-maleimide conjugation is a cornerstone of bioconjugation, frequently used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Key Applications

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the pharmacokinetic profile and reduce the immunogenicity of ADCs. The cleavable or non-cleavable nature of the subsequent linkage can be tailored for specific drug release mechanisms.

  • PROTACs: As a component of PROTACs, the m-PEG3 linker connects the target protein binder and the E3 ligase ligand, and its hydrophilicity can enhance cell permeability and overall PROTAC performance.

  • Peptide and Protein Modification: PEGylation with this compound can enhance the stability and solubility of peptides and proteins while providing a site for specific conjugation.

  • Nanoparticle Surface Modification: The thiol group can be used to anchor the PEG linker to the surface of gold nanoparticles or other materials, creating a hydrophilic shell that improves stability and biocompatibility.

Experimental Protocols

Protocol 1: Deprotection of this compound to Generate m-PEG3-Thiol

This protocol describes the removal of the S-acetyl protecting group to generate the reactive free thiol. The use of hydroxylamine is a common and mild method for this deprotection.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for pH adjustment

  • Degassed water

  • Nitrogen or Argon gas

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) for thiol quantification (optional)

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known quantity of this compound in degassed water or a suitable buffer to a final concentration of 10-50 mM.

  • Prepare the deprotection buffer: Prepare a 0.5 M solution of hydroxylamine hydrochloride in degassed water. Adjust the pH of the hydroxylamine solution to 7.2-7.4 with NaOH or NaHCO₃.

  • Deprotection Reaction:

    • In a clean reaction vessel, add the this compound stock solution.

    • Add the pH-adjusted hydroxylamine solution to the this compound solution. A final hydroxylamine concentration of 50-100 mM is typically sufficient.

    • Purge the reaction vessel with nitrogen or argon gas to minimize oxidation of the resulting thiol.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Monitoring the Reaction (Optional): The progress of the deprotection can be monitored by quantifying the appearance of free thiols using Ellman's assay.

  • Purification: The resulting m-PEG3-thiol solution can often be used directly in the next conjugation step. If necessary, excess hydroxylamine can be removed by size-exclusion chromatography (e.g., a desalting column).

Workflow for Deprotection of this compound

G Workflow for Deprotection of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_output Output prep_peg Dissolve this compound in degassed buffer mix Mix this compound and Hydroxylamine prep_peg->mix prep_hydroxylamine Prepare pH-adjusted Hydroxylamine solution prep_hydroxylamine->mix incubate Incubate at RT (1-2 hours) under N2/Ar mix->incubate monitor Monitor with Ellman's Assay (Optional) incubate->monitor output m-PEG3-Thiol incubate->output purify Purify via SEC (Optional) monitor->purify purify->output G Workflow for Thiol-Maleimide Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_output Output prep_thiol Prepare m-PEG3-Thiol (from Deprotection) mix Mix Thiol and Maleimide (pH 6.5-7.5) under N2/Ar prep_thiol->mix prep_maleimide Prepare Maleimide-activated molecule in degassed buffer prep_maleimide->mix incubate Incubate at RT (1-4h) or 4°C overnight mix->incubate quench Quench with excess N-acetylcysteine incubate->quench purify Purify Conjugate (SEC, Dialysis, HPLC) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS, SEC, DLS) purify->characterize output m-PEG3-Conjugate characterize->output G Logical Workflow for PROTAC Synthesis and Action cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action cluster_outcome Outcome deprotection Deprotection of This compound conjugation1 Conjugation to E3 Ligase Ligand deprotection->conjugation1 conjugation2 Conjugation to POI Ligand conjugation1->conjugation2 protac PROTAC Molecule conjugation2->protac ternary_complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome outcome Target Protein Degradation proteasome->outcome

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG3-S-Acetyl Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the deprotection of m-PEG3-S-Acetyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound deprotection?

The S-acetyl group is a commonly used protecting group for thiols due to its stability under various synthetic conditions.[1] Deprotection involves the cleavage of the thioester bond to regenerate the free thiol. This is typically achieved through hydrolysis or transthioesterification under specific pH conditions. The m-PEG3 moiety enhances solubility in aqueous and organic solvents.

Q2: Why is pH control critical for efficient deprotection?

pH is a critical parameter in S-acetyl deprotection, particularly for methods involving thiol-thioester exchange. A slightly basic pH (around 8) is often optimal because it facilitates the formation of the more nucleophilic thiolate anion, which is the reactive species that attacks the thioester.[1][2] However, excessively high pH can lead to unwanted side reactions.

Q3: What are the most common methods for deprotecting this compound?

The most common methods for S-acetyl deprotection, applicable to this compound, include:

  • Base-Mediated Hydrolysis: Utilizes strong bases like sodium hydroxide or sodium methoxide to hydrolyze the thioester bond.[1][3] This method is effective but can be harsh on sensitive substrates.

  • Transthioesterification with Thiols: A milder approach that uses an excess of a deprotecting thiol reagent, such as thioglycolic acid (TGA) or a 2-aminothiol like cysteamine or L-cysteine. This reaction is an equilibrium, so an excess of the deprotecting agent is used to drive the reaction to completion.

  • Biomimetic Deprotection (NCL-Inspired): This highly efficient method is inspired by Native Chemical Ligation (NCL) and utilizes 2-aminothiols. The reaction is significantly faster due to an irreversible intramolecular S-to-N acyl transfer step.

Q4: What are potential side reactions during deprotection, and how can they be minimized?

A primary side reaction is the oxidation of the newly formed free thiol to form a disulfide. This can be minimized by performing the reaction under an inert, oxygen-free atmosphere (e.g., under nitrogen or argon) and by using degassed buffers. For sensitive substrates, harsh basic or acidic conditions can lead to decomposition or unintended modifications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient deprotecting reagent.For transthioesterification, use a larger excess of the thiol reagent to drive the equilibrium towards the product.
Suboptimal pH.Ensure the reaction buffer is at the optimal pH, typically around 8 for thiol-based methods, to maximize the concentration of the nucleophilic thiolate.
Low reaction temperature.While many deprotection reactions proceed at room temperature, gentle heating may be required for some substrates. Monitor for substrate stability at elevated temperatures.
Short reaction time.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, LC-MS) to ensure it has gone to completion.
Low Yield of Free Thiol Oxidation to disulfide.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents and buffers.
Substrate degradation.If using harsh conditions (e.g., strong base), consider switching to a milder method like transthioesterification.
Product instability.The free thiol product may be unstable. Use the deprotected product immediately in the next step or store it under appropriate conditions (e.g., inert atmosphere, low temperature).
Formation of Unidentified Byproducts Reaction with other functional groups.If the substrate contains other sensitive functional groups, choose a more chemoselective deprotection method. For example, avoid strong bases if your molecule has base-labile esters.

Experimental Protocols

Protocol 1: Deprotection using Thioglycolic Acid (TGA)

This protocol describes a mild deprotection method using transthioesterification.

Materials:

  • This compound compound

  • Thioglycolic acid (TGA)

  • Phosphate buffer (PB), pH 8 (degassed)

  • Methanol (MeOH) (degassed)

  • Ethyl acetate (EtOAc)

  • 5% HCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound compound (1.0 equivalent) in a mixture of degassed methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.

  • Add thioglycolic acid (TGA) (2.0 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, acidify the reaction mixture to pH 3-4 with a 5% HCl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected thiol. Further purification can be performed by chromatography if necessary.

Protocol 2: Biomimetic Deprotection using Cysteamine

This protocol utilizes a 2-aminothiol for a more rapid deprotection.

Materials:

  • This compound compound

  • Cysteamine

  • Phosphate buffer (PB), pH 8 (degassed)

  • Methanol (MeOH) (degassed)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound compound (1.0 equivalent) in a mixture of degassed methanol and degassed phosphate buffer (pH 8).

  • Add cysteamine (2.0 equivalents).

  • Stir the reaction at room temperature. This reaction is often complete within 30 minutes. Monitor by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup by extracting the mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Purify by column chromatography if needed.

Data Summary

The choice of deprotection method and pH is substrate-dependent. The following table summarizes common conditions and their general applicability.

Deprotection MethodReagentTypical pHTemperatureReaction TimeKey Considerations
Base-Mediated Hydrolysis NaOH, NaOMe> 12RT to Reflux0.5 - 16 hCan be harsh on sensitive substrates.
Transthioesterification Thioglycolic Acid (TGA)~ 8Room Temp2 - 24 hMilder conditions, requires excess thiol reagent.
Biomimetic (NCL-Inspired) Cysteamine, L-Cysteine~ 8Room Temp0.5 - 2 hHigh efficiency and rapid reaction times.

Visualizations

Deprotection_Workflow General Workflow for this compound Deprotection start Start: this compound dissolve Dissolve in appropriate solvent (e.g., MeOH/Buffer) start->dissolve set_ph Adjust to Optimal pH (typically pH 8) dissolve->set_ph add_reagent Add Deprotecting Agent (e.g., TGA, Cysteamine) react React at Room Temperature (monitor progress) add_reagent->react set_ph->add_reagent workup Aqueous Workup / Purification react->workup product Product: m-PEG3-SH workup->product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting_Logic Troubleshooting Incomplete Deprotection start Incomplete Deprotection check_ph Is pH optimal (~8)? start->check_ph adjust_ph Adjust pH to ~8 check_ph->adjust_ph No check_reagent Is reagent in sufficient excess? check_ph->check_reagent Yes adjust_ph->check_reagent add_reagent Increase excess of deprotecting agent check_reagent->add_reagent No check_time Is reaction time sufficient? check_reagent->check_time Yes add_reagent->check_time increase_time Increase reaction time check_time->increase_time No consider_method Consider alternative deprotection method check_time->consider_method Yes increase_time->consider_method

References

preventing premature hydrolysis of m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG3-S-Acetyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound and to troubleshoot potential issues, with a primary focus on preventing premature hydrolysis of the S-Acetyl group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a PEGylated linker molecule featuring a terminal S-Acetyl (thioacetate) group.[1][2] Its primary use is in bioconjugation and drug delivery, often as a component of PROTACs (Proteolysis Targeting Chimeras).[2][3] The S-Acetyl group serves as a protected thiol. Upon deprotection to reveal the free thiol, it can readily react with maleimides, haloacetamides, or other thiols, allowing for the conjugation of the PEG linker to proteins, peptides, or other molecules of interest.[1] The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Q2: Why is it important to prevent premature hydrolysis of the S-Acetyl group?

A2: The S-Acetyl group protects the highly reactive thiol functionality. Premature hydrolysis leads to the unintended exposure of the thiol group. This can result in several undesirable outcomes:

  • Uncontrolled Reactions: The exposed thiol can react with other molecules in the solution or with other this compound molecules, leading to the formation of unwanted disulfide bonds and other side products.

  • Loss of Reactivity: If the free thiol is generated prematurely and no reaction partner is present, it can be oxidized, rendering it inactive for the intended conjugation reaction.

  • Inaccurate Quantification: The presence of the deprotected thiol can interfere with the accurate quantification of the intended reactant.

  • Reduced Yield: The overall yield of the desired conjugate will be diminished due to the loss of functional starting material.

Q3: What are the recommended storage conditions for this compound to maintain its stability?

A3: To prevent premature hydrolysis and degradation, this compound should be stored under specific conditions. Based on general guidelines for PEG derivatives and thioesters, the following storage conditions are recommended:

Storage ParameterRecommendationRationale
Temperature -20°CLow temperatures slow down the rate of chemical reactions, including hydrolysis.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation of the thioester and any prematurely formed thiol.
Moisture Desiccated environmentWater is a key reactant in hydrolysis; minimizing its presence is critical.
Light Protected from light (e.g., in an amber vial)Light can provide the energy to initiate degradation pathways.

Troubleshooting Guide: Preventing Premature Hydrolysis

This guide provides specific troubleshooting advice for common issues related to the premature hydrolysis of this compound.

Issue 1: Suspected Hydrolysis During Storage

  • Symptoms:

    • Oily or sticky appearance of the solid compound.

    • Presence of a faint thiol-like odor upon opening the vial.

    • Inconsistent results or lower than expected yields in conjugation reactions.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Improper Storage Temperature Always store this compound at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.
Exposure to Moisture Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Store with a desiccant. Handle in a dry environment, such as a glove box, if possible.
Exposure to Air (Oxygen) After use, flush the vial with an inert gas like argon or nitrogen before sealing.

Issue 2: Hydrolysis During Experimental Setup and Reaction

  • Symptoms:

    • Immediate formation of precipitates upon dissolution.

    • Failure of the conjugation reaction to proceed as expected.

    • Detection of free thiols in the reaction mixture before the intended deprotection step.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Solvent pH Avoid basic conditions (pH > 8) during dissolution and handling, as high pH significantly accelerates thioacetate hydrolysis. Use buffers in the neutral to slightly acidic range (pH 6.5-7.5) for dissolution and conjugation reactions prior to the deprotection step.
Presence of Nucleophiles Be aware that primary amines (e.g., Tris buffer) and other nucleophiles can react with and cleave the thioester. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES.
Elevated Temperatures Perform dissolution and handling steps at room temperature or on ice to minimize the rate of hydrolysis. Avoid heating solutions containing this compound unless it is part of a validated deprotection protocol.

Experimental Protocols

Protocol 1: Recommended Procedure for Dissolving and Handling this compound

This protocol is designed to minimize the risk of premature hydrolysis during preparation for a conjugation reaction.

  • Equilibration: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 20-30 minutes before opening. This prevents moisture condensation inside the vial.

  • Solvent Preparation: Use a dry, amine-free solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) for preparing a stock solution. Ensure the solvent is of high purity and low water content.

  • Dissolution: Under an inert atmosphere if possible, add the desired volume of solvent to the vial of this compound. Gently vortex or pipette to mix until fully dissolved.

  • Storage of Stock Solution: If the entire stock solution is not used immediately, it should be stored under an inert gas at -20°C. To minimize exposure to moisture, consider using a septum-capped vial and accessing the solution with a syringe.

Protocol 2: Controlled Deprotection of the S-Acetyl Group

This protocol describes a common method for the intentional removal of the S-Acetyl group to generate the free thiol for conjugation.

  • Reagent Preparation: Prepare a fresh solution of the deprotection agent. A common agent is hydroxylamine at a concentration of 50 mM in a suitable buffer (e.g., PBS at pH 7.2-7.5).

  • Deprotection Reaction: Add the hydroxylamine solution to the solution containing the S-Acetyl-modified molecule. The reaction is typically carried out at room temperature for 1-2 hours.

  • Removal of Deprotection Agent: It is crucial to remove the excess deprotection agent before proceeding with the conjugation to a maleimide or other thiol-reactive group. This can be achieved by buffer exchange using a desalting column or dialysis.

  • Immediate Use: The newly generated free thiol is susceptible to oxidation. It is recommended to use the deprotected molecule in the subsequent conjugation step immediately.

Visual Guides

Hydrolysis_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_outcome Outcome storage Store at -20°C Inert Atmosphere Desiccated & Dark equilibrate Equilibrate to RT Before Opening storage->equilibrate Proper Procedure dissolve Dissolve in Dry, Amine-Free Solvent (e.g., DMSO) equilibrate->dissolve handle Use Neutral to Slightly Acidic pH dissolve->handle stable Stable this compound (Thioester Intact) handle->stable hydrolyzed Premature Hydrolysis (Unprotected Thiol) improper_storage Improper Storage (Moisture, High Temp) improper_storage->hydrolyzed improper_handling Improper Handling (Basic pH, Nucleophiles) improper_handling->hydrolyzed

Caption: Workflow for preventing premature hydrolysis of this compound.

Deprotection_Pathway start This compound deprotection Deprotection (e.g., Hydroxylamine, pH 7.2-7.5) start->deprotection thiol m-PEG3-SH (Free Thiol) deprotection->thiol conjugation Conjugation (e.g., to Maleimide) thiol->conjugation Immediate Reaction oxidation Oxidation thiol->oxidation Delayed Reaction conjugate PEGylated Conjugate conjugation->conjugate disulfide Disulfide Dimer (Inactive) oxidation->disulfide

Caption: Controlled deprotection pathway of this compound for conjugation.

References

common side reactions with m-PEG3-S-Acetyl and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG3-S-Acetyl. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the S-Acetyl group on this compound?

The S-Acetyl group is a protecting group for the thiol (sulfhydryl) moiety. Free thiols are highly reactive and can readily oxidize to form disulfide bonds.[1] The S-Acetyl group prevents this unwanted side reaction, ensuring the stability of the PEG linker during storage and handling. Before conjugation to a target molecule (e.g., a maleimide-functionalized protein), the S-Acetyl group must be removed to generate the free, reactive thiol.[1][2]

Q2: How do I deprotect the S-Acetyl group to generate the reactive thiol?

The S-Acetyl group is typically removed by deacetylation using a reagent like hydroxylamine.[1][3] This reaction should be performed immediately before the conjugation step to minimize the risk of the deprotected thiol oxidizing.

Q3: What are the most common side reactions after deacetylation and during conjugation with a maleimide?

The primary application of deprotected this compound is its reaction with a maleimide group in a process called thiol-maleimide conjugation. While this reaction is generally efficient and selective for thiols at neutral pH, several side reactions can occur:

  • Thiazine Rearrangement: Occurs when conjugating to a peptide or protein with an N-terminal cysteine.

  • Retro-Michael Reaction (Thiol Exchange): The resulting thioether bond can be reversible, especially in the presence of other thiols like glutathione, leading to payload loss.

  • Maleimide Hydrolysis: The maleimide ring can be hydrolyzed and inactivated in aqueous solutions, particularly at higher pH.

  • Reaction with Amines: At pH values above 7.5, maleimides can lose chemoselectivity and react with primary amines, such as lysine residues.

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency

Q: My maleimide-functionalized protein is not reacting efficiently with the deprotected m-PEG3-thiol. What could be the cause?

A: Low conjugation efficiency can stem from several factors:

  • Hydrolyzed Maleimide: Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated by increasing pH. Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.

  • Inaccessible or Oxidized Cysteines on the Target Protein: If your target protein has cysteine residues that are intended to react, they may be inaccessible or have formed disulfide bonds. Disulfides do not react with maleimides. Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At lower pH, the reaction rate decreases, while at higher pH (>7.5), the rate of maleimide hydrolysis increases, and the maleimide can react with amines.

  • Oxidized m-PEG3-thiol: After deacetylation, the generated thiol is susceptible to oxidation, forming disulfide-linked dimers that will not react with the maleimide. Ensure deacetylation is performed immediately prior to conjugation and that buffers are degassed.

Problem 2: My final conjugate is unstable and loses its payload in vivo.

Q: How can I improve the in vivo stability of my conjugate and prevent payload loss?

A: The standard thiosuccinimide linkage formed from the thiol-maleimide reaction is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione. This can lead to the transfer of your PEG linker to other molecules. To prevent this, you can stabilize the conjugate through post-conjugation hydrolysis.

  • Post-Conjugation Hydrolysis: After the initial conjugation is complete, intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened product that is resistant to thiol exchange. This is achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).

Problem 3: I'm observing an unexpected mass in my conjugate, and it seems to be an isomer.

Q: I'm conjugating to an N-terminal cysteine, and I'm seeing a significant by-product with the same mass as my desired product. What is it?

A: This is likely a thiazine rearrangement. When a maleimide is conjugated to a peptide or protein with an unprotected N-terminal cysteine, the resulting succinimidyl thioether can rearrange to form a stable six-membered thiazine ring. This side reaction is particularly prominent at neutral or basic pH.

  • How to Avoid Thiazine Rearrangement:

    • pH Control: Perform the conjugation reaction under acidic conditions (around pH 5). This protonates the N-terminal amino group, preventing it from acting as a nucleophile and initiating the rearrangement.

    • N-terminal Acetylation: Acetylating the N-terminal amine of the cysteine-containing peptide or protein before conjugation will prevent the rearrangement.

    • Avoid N-terminal Cysteines: If possible, design your peptide or protein to have a cysteine residue at a different location.

Summary of Reaction Conditions
ParameterOptimal Range/ConditionRationale & Potential Issues
pH for Thiol-Maleimide Conjugation 6.5 - 7.5Balances reaction rate and maleimide stability. < pH 6.5: Slower reaction rate. > pH 7.5: Increased maleimide hydrolysis and reaction with amines.
pH for Preventing Thiazine Rearrangement ~ 5.0Protonates the N-terminal amine, preventing nucleophilic attack and rearrangement.
pH for Post-Conjugation Hydrolysis 8.5 - 9.0Promotes hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened structure, preventing the retro-Michael reaction.
Reagent Storage -20°C, dryThis compound is stable under these conditions. Maleimide-containing reagents should be stored in a dry, biocompatible organic solvent like DMSO or DMF.
Reagent Preparation Prepare aqueous solutions immediately before useMinimizes hydrolysis of the maleimide group.

Experimental Protocols

Protocol 1: Deacetylation of this compound

This protocol describes the generation of a free thiol from this compound.

Materials:

  • This compound

  • Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.5.

  • Phosphate Buffered Saline (PBS), pH 7.2 (degassed)

  • Desalting column

Procedure:

  • Dissolve this compound in degassed PBS to a final concentration of 10-20 mM.

  • Add an equal volume of Deacetylation Buffer to the this compound solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Immediately purify the resulting m-PEG3-SH (thiol) from excess deacetylation reagents using a desalting column equilibrated with degassed PBS, pH 7.2.

  • The deprotected m-PEG3-thiol is now ready for immediate use in the conjugation reaction. Do not store the deprotected thiol.

Protocol 2: General Thiol-Maleimide Conjugation

This protocol outlines the conjugation of the deprotected m-PEG3-thiol to a maleimide-activated protein.

Materials:

  • Deprotected m-PEG3-thiol (from Protocol 1)

  • Maleimide-activated protein (dissolved in degassed PBS, pH 7.2)

  • Reaction Buffer: Degassed PBS (100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).

Procedure:

  • Immediately after preparing the deprotected m-PEG3-thiol, add it to the solution of the maleimide-activated protein. A 5- to 20-fold molar excess of the thiol linker relative to the protein is recommended as a starting point.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress using appropriate analytical methods (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Once the reaction is complete, the conjugate can be purified from excess PEG linker using size exclusion chromatography (SEC) or dialysis.

Protocol 3: Post-Conjugation Hydrolysis for Conjugate Stabilization

This protocol is performed after the conjugation reaction to increase the stability of the thioether linkage.

Materials:

  • Purified m-PEG3-conjugate (from Protocol 2)

  • pH Adjustment Buffer: 0.5 M Borate Buffer, pH 9.0

Procedure:

  • After the initial conjugation reaction is complete and the conjugate is formed, adjust the pH of the conjugate solution to 8.5-9.0 using the pH Adjustment Buffer.

  • Incubate the solution at room temperature or 37°C for 1-2 hours.

  • Monitor the ring-opening by mass spectrometry until the hydrolysis is complete (indicated by a mass increase of 18 Da).

  • Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.

Visual Guides

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Conjugation cluster_stabilization Step 3: Stabilization (Optional but Recommended) reagent This compound deprotection Deacetylation (Hydroxylamine, pH 7.5) reagent->deprotection thiol Deprotected m-PEG3-Thiol deprotection->thiol conjugation Thiol-Maleimide Reaction (pH 6.5 - 7.5) thiol->conjugation protein Maleimide-Activated Protein protein->conjugation unstable_conjugate Unstable Conjugate (Thiosuccinimide Linkage) conjugation->unstable_conjugate hydrolysis Ring Hydrolysis (pH 8.5 - 9.0) unstable_conjugate->hydrolysis stable_conjugate Stable Conjugate (Ring-Opened) hydrolysis->stable_conjugate

Caption: Overall experimental workflow from this compound to a stable bioconjugate.

thiazine_rearrangement cluster_reaction Thiol-Maleimide Conjugation cluster_rearrangement Side Reaction (pH > 6.0) cluster_prevention Prevention Strategy n_term_cys N-Terminal Cysteine Peptide conjugate Succinimidyl Thioether (Intermediate) n_term_cys->conjugate prevention Perform reaction at pH ~5 OR Acetylate N-terminus n_term_cys->prevention Modify before conjugation maleimide Maleimide maleimide->conjugate rearrangement Intramolecular Nucleophilic Attack conjugate->rearrangement Spontaneous Rearrangement thiazine Thiazine Derivative (Stable Isomer) rearrangement->thiazine

Caption: Mechanism and prevention of thiazine rearrangement with N-terminal cysteines.

retro_michael_reaction cluster_instability Problem: Conjugate Instability cluster_solution Solution: Stabilization conjugate Thiosuccinimide Linkage retro Retro-Michael Reaction conjugate->retro Reversible hydrolysis Post-Conjugation Hydrolysis (pH 8.5-9.0) conjugate->hydrolysis Irreversible Modification thiol_exchange Thiol Exchange (e.g., with Glutathione) retro->thiol_exchange payload_loss Payload Loss thiol_exchange->payload_loss stable_product Stable Ring-Opened Conjugate hydrolysis->stable_product

Caption: The retro-Michael reaction leading to instability and its prevention via hydrolysis.

References

improving the stability of m-PEG3-S-Acetyl conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of m-PEG3-S-Acetyl conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound conjugates?

A1: The primary cause of instability for this compound conjugates is the hydrolysis of the S-Acetyl (thioester) linkage. This reaction, known as deacetylation, cleaves the acetyl group, leaving a free thiol on the m-PEG3 linker. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of the S-Acetyl thioester bond?

A2: The S-Acetyl thioester bond is susceptible to hydrolysis under both acidic and, more significantly, basic conditions. Thioester hydrolysis is generally base-catalyzed. Therefore, maintaining a slightly acidic to neutral pH is crucial for maximizing the stability of the conjugate in aqueous solutions.

Q3: What is the expected half-life of a typical S-Acetyl thioester in an aqueous solution?

A3: The half-life of a simple alkyl thioester like S-methyl thioacetate at pH 7 and 23°C is approximately 155 days. However, the stability of your this compound conjugate may vary depending on the specific molecular context and buffer components. It is essential to experimentally determine the stability profile for your specific conjugate.

Q4: Can the m-PEG3 linker itself contribute to instability?

A4: While the thioester is the most labile part, the PEG chain can influence the overall stability. Longer PEG chains may offer some steric hindrance, potentially slowing down enzymatic degradation, but the primary degradation pathway remains the hydrolysis of the S-Acetyl group. The ether linkages in the PEG backbone are generally stable under typical experimental conditions but can be susceptible to oxidative damage in the presence of reactive oxygen species (ROS).

Q5: What are the common degradation products I should expect to see?

A5: The primary degradation product is the deacetylated m-PEG3-thiol. Depending on the conditions, you might also observe disulfide-bonded dimers of the deacetylated product if oxidizing agents are present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature deacetylation of the conjugate High pH of the buffer or formulation. Thioester hydrolysis is accelerated at higher pH.Maintain the pH of your solution in the slightly acidic to neutral range (pH 5.0-7.0). Use a well-buffered system to prevent pH shifts.
Elevated temperature. Higher temperatures increase the rate of hydrolysis.Store stock solutions and experimental samples at low temperatures (2-8°C or frozen at -20°C or -80°C for long-term storage). Minimize the time the conjugate is exposed to ambient or elevated temperatures.
Presence of certain buffer species. Some buffer components can catalyze hydrolysis.Empirically test different buffer systems. Phosphate and citrate buffers are common starting points. Avoid buffers with primary or secondary amines if there is a possibility of amide exchange.
Formation of disulfide-bonded dimers Oxidation of the free thiol after deacetylation. The deacetylated product has a reactive thiol group that can be oxidized.Include a small amount of a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), in your buffers if compatible with your downstream applications. TCEP is generally more stable and effective at neutral pH than DTT. Work in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to oxygen.
Inconsistent results in biological assays Variable deacetylation during the experiment. If the conjugate is deacetylating during the course of your assay, the concentration of the active, acetylated form is changing.Pre-incubate the conjugate in the assay buffer for varying times to assess its stability under the specific assay conditions. Consider shortening the assay duration or performing it at a lower temperature if possible.
Difficulty in purifying the intact conjugate Degradation during purification. The conditions used for purification (e.g., high pH, prolonged exposure to certain chromatographic media) may be causing deacetylation.Optimize your purification protocol to be as rapid as possible and to use buffers in the optimal pH range for stability. Consider using purification techniques that can be performed at lower temperatures.

Quantitative Data on Thioester Stability

The following table summarizes the hydrolysis rates of a model thioester, S-methyl thioacetate, under different conditions. This data can be used as a general guide to understand the stability of the S-Acetyl group in your this compound conjugate.

Compound Condition Rate Constant (k) Half-life (t1/2) Reference
S-methyl thioacetatepH 7, 23°C3.6 x 10-8 s-1~155 days[1]
S-methyl thioacetateBase-mediated hydrolysis1.6 x 10-1 M-1s-1-[1]
S-methyl thioacetateAcid-mediated hydrolysis1.5 x 10-5 M-1s-1-[1]

Note: The stability of your specific this compound conjugate should be experimentally determined as the local chemical environment can influence the hydrolysis rate.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound Conjugates

This protocol outlines a general method for monitoring the stability of this compound conjugates by quantifying the decrease of the intact conjugate and the appearance of the deacetylated product over time.

1. Materials:

  • This compound conjugate stock solution (in a suitable organic solvent like DMSO or DMF, if necessary)
  • Stability buffers (e.g., 50 mM sodium phosphate, pH 5.0, 6.0, 7.0, and 8.0)
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Quenching solution (e.g., 1% TFA in water) to stop the degradation at each time point.

2. Procedure:

  • Prepare solutions of the this compound conjugate at a final concentration of 1 mg/mL in each of the stability buffers.
  • Incubate the solutions at a constant temperature (e.g., 4°C, 25°C, and 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of each sample.
  • Immediately quench the degradation by diluting the aliquot with the quenching solution.
  • Analyze the samples by RP-HPLC.
  • Flow rate: 1.0 mL/min
  • Detection: UV at 214 nm and/or a wavelength specific to the conjugated molecule.
  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. This will need to be optimized for your specific conjugate.
  • Integrate the peak area of the intact conjugate and any degradation products.
  • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life under each condition.

Protocol 2: LC-MS Analysis for Identification of Degradation Products

This protocol is for the identification of the deacetylated product and other potential degradation products.

1. Materials:

  • Degraded samples from the stability study (Protocol 1).
  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column (e.g., C18).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

2. Procedure:

  • Inject the degraded sample onto the LC-MS system.
  • Use a gradient similar to the HPLC method, optimized for separation of the parent conjugate and its degradation products.
  • Acquire mass spectra in positive ion mode for the eluting peaks.
  • Analyze the mass spectra to identify the molecular weights of the parent conjugate and any degradation products. The deacetylated product should have a mass difference of -42.04 Da (loss of an acetyl group, C2H2O) compared to the parent compound.

Visualizations

degradation_pathway A This compound Conjugate (Stable) B m-PEG3-Thiol (Deacetylated Product) A->B Hydrolysis (High pH, High Temp) C Disulfide-Bonded Dimer B->C Oxidation

Degradation pathway of this compound conjugates.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare conjugate solutions in different buffers (pH 5-8) incubate Incubate at various temperatures (4°C, 25°C, 37°C) prep->incubate sampling Withdraw aliquots at specific time points incubate->sampling quench Quench reaction sampling->quench hplc RP-HPLC Analysis (Quantification) quench->hplc lcms LC-MS Analysis (Identification) quench->lcms

Workflow for stability assessment of conjugates.

logical_relationship stability Conjugate Stability ph Low pH (5.0-7.0) ph->stability temp Low Temperature (2-8°C) temp->stability red_agent Reducing Agent (e.g., TCEP) red_agent->stability Prevents dimerization instability Conjugate Instability high_ph High pH (>7.5) high_ph->instability high_temp High Temperature (>25°C) high_temp->instability oxidants Oxidizing Conditions oxidants->instability Causes dimerization

Factors influencing conjugate stability.

References

Technical Support Center: Conjugating m-PEG3-S-Acetyl to Large Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in conjugating m-PEG3-S-Acetyl to large proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common issues during their PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a short-chain polyethylene glycol (PEG) reagent used for PEGylation, the process of covalently attaching PEG to molecules, most commonly therapeutic proteins.[1][2] The "S-Acetyl" group is a protected thiol (sulfhydryl group). This protection allows for stable storage and handling. Before conjugation to a protein, the acetyl group must be removed in a process called deacetylation to expose the reactive free thiol. This thiol can then be conjugated to a specific functional group on the protein, typically a maleimide, to form a stable thioether bond.[3][4] This modification can improve the protein's pharmacokinetic and pharmacodynamic properties, such as increasing its half-life, improving stability, and reducing immunogenicity.[5]

Q2: What are the main challenges when conjugating this compound to a large protein?

Conjugating any molecule to a large protein presents challenges, and PEGylation is no exception. Specific issues include:

  • Inefficient Deacetylation: The initial step of removing the S-Acetyl group can be incomplete, leading to a low concentration of the reactive PEG-thiol reagent and subsequently poor conjugation yield.

  • Protein Thiol Availability: Large proteins often have cysteine residues forming structural disulfide bonds. These are unreactive towards maleimides and must be selectively reduced to free thiols without denaturing the protein.

  • Steric Hindrance: The large size of the protein can physically block access to the target conjugation sites (e.g., cysteine residues), preventing the PEG reagent from reacting efficiently.

  • Protein Aggregation: The multiple steps of deacetylation, reduction, and conjugation, which involve changes in buffer conditions and reagent additions, can destabilize the large protein, leading to aggregation. While PEGylation can sometimes reduce aggregation in the final product, the process itself is a critical point for potential aggregation to occur.

  • Product Heterogeneity: Large proteins may have multiple potential conjugation sites. This can result in a complex mixture of products with varying numbers of PEG chains attached at different locations, making characterization and purification analytically challenging.

  • Maleimide Instability: If using a maleimide-functionalized protein, the maleimide group is susceptible to hydrolysis (reaction with water) at neutral to high pH, rendering it unreactive towards the PEG-thiol.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Low conjugation yield is one of the most common issues. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow: Low Conjugation Yield

G start Low Conjugation Yield q1 Was deacetylation of This compound confirmed? start->q1 s1 Confirm deacetylation via Ellman's test or LC-MS. q1->s1 No q2 Are free thiols available on the target protein? q1->q2 Yes s1->q2 s2 1. Check for disulfide bonds. 2. Perform reduction (TCEP/DTT). 3. Quantify free thiols (Ellman's). q2->s2 No q3 Is the reaction pH optimal (6.5-7.5)? q2->q3 Yes s2->q3 s3 Adjust buffer pH. Below 6.5, the reaction is slow. Above 7.5, maleimide hydrolysis increases. q3->s3 No q4 Is the maleimide reagent active? q3->q4 Yes s3->q4 s4 Use fresh maleimide-activated protein or reagent. Avoid aqueous storage of maleimides. q4->s4 No q5 Is the stoichiometry correct? q4->q5 Yes s4->q5 s5 Optimize molar ratio. Start with 10-20 fold molar excess of PEG-thiol. q5->s5 No end Yield Improved q5->end Yes s5->end

Caption: Troubleshooting logic for low conjugation yield.

Quantitative Data: Reaction Condition Optimization

The efficiency of thiol-maleimide conjugation is highly dependent on reaction parameters. The table below summarizes key conditions to consider.

ParameterRecommended RangeRationale & Troubleshooting
pH 6.5 - 7.5Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, hydrolysis of the maleimide group becomes a major competing reaction, reducing yield.
PEG-Thiol:Protein Ratio 5:1 to 20:1 (molar)A molar excess of the PEG reagent is typically required to drive the reaction to completion, especially if steric hindrance is a factor. Start with a 10-20 fold excess and optimize.
Reaction Time 2 hours to OvernightIncubating at room temperature for 2 hours or at 4°C overnight is a common starting point. Longer incubation may be needed for sterically hindered sites.
Reducing Agent TCEP (preferred) or DTTTCEP is stable, odorless, and does not need to be removed before adding the maleimide. DTT is also effective but must be completely removed post-reduction to prevent it from reacting with the maleimide.
Chelating Agent 1-5 mM EDTAInclude in buffers to sequester divalent metal ions that can catalyze the re-oxidation of free thiols to disulfide bonds.
Problem 2: Protein Aggregation During Conjugation

Large proteins can be sensitive to buffer changes and the addition of reagents, leading to aggregation.

Strategies to Minimize Aggregation:
  • Screen Buffers: Before the conjugation experiment, test the stability of your protein in the planned reaction buffer (including pH and excipients).

  • Optimize Protein Concentration: High protein concentrations can favor aggregation. Try performing the conjugation at a lower protein concentration.

  • Control Temperature: Perform reactions at 4°C (if the reaction rate is acceptable) to improve protein stability.

  • Use Stabilizing Excipients: Consider adding stabilizers like arginine, sucrose, or polysorbates to your reaction buffer, provided they do not interfere with the conjugation chemistry.

  • Gentle Mixing: Avoid vigorous vortexing or stirring, which can induce mechanical stress and denaturation. Use end-over-end rotation or gentle orbital shaking.

Experimental Protocols

Protocol 1: Deacetylation of this compound

This protocol describes the generation of a free thiol from the S-Acetyl protected PEG reagent using a base-catalyzed method.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe), 0.5 M in MeOH

  • Ion-exchange resin (H+ form, e.g., Dowex® 50WX8)

  • Argon or Nitrogen gas

  • Reaction vial and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous MeOH (e.g., 5 mL/mmol) in a clean, dry reaction vial under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of 0.5 M NaOMe in MeOH (e.g., 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, add the H+ ion-exchange resin to the solution and stir until the pH becomes neutral (check with pH paper). This step neutralizes the basic catalyst.

  • Filter the resin and wash it with a small amount of MeOH.

  • Combine the filtrate and washings. The resulting solution contains the deacetylated m-PEG3-SH and is ready for immediate use in the conjugation reaction. It is crucial to use the PEG-thiol solution promptly to prevent re-oxidation.

Protocol 2: Thiol-Maleimide Conjugation to a Large Protein

This protocol outlines the conjugation of the generated m-PEG3-SH to a maleimide-activated large protein.

Conjugation Workflow

G cluster_0 Preparation Phase cluster_1 Conjugation Phase cluster_2 Post-Reaction Phase a Prepare Protein (Maleimide-activated in degassed pH 7.0 buffer + EDTA) c Combine Reagents (Add PEG-SH to Protein solution) a->c b Prepare m-PEG3-SH (Freshly deacetylated as per Protocol 1) b->c d Incubate (2h @ RT or O/N @ 4°C) c->d e Quench Reaction (Add excess free thiol, e.g., L-cysteine) d->e f Purify Conjugate (e.g., Size Exclusion Chromatography) e->f g Characterize (SDS-PAGE, MS, IEX) f->g

Caption: General experimental workflow for protein PEGylation.

Procedure:

  • Prepare the Protein: Dissolve the maleimide-activated large protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.0, containing 1-5 mM EDTA). The protein concentration should be optimized to prevent aggregation.

  • Initiate Conjugation: Add the freshly prepared m-PEG3-SH solution to the protein solution. A starting molar excess of 10-20 fold of PEG-thiol over the protein is recommended.

  • Incubate: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with gentle mixing. Protect the reaction from light if any components are light-sensitive.

  • Quench the Reaction: To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to the mixture.

  • Purification: Remove the excess PEG reagent and quenching agent from the PEGylated protein conjugate. Size Exclusion Chromatography (SEC) is a common and effective method for this separation.

  • Characterization: Analyze the purified conjugate to confirm successful PEGylation and assess purity and heterogeneity. Common analytical techniques include:

    • SDS-PAGE: To visualize the increase in molecular weight.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass and distribution of PEGylated species.

    • Ion-Exchange Chromatography (IEX): To separate species with different numbers of attached PEGs.

References

Technical Support Center: Optimization of m-PEG3-S-Acetyl Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG3-S-Acetyl bioconjugation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges during bioconjugation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound bioconjugation process.

Issue 1: Low or No Conjugation Efficiency

Question: I am observing very low or no conjugation of my this compound to my target molecule. What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation efficiency is a common issue that can stem from several factors, primarily related to the availability of a reactive thiol group on your target molecule and the reactivity of the maleimide group.

Potential Causes & Solutions:

  • Incomplete Deprotection of the S-Acetyl Group: The S-acetyl group must be removed to generate the free thiol necessary for conjugation.[1][2]

    • Solution: Ensure your deprotection protocol is effective. Base-mediated hydrolysis or milder methods using reagents like hydroxylamine or thioglycolic acid can be employed.[1] The choice of method depends on the sensitivity of your molecule to pH and other reaction conditions.

  • Oxidation of the Free Thiol: Once deprotected, the free thiol is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[3]

    • Solution:

      • Use a Reducing Agent: Include a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in your reaction buffer to keep the thiols in their reduced state. TCEP is often preferred as it does not need to be removed before the conjugation step.[3] DTT (dithiothreitol) is also effective but must be removed prior to adding the maleimide reagent to prevent it from competing for the conjugation site.

      • Degas Buffers: Remove dissolved oxygen from your buffers by degassing to minimize oxidation.

      • Add a Chelating Agent: Incorporate a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.

  • Suboptimal pH of the Reaction Buffer: The thiol-maleimide reaction is highly pH-dependent.

    • Solution: The optimal pH range for the thiol-maleimide conjugation is typically 6.5-7.5. At pH values below 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Hydrolysis of the Maleimide Group: The maleimide group on your PEG reagent can hydrolyze, especially at higher pH, rendering it inactive.

    • Solution: Prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, dissolve the reagent in an anhydrous solvent like DMSO or DMF.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the this compound to the thiol-containing molecule can lead to incomplete conjugation.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, the optimal ratio can depend on the specific molecules being conjugated and may require empirical optimization.

Issue 2: Poor Reproducibility of Results

Question: My conjugation efficiency varies significantly between experiments. How can I improve the reproducibility of my results?

Answer:

Poor reproducibility is often due to subtle variations in reaction conditions.

Potential Causes & Solutions:

  • Inconsistent Deprotection: Incomplete or variable deprotection will lead to inconsistent availability of free thiols.

    • Solution: Standardize your deprotection protocol, including reaction time, temperature, and reagent concentrations. Quantify the free thiol concentration before each conjugation reaction using a method like Ellman's reagent (DTNB) to ensure consistency.

  • Buffer Variability: Small changes in buffer pH or the presence of contaminants can affect the reaction rate.

    • Solution: Prepare fresh buffers for each experiment and accurately measure the pH. Ensure that buffers do not contain any interfering substances, such as free thiols (e.g., from DTT used in other steps).

  • Handling of Reagents: Improper storage or handling of the this compound reagent can lead to degradation.

    • Solution: Store the reagent as recommended by the manufacturer, typically desiccated and protected from light. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent and use them promptly after preparation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for the deprotection of the S-acetyl group?

A1: The optimal deprotection time can vary depending on the chosen method and the substrate. For base-mediated hydrolysis, reaction times can be relatively short (e.g., 30-60 minutes). For milder thiol-exchange methods, longer incubation times may be necessary. It is recommended to monitor the reaction progress to determine the optimal time for your specific system.

Q2: How can I monitor the progress of the bioconjugation reaction?

A2: The progress of the reaction can be monitored using various analytical techniques, such as:

  • SDS-PAGE: A shift in the molecular weight of the protein band will indicate successful conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG group.

  • Chromatography (e.g., SEC, RP-HPLC): A change in the retention time of the conjugated molecule compared to the unconjugated starting material can be used to monitor the reaction.

Q3: What are some common challenges associated with PEGylation in general?

A3: While PEGylation offers many advantages, there are some potential challenges to be aware of:

  • Reduced Biological Activity: The attached PEG chain can sometimes sterically hinder the active site or binding domains of a protein, leading to a decrease in its biological activity.

  • Immunogenicity: Although PEG itself is generally considered non-immunogenic, some individuals may develop anti-PEG antibodies, which can affect the efficacy and safety of the PEGylated therapeutic.

  • Manufacturing Complexity: The PEGylation process adds extra steps to the manufacturing process, which can increase costs and complexity.

Experimental Protocols

Protocol 1: General Two-Step Protocol for this compound Bioconjugation

This protocol outlines the general steps for the deprotection of the S-acetyl group followed by conjugation to a thiol-reactive maleimide.

Step 1: Deprotection of the S-Acetyl Group (Example using Hydroxylamine)

  • Dissolve the S-acetylated molecule in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Add a solution of hydroxylamine to a final concentration of 50 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove excess deprotection reagent using a desalting column or dialysis.

  • Immediately proceed to the conjugation step.

Step 2: Thiol-Maleimide Conjugation

  • Dissolve the thiol-containing molecule in a conjugation buffer (e.g., phosphate-buffered saline, pH 6.5-7.5) containing 1-5 mM EDTA.

  • If necessary, add a reducing agent like TCEP to a final concentration of 1-5 mM to ensure the thiol remains in its reduced form.

  • Dissolve the m-PEG3-maleimide in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Add the desired molar excess of the m-PEG3-maleimide stock solution to the thiol-containing molecule solution.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-8 hours.

  • Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Data Presentation

Table 1: Key Parameters for Optimizing this compound Bioconjugation Reaction Time
ParameterRecommended RangeRationale & Considerations
pH 6.5 - 7.5Balances reaction rate and specificity. Lower pH slows the reaction, while higher pH increases the risk of maleimide hydrolysis and reaction with amines.
Temperature 4°C - Room TemperatureLower temperatures slow the reaction rate, which can be useful for controlling the reaction. Room temperature reactions are typically faster.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time 1 - 8 hoursDependent on pH, temperature, and reactant concentrations. The reaction should be monitored to determine the optimal time.
Reducing Agent (TCEP) 1 - 5 mMPrevents thiol oxidation and maintains the reactivity of the sulfhydryl group.
Chelating Agent (EDTA) 1 - 5 mMSequesters divalent metal ions that can catalyze thiol oxidation.

Visualizations

experimental_workflow cluster_deprotection Step 1: S-Acetyl Deprotection cluster_conjugation Step 2: Thiol-Maleimide Conjugation start Start with this compound deprotection Add Deprotection Reagent (e.g., Hydroxylamine) start->deprotection incubation_deprotection Incubate (RT, 1-2h) deprotection->incubation_deprotection purification_deprotection Purify to remove excess reagent incubation_deprotection->purification_deprotection free_thiol Generate Free Thiol (m-PEG3-SH) purification_deprotection->free_thiol conjugation Add m-PEG3-Maleimide free_thiol->conjugation Proceed Immediately target_prep Prepare Thiol-containing Target Molecule (pH 6.5-7.5, with TCEP/EDTA) target_prep->conjugation incubation_conjugation Incubate (RT or 4°C) conjugation->incubation_conjugation quenching Quench Reaction incubation_conjugation->quenching purification_conjugation Purify Conjugate quenching->purification_conjugation final_product Final Bioconjugate purification_conjugation->final_product

Caption: A typical two-step experimental workflow for this compound bioconjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Efficiency? cause1 Incomplete S-Acetyl Deprotection start->cause1 Check cause2 Thiol Oxidation start->cause2 Check cause3 Suboptimal pH start->cause3 Check cause4 Maleimide Hydrolysis start->cause4 Check cause5 Incorrect Stoichiometry start->cause5 Check solution1 Optimize Deprotection Protocol cause1->solution1 solution2 Use Reducing Agents (TCEP) & Degas Buffers cause2->solution2 solution3 Adjust pH to 6.5-7.5 cause3->solution3 solution4 Use Fresh Maleimide Solution cause4->solution4 solution5 Optimize Molar Ratio cause5->solution5

Caption: Troubleshooting logic for low bioconjugation efficiency.

References

troubleshooting guide for PROTAC synthesis using PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG linkers in PROTAC synthesis?

A1: PEG linkers are frequently used in PROTAC design due to several key advantages:

  • Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecules.[1][2][3][4][5] This is crucial for both in vitro assays and potential in vivo applications.

  • Improved Permeability: While seemingly counterintuitive for hydrophilic molecules, PEG linkers can enhance cell permeability. The flexible nature of the PEG chain allows the PROTAC to adopt conformations that can shield its polar surface area, facilitating passage across the cell membrane.

  • Tunable Length and Flexibility: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase. This flexibility is critical for achieving a productive ternary complex formation.

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, which is advantageous for therapeutic applications.

Q2: How does the length of the PEG linker impact PROTAC efficacy?

A2: The length of the PEG linker is a critical parameter that directly influences the efficacy of a PROTAC. An optimal linker length is required to effectively bridge the target protein and the E3 ligase to form a stable and productive ternary complex.

  • Too Short: A linker that is too short may lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.

  • Too Long: Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 enzyme associated with the E3 ligase. This can also lead to an increased "hook effect".

Systematic variation of the PEG linker length is often necessary to identify the optimal length for a specific target and E3 ligase pair.

Q3: What is the "hook effect" and how does the PEG linker contribute to it?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the desired productive ternary complex (target protein-PROTAC-E3 ligase). The properties of the PEG linker, including its length and flexibility, can influence the concentration at which the hook effect becomes prominent. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.

Troubleshooting Guide

Synthesis and Purification

Q4: I am observing a low yield during the coupling reaction between my PEG linker and the E3 ligase ligand/target protein ligand. What could be the issue?

A4: Low coupling yields can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Reaction Conditions:

    • Coupling Reagents: Ensure you are using fresh and appropriate coupling reagents (e.g., HATU, HOBt, EDC). The choice of coupling reagent can be critical.

    • Solvent: The solvent should be anhydrous and of high purity (e.g., DMF, DMSO).

    • Temperature and Time: The reaction may require optimization of temperature and reaction time. Monitor the reaction progress using LC-MS to determine the optimal endpoint.

  • Protecting Groups: If your ligands or linker have reactive functional groups, ensure they are appropriately protected. Incomplete deprotection of a previously protected group can also lead to low yields.

  • Stoichiometry: Optimize the molar ratio of the reactants. A slight excess of one reactant might be necessary to drive the reaction to completion.

Q5: My final PROTAC product is difficult to purify, showing multiple peaks on HPLC. What are the common causes and solutions?

A5: Purification of PROTACs, especially those with flexible PEG linkers, can be challenging.

  • Incomplete Reactions or Side Products: As mentioned above, optimize the coupling reactions to minimize the formation of side products. Use LC-MS to identify the impurities, which can provide clues about the side reactions occurring.

  • Rotational Isomers (Rotamers): The presence of amides in the PROTAC structure can lead to the formation of rotational isomers, which may appear as distinct peaks on the HPLC chromatogram, particularly if the separation is performed at room temperature. Running the HPLC at an elevated temperature (e.g., 40-60 °C) can often coalesce these peaks.

  • Aggregation: The amphiphilic nature of some PROTACs can lead to aggregation. Try using different solvent systems or adding a small amount of an organic acid (e.g., formic acid or TFA) or base (e.g., triethylamine) to the mobile phase to disrupt aggregates.

  • Purification Method: Preparative HPLC is the most common method for purifying PROTACs. Optimizing the gradient, column chemistry, and mobile phase is crucial.

Characterization

Q6: The NMR spectrum of my PEG-linked PROTAC is complex and difficult to interpret. How can I confirm the structure?

A6: The flexibility of the PEG linker can lead to broad peaks in the NMR spectrum.

  • High-Resolution Mass Spectrometry (HRMS): This is an essential technique to confirm the molecular weight of your PROTAC. The observed mass should match the calculated mass of the desired product.

  • LC-MS: Liquid chromatography-mass spectrometry can confirm the presence of the product and its purity.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning the protons and carbons of the ligand and linker moieties, even with some peak broadening.

  • Comparison to Starting Materials: Compare the NMR spectrum of the final PROTAC with those of the starting materials (E3 ligase ligand, target protein ligand, and PEG linker). The disappearance of starting material signals and the appearance of new, shifted signals can help confirm the successful conjugation.

Biological Evaluation

Q7: My PROTAC with a PEG linker shows low or no degradation of the target protein. What are the potential reasons?

A7: A lack of degradation can be due to several factors, from poor compound properties to issues with the biological assay.

  • Poor Cell Permeability: Although PEG linkers can improve solubility, excessive hydrophilicity can sometimes hinder passive cell permeability.

    • Troubleshooting: Consider synthesizing PROTACs with shorter PEG chains or hybrid linkers that incorporate more hydrophobic alkyl chains to improve cell uptake. Cell permeability can be assessed using assays like the Caco-2 permeability assay.

  • Inefficient Ternary Complex Formation: The length and flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for stable ternary complex formation.

    • Troubleshooting: Synthesize a library of PROTACs with varying PEG linker lengths to empirically determine the optimal length. You can directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET.

  • Incorrect E3 Ligase or Ligand: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used.

    • Troubleshooting: Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. Consider testing alternative E3 ligase ligands.

Q8: I am observing a very pronounced hook effect at low PROTAC concentrations. What can I do to mitigate this?

A8: A pronounced hook effect suggests that the formation of binary complexes is highly favored over the productive ternary complex.

  • High Affinity Binary Interactions: The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, leading to the sequestration of the PROTAC into binary complexes.

    • Troubleshooting: Consider designing PROTACs with ligands that have slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than extremely high binary affinity.

  • Suboptimal Linker Conformation: The PEG linker might be adopting conformations that favor binary complex formation.

    • Troubleshooting: As mentioned before, systematically vary the linker length and composition. A different linker may alter the conformational preferences and favor ternary complex formation.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties (Illustrative Data)

PROTAC IDLinker CompositionMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)Aqueous Solubility (µM)
PROTAC-1Alkyl C88505.2120< 1
PROTAC-2PEG28984.514515
PROTAC-3PEG49863.817050
PROTAC-4PEG610743.1195> 100

Data is illustrative and compiled from various sources in the literature. cLogP and TPSA are calculated values.

Table 2: Influence of PEG Linker Length on Target Protein Degradation (Illustrative Data)

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-APEG250060
PROTAC-BPEG45095
PROTAC-CPEG615085
PROTAC-DPEG840070

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a Bifunctional PEG Linker (Click Chemistry Approach)

This protocol describes a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker with azide and carboxylic acid functionalities.

Materials:

  • Target protein ligand with an alkyne functional group.

  • E3 ligase ligand with an amine functional group (e.g., pomalidomide derivative).

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N₃).

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), Sodium ascorbate.

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), t-BuOH/H₂O (tert-Butanol/Water).

  • Purification supplies: Preparative HPLC system.

Procedure:

  • First Coupling Reaction (Amide Bond Formation): a. Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. d. Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry): a. Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in a 1:1 mixture of t-BuOH and water. b. Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water. c. Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

  • Final Purification: a. Purify the final PROTAC product by preparative HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization: a. Confirm the identity and purity of the final PROTAC using HRMS and ¹H NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound dissolved in DMSO.

  • Cell culture medium and supplements.

  • 6-well plates.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. k. Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the target protein band intensity to the loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Ligand_POI Target Protein Ligand (with alkyne) Coupling2 Click Chemistry (CuSO4, NaAsc) Ligand_POI->Coupling2 Ligand_E3 E3 Ligase Ligand (with amine) Coupling1 Amide Coupling (HATU, DIPEA) Ligand_E3->Coupling1 PEG_Linker Bifunctional PEG Linker (HOOC-PEGn-N3) PEG_Linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC HRMS HRMS Pure_PROTAC->HRMS NMR 1H NMR Pure_PROTAC->NMR LCMS LC-MS Pure_PROTAC->LCMS Cell_Culture Cell Treatment Pure_PROTAC->Cell_Culture Western_Blot Western Blot Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A typical workflow for PROTAC synthesis, characterization, and evaluation.

Troubleshooting_Low_Degradation Start Issue: Low/No Target Degradation Permeability Poor Cell Permeability? Start->Permeability Ternary_Complex Inefficient Ternary Complex Formation? Start->Ternary_Complex E3_Ligase Incorrect/Low E3 Ligase Expression? Start->E3_Ligase Solution_Permeability Solution: - Modify Linker (add alkyl chains) - Caco-2 Assay Permeability->Solution_Permeability Yes Solution_Ternary Solution: - Vary Linker Length - Biophysical Assays (SPR, NanoBRET) Ternary_Complex->Solution_Ternary Yes Solution_E3 Solution: - Confirm E3 Expression (WB, qPCR) - Test Alternative E3 Ligands E3_Ligase->Solution_E3 Yes End Resolution: Improved Degradation Solution_Permeability->End Solution_Ternary->End Solution_E3->End

Caption: Troubleshooting workflow for a PROTAC exhibiting low degradation activity.

References

Technical Support Center: Refining Purification Protocols for m-PEG3-S-Acetyl Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG3-S-Acetyl conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates from a reaction mixture?

A1: The most common purification methods for this compound conjugates, particularly when conjugated to small molecules, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.[] For larger biomolecule conjugates, Size-Exclusion Chromatography (SEC) is also frequently used to separate the larger conjugate from the smaller, unreacted PEG linker.[2]

Q2: How do I choose between RP-HPLC and Flash Chromatography for my small molecule conjugate?

A2: The choice depends on the required purity, scale of the purification, and the polarity of your conjugate.

  • RP-HPLC is ideal for high-resolution separation and achieving high purity, especially for analytical to semi-preparative scales.[][3][4] It is particularly effective for separating closely related impurities from the desired product.

  • Flash Chromatography is a faster, more scalable method suitable for larger quantities of material where moderate to high purity is acceptable. It is often used for initial cleanup before a final polishing step with preparative HPLC.

Q3: What are the primary impurities I need to remove during the purification of my this compound conjugate?

A3: The primary impurities are typically unreacted this compound linker, the unconjugated small molecule or biomolecule, and any side-products from the conjugation reaction. Effective purification strategies aim to resolve the desired conjugate from these components.

Q4: Can I use Size-Exclusion Chromatography (SEC) for small molecule this compound conjugates?

A4: While SEC is very effective for large biomolecule conjugates where the size difference between the conjugate and the free PEG linker is significant, it is generally not suitable for small molecule conjugates. The small increase in hydrodynamic radius upon conjugation of a small molecule may not be sufficient for effective separation from the unreacted PEG linker by SEC.

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Potential Cause Solution
Co-elution of conjugate and unreacted PEG Insufficient resolution between the two species due to similar hydrophobicity.- Optimize the gradient: A shallower gradient can improve separation. - Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity. - Adjust the mobile phase pH: For ionizable compounds, altering the pH can change retention times and improve resolution. Use a pH at least 2 units away from the pKa of your analyte. - Select a different stationary phase: A column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity.
Broad peaks Column overload, secondary interactions with the stationary phase, or issues with the mobile phase.- Reduce sample load: Inject a smaller amount of your sample. - Check for secondary interactions: For basic compounds, add a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites on the column. - Ensure proper mobile phase pH: An incorrect pH can lead to peak broadening for ionizable compounds. - Increase column temperature: This can improve peak shape and resolution for some compounds.
Low recovery of the conjugate The conjugate is precipitating on the column or is irreversibly binding to the stationary phase.- Check sample solubility: Ensure your conjugate is soluble in the mobile phase. You may need to dissolve your sample in a stronger solvent like DMSO, but inject a smaller volume. - Modify the mobile phase: Adding a different organic solvent or adjusting the pH might improve solubility. - Use a different column: A less retentive column (e.g., C4 instead of C18) may be necessary.
Peak tailing Secondary interactions with residual silanol groups on the silica-based column are a common cause, especially for basic compounds.- Use an end-capped column: These columns have fewer free silanol groups. - Adjust mobile phase pH: For basic compounds, a lower pH (e.g., 2.5-4) can protonate the analyte and reduce interactions with silanols. - Add a mobile phase modifier: A small amount of an amine like triethylamine (TEA) can mask silanol groups.
Flash Chromatography
Problem Potential Cause Solution
Streaking or tailing of the PEGylated conjugate The compound is very polar and is interacting strongly with the silica gel.- Use a more polar solvent system: For highly polar compounds, a solvent system containing methanol or even a small amount of ammonium hydroxide in methanol can be effective. - Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing 1-3% triethylamine to neutralize acidic sites.
Poor separation from unreacted starting materials The chosen solvent system does not provide adequate resolution.- Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.3 for your target compound. A larger difference in Rf values between your product and impurities will lead to better separation. - Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with different polarities more effectively.
Compound is not eluting from the column The compound is too polar for the selected mobile phase and is strongly adsorbed to the silica gel.- Drastically increase the polarity of the mobile phase: A steep gradient to a highly polar solvent system (e.g., high percentage of methanol in dichloromethane) may be required. - Consider reverse-phase flash chromatography: If your compound is highly polar, reverse-phase chromatography may provide better results.
Low recovery The compound may be irreversibly adsorbed to the silica gel or is spread across too many fractions in low concentrations.- Ensure the compound is stable on silica: Test for stability by spotting the compound on a TLC plate and letting it sit for some time before eluting. If it degrades, consider using a different stationary phase like alumina. - Use a focused gradient: A focused gradient around the expected elution point of your compound can help to elute it in a smaller volume.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for the purification of small molecule PEG conjugates. Actual results will vary depending on the specific compound and experimental conditions.

Table 1: Typical RP-HPLC Parameters for this compound Conjugate Purification

Parameter Typical Value/Range Notes
Column C18, 5 µm, 100-300 ÅC8 or Phenyl-Hexyl can be used for more polar compounds.
Mobile Phase A 0.1% TFA or Formic Acid in WaterThe acidic modifier helps with peak shape for many compounds.
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile or MethanolAcetonitrile generally provides sharper peaks and lower backpressure.
Gradient 5-95% B over 20-40 minutesA shallow gradient is often necessary for good resolution.
Flow Rate 1 mL/min (analytical), 20-50 mL/min (preparative)Scale the flow rate according to the column diameter.
Detection UV (e.g., 214, 254, 280 nm), ELSD, or MSELSD or MS is useful if the conjugate or PEG lacks a strong chromophore.
Expected Purity >95%Can often achieve >98% with optimized methods.
Expected Yield 50-80%Dependent on the resolution from impurities and the number of collected fractions.

Table 2: Comparison of Purification Techniques for Small Molecule PEG Conjugates

Technique Typical Purity Typical Yield Scalability Primary Application
RP-HPLC >95%50-80%Low to ModerateHigh-purity analytical and preparative separations.
Flash Chromatography 80-95%60-90%HighRapid purification of larger quantities, initial cleanup.
Size-Exclusion Chromatography (SEC) Not applicable for small moleculesNot applicable for small moleculesHighPurification of large biomolecule-PEG conjugates.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of a Small Molecule this compound Conjugate

This protocol provides a general procedure for purifying a small molecule this compound conjugate using preparative RP-HPLC. Optimization will be required based on the specific properties of the conjugate.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 20 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Crude reaction mixture containing the this compound conjugate

  • Fraction collection tubes

Procedure:

  • Method Development (Analytical Scale):

    • On an analytical HPLC system with a C18 column, inject a small amount of the crude reaction mixture.

    • Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the conjugate and impurities.

    • Optimize the gradient to achieve baseline separation between the desired conjugate and the unreacted this compound and small molecule. A shallower gradient around the elution point of the conjugate is often effective.

  • Scaling to Preparative Scale:

    • Scale the flow rate and injection volume according to the dimensions of your preparative column. A common scaling factor is the ratio of the cross-sectional areas of the columns.

    • Equilibrate the preparative C18 column with at least 5 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation and Injection:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO if necessary).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Inject the prepared sample onto the equilibrated column.

  • Chromatographic Separation and Fraction Collection:

    • Run the optimized preparative gradient.

    • Monitor the elution profile using the UV detector at an appropriate wavelength.

    • Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Protocol 2: Flash Chromatography Purification of a Small Molecule this compound Conjugate

This protocol describes a general method for purifying a small molecule this compound conjugate using flash chromatography on silica gel.

Materials:

  • Glass column for flash chromatography

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)

  • Crude reaction mixture

  • Collection tubes

Procedure:

  • Solvent System Selection (TLC):

    • Spot the crude reaction mixture on a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity.

    • Identify a solvent system that provides good separation between the desired conjugate and impurities, with an Rf value of approximately 0.2-0.3 for the conjugate.

  • Column Packing:

    • Pack the flash column with silica gel using either a dry or wet packing method.

    • Equilibrate the packed column with the initial, less polar mobile phase.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the elution solvent or a stronger solvent if necessary.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Identify the fractions containing the pure conjugate by TLC.

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified conjugate.

Visualizations

experimental_workflow start Crude Reaction Mixture purification_choice Select Purification Method start->purification_choice rphplc Reversed-Phase HPLC purification_choice->rphplc High Purity Needed Small Scale flash Flash Chromatography purification_choice->flash Moderate Purity Large Scale sec Size-Exclusion Chromatography purification_choice->sec Large Biomolecule Conjugate method_dev Analytical Method Development rphplc->method_dev tlc TLC Solvent System Optimization flash->tlc scale_up Scale-up to Preparative method_dev->scale_up purify_hplc Purification & Fraction Collection scale_up->purify_hplc analyze_hplc Analyze Fractions purify_hplc->analyze_hplc pool_hplc Pool Pure Fractions analyze_hplc->pool_hplc isolate_hplc Solvent Removal & Isolation pool_hplc->isolate_hplc end_hplc Purified Conjugate isolate_hplc->end_hplc pack_col Pack & Equilibrate Column tlc->pack_col load_sample Load Sample pack_col->load_sample elute_flash Elution & Fraction Collection load_sample->elute_flash analyze_flash Analyze Fractions (TLC) elute_flash->analyze_flash pool_flash Pool Pure Fractions analyze_flash->pool_flash isolate_flash Solvent Removal pool_flash->isolate_flash end_flash Purified Conjugate isolate_flash->end_flash

Caption: General workflow for the purification of this compound conjugates.

Caption: Troubleshooting logic for common RP-HPLC purification issues.

References

strategies to enhance the efficiency of m-PEG3-S-Acetyl labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG3-S-Acetyl labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the efficiency of your conjugation experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and quantitative data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal S-acetyl group.[1][2] The S-acetyl group serves as a stable protecting group for a thiol (sulfhydryl) group. For labeling, this protecting group must first be removed in a deacetylation step to expose the reactive free thiol. This free thiol can then be conjugated to a target molecule, commonly through a reaction with a maleimide group, forming a stable thioether bond.[1] This two-step process allows for controlled and specific PEGylation of biomolecules.

Q2: Why is the deacetylation step necessary?

A2: The deacetylation step is critical because the acetylated thiol is not reactive towards common conjugation partners like maleimides. The acetyl group must be cleaved to generate the nucleophilic free thiol (sulfhydryl group), which is the active species required for the subsequent conjugation reaction.[3][4]

Q3: What are the most common reagents for deacetylation?

A3: The most common reagent for deacetylation is hydroxylamine hydrochloride (NH₂OH·HCl). It efficiently cleaves the thioester bond under mild conditions, typically at a slightly basic pH, to reveal the free thiol. Alternative, milder methods involving transthioesterification with reagents like thioglycolic acid or cysteamine can also be used, which may be beneficial for particularly sensitive substrates.

Q4: What is the optimal pH for thiol-maleimide conjugation?

A4: The optimal pH range for the reaction between a thiol (generated from deprotected this compound) and a maleimide is typically between 6.5 and 7.5. Below pH 6.5, the reaction rate is significantly slower because the thiol is less likely to be in its more reactive thiolate anion form. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive, and the risk of side reactions with other nucleophilic groups on a protein (like primary amines) increases.

Q5: How can I confirm that the deacetylation and conjugation reactions were successful?

A5: Success can be confirmed using several analytical techniques. To quantify the generation of free thiols after deacetylation, Ellman's reagent (DTNB) can be used, which reacts with free sulfhydryl groups to produce a colored product measurable at 412 nm. The final conjugate can be analyzed by techniques such as SDS-PAGE, which will show a shift in molecular weight corresponding to the attached PEG linker, and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the exact mass of the final product. HPLC can also be used to separate the conjugated product from unreacted starting materials.

Experimental Workflow and Reaction Mechanism

The overall process involves two key stages: deacetylation of the this compound linker and the subsequent conjugation of the activated thiol-linker to a target molecule.

G cluster_0 Step 1: Deacetylation cluster_1 Step 2: Conjugation cluster_2 Step 3: Analysis & Purification A This compound B Add Deprotection Reagent (e.g., Hydroxylamine) A->B Incubate at controlled pH & Temp C Activated m-PEG3-SH (Free Thiol) B->C E Mix Activated Linker and Target Molecule C->E Immediate Use D Target Molecule (e.g., Maleimide-Protein) D->E F m-PEG3-Target Conjugate (Stable Thioether Bond) E->F G Purify Conjugate (e.g., SEC, Dialysis) F->G H Analyze Product (e.g., SDS-PAGE, MS) G->H G cluster_deacetylation Deacetylation Mechanism cluster_conjugation Thiol-Maleimide Conjugation PEG-S-Ac m-PEG3-S-C(=O)CH₃ Thiol m-PEG3-SH PEG-S-Ac->Thiol Nucleophilic Attack Byproduct CH₃C(=O)NHOH PEG-S-Ac->Byproduct NH2OH NH₂OH (Hydroxylamine) NH2OH->PEG-S-Ac PEG-SH m-PEG3-SH Conjugate m-PEG3-S-Target (Thioether) PEG-SH->Conjugate Michael Addition Maleimide Target-Maleimide Maleimide->Conjugate G start Low Labeling Efficiency check_thiol Did you confirm free thiol generation? start->check_thiol deprot_issue Issue is in the Deacetylation Step check_thiol->deprot_issue No (or low thiol) conjug_issue Issue is in the Conjugation Step check_thiol->conjug_issue Yes deprot_sol1 Incomplete Reaction? - Increase hydroxylamine conc. - Increase reaction time to 2h. - Check pH of deacetylation buffer (7.2-7.5). deprot_issue->deprot_sol1 deprot_sol2 Thiol Oxidation? - Use fresh, degassed buffers. - Add 10-25 mM EDTA to all buffers. - Use activated PEG-SH immediately. deprot_issue->deprot_sol2 conjug_sol1 Maleimide Hydrolyzed? - Check buffer pH (must be 6.5-7.5). - Use maleimide-protein immediately after preparation. - Avoid high temperatures. conjug_issue->conjug_sol1 conjug_sol2 Suboptimal Conditions? - Optimize PEG-thiol:protein molar ratio (try 10-20x excess). - Check buffer for interfering substances (e.g., Tris, DTT). conjug_issue->conjug_sol2 conjug_sol3 Steric Hindrance? - Consider a longer PEG linker. - Slightly increase reaction temperature (e.g., to 25°C) or time. conjug_issue->conjug_sol3

References

Technical Support Center: Maleimide-Thiol Conjugate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of maleimide-thiol conjugates.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why is my maleimide-thiol conjugation yield low or non-existent?

Answer: Low or no conjugation efficiency can be attributed to several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Potential Cause 1: Inactive Maleimide. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it unreactive towards thiols.[1]

    • Solution:

      • Always prepare solutions of maleimide-functionalized reagents fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1]

      • If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations only.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[1]

  • Potential Cause 2: Unavailable Free Thiols. The thiol groups on your protein or peptide may not be available for reaction.

    • Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] This process can be catalyzed by divalent metal ions.

      • Solution:

        • Reduce Disulfide Bonds: If your biomolecule contains disulfide bonds, they must be reduced prior to conjugation.

          • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. It is effective over a wide pH range.

          • DTT (dithiothreitol): A potent reducing agent, but it is a thiol-containing compound and must be completely removed before introducing the maleimide reagent to prevent it from competing in the reaction.

        • Prevent Re-oxidation:

          • Degas buffers to remove dissolved oxygen.

          • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.

  • Potential Cause 3: Suboptimal Reaction Conditions.

    • Incorrect pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, side reactions with amines become more prominent.

    • Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.

      • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins, but this should be optimized for your specific system.

Question: My final maleimide-thiol conjugate is unstable and appears to be degrading. What is happening and how can I fix it?

Answer: The instability of the final conjugate is a well-documented issue, primarily caused by the reversible nature of the maleimide-thiol linkage through a retro-Michael reaction.

  • Mechanism of Instability: Retro-Michael Reaction. The thioether bond formed in the succinimide ring is not entirely stable and can reverse, leading to deconjugation. In a biological environment rich in thiols like glutathione, this can lead to "payload migration," where the conjugated molecule is transferred to other thiols, causing off-target effects.

  • Solution 1: Post-Conjugation Hydrolysis. The succinimide ring of the conjugate can be hydrolyzed to form a stable, ring-opened succinamic acid thioether (SATE), which is resistant to the retro-Michael reaction.

    • Method: After the conjugation reaction, the pH of the solution can be raised to ~8.5-9.0 for a controlled period to promote hydrolysis. However, this must be carefully optimized to avoid other side reactions.

    • Using Electron-Withdrawing Maleimides: Maleimides with electron-withdrawing N-substituents can significantly accelerate the rate of this stabilizing hydrolysis.

  • Solution 2: Utilize Next-Generation Maleimides (NGMs). These reagents are designed to form more stable conjugates.

    • Dibromomaleimides and Diiodomaleimides: These can react with both thiols from a reduced disulfide bond to re-bridge the connection, resulting in a more stable and homogeneous conjugate.

  • Solution 3: Transcyclization. For conjugates involving an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered thiazine ring. This can be promoted by extended incubation in a buffered solution.

Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

Answer: Side reactions can lead to a heterogeneous product and complicate purification.

  • Side Reaction 1: Reaction with Amines. At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Side Reaction 2: Thiazine Rearrangement. If you are conjugating to a peptide or protein with an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.

    • Solution:

      • Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.

      • If possible, avoid using peptides with an N-terminal cysteine for conjugation.

      • Acetylation of the N-terminal cysteine can also prevent this side reaction.

Frequently Asked Questions (FAQs)

What is the optimal pH for maleimide-thiol conjugation? The optimal pH range is typically 6.5-7.5. In this range, the thiol is sufficiently nucleophilic, and the maleimide group is relatively stable to hydrolysis, while minimizing side reactions with amines.

How should I store my maleimide-containing reagents? Maleimide reagents should be stored as dry powders at -20°C or below, protected from moisture. For solutions, prepare them fresh in an anhydrous solvent like DMSO or DMF. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.

How can I quantify the number of free thiols in my protein sample? Ellman's reagent (DTNB) can be used to quantify free sulfhydryl groups by measuring the absorbance of a colored product at 412 nm.

What are some common methods to purify maleimide-thiol conjugates? The choice of purification method depends on the size and properties of the conjugate. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating larger conjugates from smaller, unreacted reagents.

  • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can be used for higher resolution purification.

What is the retro-Michael reaction? The retro-Michael reaction is the reversal of the Michael addition that forms the maleimide-thiol bond. This leads to deconjugation and is a primary cause of instability, especially in the presence of other thiols.

Data Presentation

Table 1: Stability of Maleimide-Thiol Adducts

Maleimide TypeThiol PartnerConditionHalf-life (t½)Reference
N-Ethylmaleimide4-Mercaptophenylacetic acid10 mM Glutathione, pH 7.4, 37°C~20 hours
N-EthylmaleimideN-Acetylcysteine10 mM Glutathione, pH 7.4, 37°C~80 hours
N-Phenylmaleimide4-Mercaptophenylacetic acid10 mM Glutathione, pH 7.4, 37°C~3.1 hours
N-Alkyl Thiosuccinimide AdductN/APBS, pH 7.4, 143 mM β-mercaptoethanol, 37°CSignificant deconjugation at 24h
N-Aryl Thiosuccinimide Adduct (Hydrolyzed)N/APBS, pH 7.4, 143 mM β-mercaptoethanol, 37°CStable over 48h
Maleimide-based ADCN/AHuman Plasma, 37°C~50% intact after 7 days

Table 2: Hydrolysis Half-lives of Maleimide-Thiol Adducts (Thiosuccinimides)

N-Substituent of MaleimideConditionHydrolysis Half-life (t½)Reference
N-AlkylpH 7.4, 37°C~27 hours
N-ArylpH 7.4, 37°C~1.5 hours
N-FluorophenylpH 7.4, 37°C~0.7 hours
N-Aminoethyl (protonated)pH 7.4, 37°C~0.4 hours

Experimental Protocols

1. Assessment of Maleimide-Thiol Conjugate Stability by RP-HPLC

Objective: To determine the rate of deconjugation (via retro-Michael reaction) of a maleimide-thiol adduct in a simulated physiological environment.

Materials:

  • Maleimide-conjugated molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a solution of the maleimide conjugate at a known concentration in PBS (pH 7.4).

  • To initiate the stability study, add a physiologically relevant concentration of GSH (e.g., 1-10 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of a solution of 0.1% TFA in acetonitrile. This will precipitate larger proteins and stop the reaction.

  • Centrifuge the quenched samples to pellet any precipitate.

  • Analyze the supernatant by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute all components.

    • Detection: Monitor the absorbance at a wavelength appropriate for your molecule of interest.

  • Quantify the peak areas corresponding to the intact conjugate and any degradation products. Plot the percentage of intact conjugate remaining over time to determine the stability profile and half-life.

2. Quantification of Free Thiols using Ellman's Assay

Objective: To determine the concentration of free sulfhydryl groups in a protein or peptide sample.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Thiol-containing sample

  • A standard solution of a known thiol (e.g., L-cysteine) for generating a standard curve

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare the Reaction Buffer.

    • Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

    • Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer and create a series of dilutions for a standard curve.

  • Assay:

    • In a 96-well plate or cuvettes, add a known volume of your sample and standards.

    • Add the DTNB solution to each well/cuvette.

    • Include a blank containing only the Reaction Buffer and DTNB solution.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of free thiols in your samples. Alternatively, the concentration can be calculated using the Beer-Lambert law with the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Visualizations

Stability_Pathways cluster_0 Conjugation cluster_1 Fate of Adduct Maleimide Maleimide Thiosuccinimide_Adduct Thiosuccinimide_Adduct Maleimide->Thiosuccinimide_Adduct Michael Addition Thiol Thiol Thiol->Thiosuccinimide_Adduct Stable_Conjugate Stable Conjugate (Succinamic Acid Thioether) Thiosuccinimide_Adduct->Stable_Conjugate Irreversible Hydrolysis (Desirable) Deconjugated_Products Deconjugated Products (Maleimide + Thiol) Thiosuccinimide_Adduct->Deconjugated_Products Reversible Retro-Michael Reaction (Undesirable) Troubleshooting_Workflow Start Low Conjugation Yield Check_Maleimide 1. Check Maleimide Activity Start->Check_Maleimide Check_Thiol 2. Check Thiol Availability Start->Check_Thiol Check_Conditions 3. Check Reaction Conditions Start->Check_Conditions Solution_Maleimide Use fresh maleimide solution. Store properly. Check_Maleimide->Solution_Maleimide Solution_Thiol Reduce disulfide bonds (TCEP). Use degassed buffers with EDTA. Check_Thiol->Solution_Thiol Solution_Conditions Optimize pH (6.5-7.5). Optimize maleimide:thiol ratio. Check_Conditions->Solution_Conditions Success Improved Yield Solution_Maleimide->Success Solution_Thiol->Success Solution_Conditions->Success

References

impact of buffer components on m-PEG3-S-Acetyl reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer components on m-PEG3-S-Acetyl reaction kinetics. Find answers to frequently asked questions and troubleshooting steps for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a hydrophilic polyethylene glycol (PEG) linker that contains a thioester group (S-Acetyl).[1] Its primary use is in bioconjugation. The S-Acetyl group serves as a protecting group for a highly reactive thiol (sulfhydryl) group. Through a deprotection step, the thioester is cleaved to reveal the free thiol, which can then readily react with other functional groups, such as maleimides, haloacetamides, and other thiols, to form stable covalent bonds.[1][2][3] The PEG portion of the molecule enhances the water solubility of the compound and its conjugates.[1]

Q2: What is the general reaction mechanism for this compound?

A2: The reaction is a two-step process. First, the S-Acetyl group is removed (deprotected) to expose the free thiol (m-PEG3-SH). This is typically achieved through hydrolysis, often facilitated by a deacetylation agent like hydroxylamine or by adjusting the pH. The second step involves the conjugation of the newly formed thiol to a target molecule, commonly via a Michael-type addition reaction with an electron-deficient alkene, such as a maleimide.

G cluster_workflow This compound Reaction Workflow start Start: this compound (Thiol Protected) deprotection Step 1: Deprotection (Hydrolysis of Thioester) start->deprotection Add Deprotection Agent (e.g., Hydroxylamine) or adjust pH thiol_intermediate Intermediate: m-PEG3-SH (Free Thiol) deprotection->thiol_intermediate conjugation Step 2: Conjugation (e.g., with Maleimide) thiol_intermediate->conjugation Add Maleimide-functionalized Molecule product Final Product: PEGylated Conjugate conjugation->product

Caption: General two-step workflow for this compound conjugation.

Q3: How does pH critically affect the stability and reactivity of this compound?

A3: pH is a critical parameter that influences two competing processes: the stability of the S-Acetyl thioester group and the reactivity of the deprotected thiol.

  • Thioester Stability (Deprotection): The thioester bond is susceptible to base-catalyzed hydrolysis. At alkaline (high) pH, the rate of hydrolysis increases significantly, leading to faster deprotection but also potentially unwanted cleavage if the free thiol is not meant to be generated yet. Conversely, thioesters are more stable in cool, acidic to neutral environments.

  • Thiol Reactivity (Conjugation): The conjugation reaction, particularly with maleimides, depends on the nucleophilic attack of a thiolate anion (S⁻) on the maleimide. The formation of the thiolate anion is favored at pH values above the pKa of the thiol group (typically around 8.5-9.5). Therefore, a more basic pH (e.g., 7.5-8.5) increases the speed of the thiol-maleimide reaction.

This creates a delicate balance: a pH high enough to facilitate the conjugation reaction may also cause premature hydrolysis of the starting material.

G ph Reaction pH low_ph Low pH (Acidic to Neutral) (e.g., pH 5.0 - 7.0) ph->low_ph high_ph High pH (Alkaline) (e.g., pH > 7.5) ph->high_ph stability Increased Thioester Stability (Slower Hydrolysis) low_ph->stability slow_thiol Slower Thiol-Maleimide Reaction Rate low_ph->slow_thiol hydrolysis Increased Thioester Hydrolysis (Faster Deprotection) high_ph->hydrolysis fast_thiol Faster Thiol-Maleimide Reaction Rate high_ph->fast_thiol

Caption: Influence of pH on thioester stability and thiol reactivity.

Q4: Which buffer systems are recommended for reactions involving this compound?

A4: The choice of buffer is critical to avoid unintended side reactions.

  • Recommended Buffers: Phosphate buffers (e.g., sodium phosphate) and HEPES are generally recommended for both the deprotection and conjugation steps. These are considered non-reactive and provide good pH control in the physiological range.

  • Buffers to Use with Caution: Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided, especially during the conjugation step with maleimides. Primary amines can react with maleimides in a competing side reaction. They could also potentially react with the thioester starting material under certain conditions.

Troubleshooting Guide

Problem: My final conjugation yield is low or zero.

This is a common issue that can arise from several factors related to the reaction kinetics.

G start Low Conjugation Yield cause1 Possible Cause 1: Premature Hydrolysis of This compound start->cause1 cause2 Possible Cause 2: Incomplete Deprotection start->cause2 cause3 Possible Cause 3: Slow Conjugation Kinetics start->cause3 cause4 Possible Cause 4: Buffer Interference start->cause4 sol1 Check storage conditions. Use lower pH (6.5-7.0) for storage. Prepare solutions fresh. cause1->sol1 Solution sol2 Increase deprotection agent concentration. Extend deprotection reaction time. Confirm pH of deprotection buffer. cause2->sol2 Solution sol3 Increase pH for conjugation (7.5-8.5). Increase concentration of reactants. Remove dissolved oxygen. cause3->sol3 Solution sol4 Switch to a non-amine buffer (e.g., Phosphate, HEPES). Ensure buffer pH is correct. cause4->sol4 Solution

Caption: Troubleshooting flowchart for low conjugation yield.

Q: What could cause premature hydrolysis of the S-Acetyl group?

A: Unintended deprotection can occur if the this compound is exposed to alkaline conditions before the intended reaction.

  • Cause: Storage in a buffer with a pH that is too high (e.g., > 7.5) or for extended periods in aqueous solution even at neutral pH. Thioester hydrolysis is base-catalyzed and proceeds over time.

  • Solution: Store stock solutions of this compound in an anhydrous organic solvent (e.g., DMF or DMSO) at -20°C. For aqueous reactions, prepare solutions immediately before use in a buffer with a pH of 6.5-7.0 to maximize stability.

Q: How can I ensure the deprotection step is complete?

A: Incomplete deprotection means less free thiol is available for the subsequent conjugation.

  • Cause: Insufficient concentration of the deprotection agent (e.g., hydroxylamine), inadequate reaction time, or suboptimal pH.

  • Solution: Follow a validated protocol for deprotection. This may involve optimizing the molar excess of the deprotection agent and the incubation time. You can monitor the generation of the free thiol using Ellman's Reagent (DTNB) to ensure the reaction has gone to completion before proceeding to the conjugation step.

Q: My deprotection seems successful, but the final conjugation is still inefficient. What's wrong?

A: This points to an issue with the second step of the reaction, where the free thiol reacts with its target (e.g., a maleimide).

  • Cause 1: Suboptimal pH for Conjugation: As discussed in FAQ #3, the thiol-maleimide reaction is significantly faster at a pH slightly above neutral (7.5-8.5), where a higher fraction of the thiol exists as the reactive thiolate anion. If your buffer pH is too low (e.g., < 7.0), the reaction can be extremely slow.

  • Solution 1: Perform the conjugation step in a buffer with a pH between 7.5 and 8.5. A common strategy is to perform the deprotection at a near-neutral pH and then adjust the pH upward for the conjugation.

  • Cause 2: Thiol Oxidation: Free thiols in solution can be oxidized by dissolved oxygen to form disulfide bonds (dimerization). This side reaction consumes the reactive thiol, reducing the yield of the desired conjugate.

  • Solution 2: Use degassed buffers for the reaction. You can also include a small amount of a chelating agent like EDTA in the buffer, as trace metal ions can catalyze thiol oxidation.

Quantitative Data & Experimental Protocols

Data Summary

Table 1: Impact of pH on Thioester Hydrolysis Half-Life (Model Compound: S-methyl thioacetate)

pHTemperature (°C)Approximate Half-Life for HydrolysisImplication for this compound
5.025Very Long (> 1 year)High stability, minimal spontaneous deprotection.
7.025~155 daysReasonably stable for short-term experiments.
10.025Hours to MinutesRapid hydrolysis/deprotection. Unsuitable for stable storage.

Data is extrapolated from related thioester compounds and serves as a general guide.

Table 2: Relative Reaction Rates for Thiol-Maleimide Conjugation vs. pH

pHRelative Concentration of Thiolate (S⁻)Relative Reaction RateImplication for m-PEG3-SH Conjugation
6.0LowVery SlowInefficient conjugation.
7.4ModerateModerateA common physiological pH, but may not be optimal for speed.
8.5HighFastEfficient and rapid conjugation.

This table illustrates the general trend based on the Henderson-Hasselbalch relationship for a typical thiol.

Key Experimental Protocols

Protocol 1: General Method for Deprotection of this compound

Objective: To generate m-PEG3-SH for subsequent conjugation.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of hydroxylamine hydrochloride (NH₂OH·HCl) in deionized water.

    • Prepare a 1 M stock solution of sodium phosphate buffer, pH 7.5.

    • Prepare a deprotection buffer by mixing the hydroxylamine stock, the phosphate buffer stock, and water to achieve a final concentration of 50 mM hydroxylamine in 50 mM sodium phosphate, pH 7.2-7.5. Include 5 mM EDTA to chelate metal ions. Degas the buffer thoroughly.

  • Deprotection Reaction:

    • Dissolve the this compound reagent in the prepared deprotection buffer to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification (Optional but Recommended):

    • The resulting m-PEG3-SH solution contains residual deprotection reagents. If these interfere with downstream applications, purify the m-PEG3-SH using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed buffer (e.g., 50 mM sodium phosphate, 5 mM EDTA, pH 7.2).

  • Confirmation:

    • Use Ellman's reagent to quantify the concentration of the generated free thiol, ensuring the deprotection was successful before proceeding.

Protocol 2: General Method for Conjugation to a Maleimide-Functionalized Molecule

Objective: To conjugate the deprotected m-PEG3-SH to a target molecule.

  • Reagent Preparation:

    • Prepare the deprotected m-PEG3-SH as described in Protocol 1. Ensure the final buffer is amine-free and degassed.

    • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., the same reaction buffer, or DMSO if necessary) immediately before use. Maleimides can hydrolyze in aqueous solutions over time.

  • Conjugation Reaction:

    • Ensure the pH of the m-PEG3-SH solution is adjusted to 7.5 - 8.5 for optimal reaction kinetics.

    • Add the maleimide-functionalized molecule to the m-PEG3-SH solution. A slight molar excess (1.1 to 1.5-fold) of the thiol component is sometimes used to ensure all the maleimide is consumed, but this must be optimized for each specific reaction.

    • Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching:

    • To quench any unreacted maleimide groups, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to the reaction mixture and incubate for an additional 30 minutes.

  • Purification:

    • Purify the final m-PEG3-conjugate from excess reagents using an appropriate method, such as size exclusion chromatography (SEC), dialysis, or HPLC.

References

Technical Support Center: Process Improvements for Scaling Up m-PEG3-S-Acetyl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG3-S-Acetyl reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for scaling up PEGylation processes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the S-Acetyl group used?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) linker containing three ethylene glycol units and an S-acetyl protected thiol group at its terminus.[1][2] The S-acetyl group serves as a stable protecting group for the highly reactive thiol (sulfhydryl) group.[3] This protection prevents the spontaneous oxidation of the thiol into a disulfide-linked dimer during storage and handling, ensuring that the reactive thiol is only revealed when desired for the conjugation reaction.[4]

Q2: What is the general reaction mechanism for using this compound?

A2: The reaction is a two-step process. First, the S-acetyl group is chemically removed (deprotected) under mild basic conditions to expose the free thiol (-SH). Second, this newly formed m-PEG3-thiol is reacted with a thiol-reactive functional group on the target molecule, such as a maleimide, to form a stable thioether bond.[5]

Q3: What are the critical process parameters to monitor during scale-up?

A3: When scaling up, it is crucial to monitor and control several parameters:

  • pH: The pH is critical for both the deprotection and conjugation steps.

  • Temperature: Reaction rates are temperature-dependent, but higher temperatures can lead to degradation.

  • Reagent Molar Ratio: The ratio of the PEG reagent to the target molecule affects the degree of PEGylation and the potential for side reactions.

  • Reaction Time: Sufficient time is needed for both reactions to proceed to completion.

  • Mixing Efficiency: Homogeneous mixing becomes more challenging at larger scales and is vital for consistent reaction kinetics.

  • Dissolved Oxygen: Oxygen can lead to the oxidative dimerization of the free thiol, which is an unwanted side reaction.

Experimental Workflow for Scale-Up

The diagram below outlines the general workflow for a scaled-up this compound conjugation process.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Analysis A Prepare Buffers & Target Molecule Solution D Step 1: Deprotection (Formation of m-PEG3-SH) A->D B Prepare this compound Stock Solution B->D C Prepare Deprotection Reagent (e.g., Hydroxylamine) C->D E Step 2: Conjugation (Reaction with Target) D->E In situ F Quench Reaction E->F G Purify Conjugate (e.g., SEC, IEX) F->G H Analyze Final Product (HPLC, MS, SDS-PAGE) G->H

Caption: High-level workflow for this compound conjugation.

Troubleshooting Guide

Problem 1: Low Yield of the Final PEGylated Product

Low yield is one of the most common challenges during scale-up. The troubleshooting logic below can help identify the root cause.

G cluster_deprotection Deprotection Issues cluster_conjugation Conjugation Issues cluster_oxidation Side Reactions Start Low Final Yield Q1 Was deprotection efficiency confirmed? Start->Q1 A1 Check via Ellman's assay or LC-MS analysis of PEG Q1->A1 No Q2 Is conjugation pH optimal (typically 6.5-7.5 for maleimides)? Q1->Q2 Yes S1 Increase deprotection agent concentration or reaction time. Ensure anaerobic conditions. A1->S1 S2 Verify and adjust buffer pH. Ensure adequate buffer capacity. Q2->S2 No Q3 Has the target molecule's reactive group degraded? Q2->Q3 Yes S3 Check for hydrolysis of maleimide at pH > 7.5. Use fresh target. Q3->S3 Yes Q4 Is PEG-disulfide dimer observed in analysis? Q3->Q4 No S4 Degas all buffers and purge reactor vessel with Nitrogen or Argon to minimize oxygen. Q4->S4 Yes

References

method refinement for consistent results with m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with m-PEG3-S-Acetyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic polyethylene glycol (PEG) linker containing a methoxy (m-PEG3) group and a terminal S-acetyl-protected thiol group. Its primary application is in bioconjugation, where the protected thiol group can be selectively deprotected to generate a free sulfhydryl (-SH) group. This reactive thiol can then be conjugated to various molecules, such as proteins, peptides, or small molecule drugs, often through thiol-maleimide chemistry. It is commonly used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5]

Q2: How should this compound be stored?

A2: For optimal stability, this compound should be stored at -20°C in a desiccated environment. Before use, it is recommended to allow the container to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the S-acetyl group.

Q3: What is the purpose of the S-Acetyl protecting group?

A3: The S-acetyl group protects the highly reactive thiol functionality. This protection prevents the spontaneous formation of disulfide bonds and other unwanted side reactions during storage and prior to the intended conjugation step. The acetyl group can be selectively removed under mild conditions to generate the free thiol at the desired point in the experimental workflow.

Q4: What are the most common methods for deprotecting the S-Acetyl group?

A4: The most common and recommended method for deprotecting the S-acetyl group is treatment with a mild nucleophile, such as hydroxylamine (NH₂OH), under neutral to slightly basic conditions. This method is efficient and generally does not affect other functional groups on proteins or peptides.

Troubleshooting Guides

Deprotection of this compound

Issue 1: Incomplete or No Deprotection of the S-Acetyl Group

Potential Cause Recommended Solution
Incorrect Reagent Concentration Ensure the hydroxylamine solution is freshly prepared and at the correct concentration (typically 0.5 M).
Suboptimal pH The deprotection reaction with hydroxylamine is most efficient at a pH of 7.2-7.5. Verify and adjust the pH of your reaction buffer.
Insufficient Incubation Time or Temperature Incubate the reaction for at least 2 hours at room temperature. If deprotection is still incomplete, the incubation time can be extended.
Degraded Hydroxylamine Use high-quality, fresh hydroxylamine hydrochloride. Prepare the deacetylation solution immediately before use.
Thiol-Maleimide Conjugation

Issue 2: Low Conjugation Efficiency

Potential Cause Recommended Solution
Suboptimal pH of Reaction Buffer The thiol-maleimide reaction is most efficient between pH 6.5 and 7.5. At pH values below 6.5, the reaction rate slows considerably.
Oxidation of the Free Thiol After deprotection, the free thiol is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides. Degas buffers and consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a low concentration (1-5 mM) during the conjugation reaction.
Incorrect Stoichiometry A molar excess of the maleimide-containing molecule (typically 10-20 fold) is often required to drive the reaction to completion. This should be optimized for each specific protein or peptide.
Hydrolysis of Maleimide Maleimide groups can hydrolyze at pH values above 7.5, rendering them unreactive. Prepare maleimide solutions immediately before use and maintain the reaction pH within the optimal range.
Presence of Competing Thiols If a thiol-containing reducing agent like DTT was used, it must be removed completely before adding the maleimide reagent, as it will compete for conjugation.

Issue 3: Inconsistent or Non-Reproducible Results

Potential Cause Recommended Solution
Variability in Deprotection Efficiency Ensure the deprotection step is consistently complete before proceeding to conjugation. Analyze a small aliquot of the deprotected product to confirm the presence of a free thiol using Ellman's reagent.
Side Reactions The thiol-maleimide linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate. Additionally, a side reaction leading to thiazine formation can occur, especially with N-terminal cysteines. Lowering the reaction pH to ~6.5 can help minimize these side reactions.
Batch-to-Batch Variability of Reagents Use high-purity, well-characterized this compound and maleimide reagents. Qualify new batches of reagents before use in critical experiments.

Experimental Protocols

Protocol 1: Deprotection of this compound
  • Prepare Deacetylation Solution: Prepare a 0.5 M hydroxylamine, 25 mM EDTA solution in a suitable buffer (e.g., PBS) and adjust the pH to 7.2-7.5.

  • Dissolve this compound: Dissolve the this compound in a minimal amount of an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.

  • Incubation: Add the deacetylation solution to the dissolved this compound. A typical molar ratio is a 10-fold excess of hydroxylamine. Incubate the reaction for 2 hours at room temperature.

  • Purification: Remove excess hydroxylamine and byproducts using a desalting column or dialysis. The resulting solution contains the deprotected m-PEG3-SH, which should be used immediately in the subsequent conjugation step.

Protocol 2: Thiol-Maleimide Conjugation
  • Buffer Preparation: Prepare a conjugation buffer (e.g., phosphate buffer) at pH 6.5-7.5, containing 1-5 mM EDTA. Degas the buffer thoroughly to remove dissolved oxygen.

  • Reaction Setup: Add the maleimide-containing molecule to the buffer. Then, add the freshly deprotected m-PEG3-SH solution. A 10-20 fold molar excess of the maleimide is recommended as a starting point.

  • Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, in a 2-5 fold molar excess over the initial maleimide concentration.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted starting materials and quenching reagents.

Quantitative Data Summary

The following table provides representative data for optimizing the conjugation of deprotected m-PEG3-SH to a model protein containing a single reactive cysteine residue, as analyzed by HPLC.

Molar Ratio (Maleimide:Thiol) pH Reaction Time (hours) Conjugation Efficiency (%)
5:17.0265
10:17.0285
20:17.0295
10:16.5278
10:17.5282
10:17.0492

Visualizations

Deprotection_Conjugation_Workflow cluster_deprotection Deprotection cluster_conjugation Conjugation mPEG3_S_Acetyl This compound Reaction1 Incubate 2h @ RT mPEG3_S_Acetyl->Reaction1 Hydroxylamine Hydroxylamine (0.5M, pH 7.2-7.5) Hydroxylamine->Reaction1 Purification1 Desalting/ Dialysis Reaction1->Purification1 mPEG3_SH m-PEG3-SH (Deprotected) Reaction2 Incubate 2h @ RT pH 6.5-7.5 mPEG3_SH->Reaction2 Immediate Use Purification1->mPEG3_SH Maleimide_Protein Maleimide-Protein Maleimide_Protein->Reaction2 Quench Quench (e.g., Cysteine) Reaction2->Quench Purification2 Purification (e.g., SEC) Quench->Purification2 Final_Conjugate mPEG3-S-Protein Conjugate Purification2->Final_Conjugate

Deprotection and Conjugation Workflow

Troubleshooting_Flowchart Start Low Conjugation Yield Check_Deprotection Was deprotection confirmed? Start->Check_Deprotection Troubleshoot_Deprotection Troubleshoot Deprotection: - Check hydroxylamine - Verify pH - Increase incubation time Check_Deprotection->Troubleshoot_Deprotection No Check_pH Is reaction pH 6.5-7.5? Check_Deprotection->Check_pH Yes Adjust_pH Adjust pH of conjugation buffer Check_pH->Adjust_pH No Check_Stoichiometry Is maleimide in excess? Check_pH->Check_Stoichiometry Yes Increase_Maleimide Increase molar ratio of maleimide Check_Stoichiometry->Increase_Maleimide No Check_Oxidation Were buffers degassed? Was TCEP used? Check_Stoichiometry->Check_Oxidation Yes Prevent_Oxidation Degas buffers and add TCEP (1-5 mM) Check_Oxidation->Prevent_Oxidation No Review_Side_Reactions Review potential side reactions (Retro-Michael, Thiazine) Check_Oxidation->Review_Side_Reactions Yes

Troubleshooting Flowchart for Low Conjugation Yield

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand with Maleimide Final_Conjugation Final Conjugation (Thiol-Maleimide) POI_Ligand->Final_Conjugation E3_Ligase_Ligand E3 Ligase Ligand Conjugation1 Conjugate to E3 Ligand E3_Ligase_Ligand->Conjugation1 mPEG3_S_Acetyl This compound Deprotection Deprotect S-Acetyl (Hydroxylamine) mPEG3_S_Acetyl->Deprotection mPEG3_SH m-PEG3-SH Deprotection->mPEG3_SH mPEG3_SH->Conjugation1 Linker_E3 mPEG3-E3 Ligand Conjugation1->Linker_E3 Linker_E3->Final_Conjugation PROTAC PROTAC Molecule Final_Conjugation->PROTAC

PROTAC Synthesis Workflow with this compound

References

Validation & Comparative

A Head-to-Head Comparison of Thiol-Reactive PEG Linkers: m-PEG3-S-Acetyl vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of polyethylene glycol (PEG) to biomolecules is a cornerstone of therapeutic innovation. This guide provides an objective, data-driven comparison of m-PEG3-S-Acetyl with other common thiol-reactive PEG linkers, including maleimides, vinyl sulfones, and pyridyl disulfides. By examining their reaction mechanisms, kinetics, stability, and experimental protocols, this document aims to equip you with the knowledge to select the optimal PEGylation strategy for your specific application.

Executive Summary

Thiol-reactive PEG linkers are essential tools for site-specific modification of proteins and peptides at cysteine residues. The choice of linker significantly impacts the efficiency of the conjugation reaction, the stability of the resulting bond, and ultimately, the performance of the bioconjugate.

  • This compound offers a unique approach where a protected thiol is deprotected in situ to form a disulfide bond with a target cysteine. This strategy can be advantageous in specific contexts, particularly when a reversible linkage is desired or when avoiding the potential off-target reactions of other linkers is a priority.

  • Maleimide-PEG is a widely used reagent that reacts rapidly and specifically with thiols to form a stable thioether bond. However, the stability of the resulting thiosuccinimide ring can be a concern due to its susceptibility to retro-Michael reactions and hydrolysis.

  • Vinyl Sulfone-PEG also forms a highly stable, irreversible thioether bond through a Michael addition reaction. It typically reacts more slowly than maleimides and at a slightly higher pH.

  • Pyridyl Disulfide-PEG reacts with thiols to form a disulfide bond, which is cleavable under reducing conditions. This feature is particularly useful for drug delivery systems that require the release of a payload in the intracellular environment.

This guide will delve into the quantitative performance of these linkers, provide detailed experimental protocols, and offer visual aids to clarify the underlying chemical principles and workflows.

Data Presentation: A Quantitative Comparison of Thiol-Reactive PEG Linkers

The following tables summarize key quantitative data for the performance of this compound and its main competitors. The data has been compiled from various sources and represents typical values. It is important to note that reaction kinetics and stability can be influenced by factors such as pH, temperature, buffer composition, and the specific protein being conjugated.

Table 1: Reaction Kinetics of Thiol-Reactive PEG Linkers

Linker TypeReactive GroupTypical Second-Order Rate Constant (k) with CysteineOptimal pH RangeReaction Time
This compound (deprotected) Thiol (forms disulfide)0.1 - 10 M⁻¹s⁻¹ (for thiol-disulfide exchange)[1][2]7.0 - 8.01 - 4 hours
Maleimide-PEG Maleimide~100 - 1000 M⁻¹s⁻¹[3]6.5 - 7.51 - 2 hours
Vinyl Sulfone-PEG Vinyl SulfoneSlower than maleimides8.0 - 9.02 - 12 hours
Pyridyl Disulfide-PEG Pyridyl Disulfide~1 - 10 M⁻¹s⁻¹7.0 - 8.01 - 2 hours

Table 2: Stability of the Resulting Linkage

Linker TypeBond FormedStability CharacteristicsHalf-life in Serum (approximate)
This compound (deprotected) DisulfideCleavable by reducing agents (e.g., glutathione).Hours to days (context-dependent)
Maleimide-PEG Thioether (Thiosuccinimide)Generally stable, but susceptible to retro-Michael reaction and hydrolysis.[4]Days to weeks (can be variable)
Vinyl Sulfone-PEG ThioetherHighly stable and irreversible.Weeks to months
Pyridyl Disulfide-PEG DisulfideCleavable by reducing agents.Hours to days (context-dependent)

Reaction Mechanisms and Workflows

To facilitate a deeper understanding of these PEGylation strategies, the following diagrams illustrate the reaction mechanisms and experimental workflows.

This compound: A Two-Step Conjugation Strategy

The use of this compound involves a two-step process: deprotection of the acetyl group to generate a reactive thiol, followed by a thiol-disulfide exchange reaction with a cysteine residue on the target protein.

G cluster_deprotection Step 1: Deprotection cluster_conjugation Step 2: Conjugation mPEG-S-Acetyl mPEG-S-Acetyl mPEG-SH mPEG-SH mPEG-S-Acetyl->mPEG-SH  Hydrolysis (e.g., NaOH) Base Base mPEG-SH_conj mPEG-SH Protein-S-S-PEG Protein-S-S-PEG mPEG-SH_conj->Protein-S-S-PEG Thiol-Disulfide Exchange Protein-SH Protein-Cys-SH Protein-SH->Protein-S-S-PEG

This compound conjugation workflow.
Comparison of Thiol-Reactive Linker Mechanisms

The following diagram illustrates the fundamental differences in the reaction mechanisms of the compared thiol-reactive PEG linkers.

G cluster_maleimide Maleimide-PEG cluster_vinylsulfone Vinyl Sulfone-PEG cluster_pyridyldisulfide Pyridyl Disulfide-PEG Maleimide-PEG Maleimide-PEG Thioether_maleimide Stable Thioether Maleimide-PEG->Thioether_maleimide Michael Addition Protein-SH_maleimide Protein-SH Protein-SH_maleimide->Thioether_maleimide VinylSulfone-PEG VinylSulfone-PEG Thioether_vs Stable Thioether VinylSulfone-PEG->Thioether_vs Michael Addition Protein-SH_vs Protein-SH Protein-SH_vs->Thioether_vs PD-PEG PEG-S-S-Py Disulfide_pd Cleavable Disulfide PD-PEG->Disulfide_pd Thiol-Disulfide Exchange Protein-SH_pd Protein-SH Protein-SH_pd->Disulfide_pd

Reaction mechanisms of common thiol-reactive linkers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. The following protocols provide a starting point for using each of the discussed linkers.

Protocol 1: Two-Step PEGylation using this compound

This protocol first describes the deprotection of this compound to generate a reactive thiol, followed by conjugation to a protein via thiol-disulfide exchange.

Materials:

  • This compound

  • Protein with an accessible cysteine residue

  • Deprotection Buffer: 0.1 M Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0

  • Hydroxylamine solution (0.5 M in Deprotection Buffer) or 0.1 M NaOH

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Reducing agent (e.g., TCEP)

  • Desalting column (e.g., Sephadex G-25)

  • Analytical equipment (SDS-PAGE, HPLC, Mass Spectrometry)

Procedure:

Step 1: Deprotection of this compound

  • Dissolve this compound in the Deprotection Buffer to a final concentration of 10-20 mM.

  • Add an equal volume of 0.5 M hydroxylamine solution (or add NaOH to a final concentration of 50 mM).

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Immediately purify the deprotected m-PEG3-SH using a desalting column equilibrated with degassed Conjugation Buffer to remove the deprotection agent and byproducts. The resulting m-PEG3-SH is susceptible to oxidation and should be used immediately.

Step 2: Conjugation to Protein

  • Dissolve the protein to a concentration of 1-10 mg/mL in Conjugation Buffer.

  • If the protein's target cysteine is in a disulfide bond, add a 3-5 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide.

  • Add the freshly deprotected m-PEG3-SH solution to the protein solution at a 10-20 fold molar excess.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purify the PEGylated protein from excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterize the conjugate using SDS-PAGE (to observe the molecular weight shift), HPLC (to assess purity), and Mass Spectrometry (to confirm the mass of the conjugate).

Protocol 2: PEGylation using Maleimide-PEG

This protocol describes the direct conjugation of a maleimide-activated PEG to a protein's cysteine residue.

Materials:

  • Maleimide-PEG

  • Protein with an accessible cysteine residue

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.5

  • Quenching solution: 1 M L-cysteine or beta-mercaptoethanol

  • Desalting column

  • Analytical equipment

Procedure:

  • Dissolve the protein to a concentration of 1-10 mg/mL in Conjugation Buffer.

  • If necessary, reduce any disulfide bonds as described in Protocol 1, Step 2.

  • Dissolve the Maleimide-PEG in Conjugation Buffer immediately before use to a concentration of 10-20 mM.

  • Add the Maleimide-PEG solution to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a 100-fold molar excess of the quenching solution to react with any unreacted Maleimide-PEG. Incubate for 30 minutes.

  • Purify and characterize the PEGylated protein as described in Protocol 1, Steps 5 and 6.

Protocol 3: PEGylation using Vinyl Sulfone-PEG

This protocol outlines the conjugation of a vinyl sulfone-activated PEG to a protein's cysteine residue.

Materials:

  • Vinyl Sulfone-PEG

  • Protein with an accessible cysteine residue

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.0-9.0

  • Quenching solution: 1 M L-cysteine or beta-mercaptoethanol

  • Desalting column

  • Analytical equipment

Procedure:

  • Dissolve the protein to a concentration of 1-10 mg/mL in Conjugation Buffer.

  • If necessary, reduce any disulfide bonds as described in Protocol 1, Step 2.

  • Dissolve the Vinyl Sulfone-PEG in Conjugation Buffer.

  • Add the Vinyl Sulfone-PEG solution to the protein solution at a 20-50 fold molar excess.

  • Incubate the reaction for 2-12 hours at room temperature. The reaction is generally slower than with maleimides.

  • Quench, purify, and characterize the PEGylated protein as described in Protocol 2, Steps 6 and 7.

Protocol 4: PEGylation using Pyridyl Disulfide-PEG

This protocol details the conjugation of a pyridyl disulfide-activated PEG to a protein's cysteine residue.

Materials:

  • Pyridyl Disulfide-PEG

  • Protein with an accessible cysteine residue

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0-8.0

  • Desalting column

  • Analytical equipment

Procedure:

  • Dissolve the protein to a concentration of 1-10 mg/mL in Conjugation Buffer.

  • If necessary, reduce any disulfide bonds as described in Protocol 1, Step 2.

  • Dissolve the Pyridyl Disulfide-PEG in Conjugation Buffer.

  • Add the Pyridyl Disulfide-PEG solution to the protein solution at a 10-20 fold molar excess.

  • Monitor the reaction by measuring the release of pyridine-2-thione at 343 nm. The reaction is typically complete within 1-2 hours at room temperature.

  • Purify and characterize the PEGylated protein as described in Protocol 1, Steps 5 and 6.

Logical Relationships and Decision Making

Choosing the right thiol-reactive PEG linker is a critical decision that depends on the specific goals of your research. The following decision tree can help guide your selection process.

G Start Start CleavableLinker Is a cleavable linkage required? Start->CleavableLinker HighStability Is highest stability critical? CleavableLinker->HighStability No UsePD Use Pyridyl Disulfide-PEG or deprotected This compound-PEG CleavableLinker->UsePD Yes FastKinetics Are fast reaction kinetics a priority? HighStability->FastKinetics No UseVS Use Vinyl Sulfone-PEG HighStability->UseVS Yes UseMaleimide Use Maleimide-PEG FastKinetics->UseMaleimide Yes ConsiderMaleimide Consider Maleimide-PEG, be aware of stability limitations FastKinetics->ConsiderMaleimide No

Decision tree for selecting a thiol-reactive PEG linker.

Conclusion

The selection of a thiol-reactive PEG linker is a multifaceted decision that requires careful consideration of reaction kinetics, linkage stability, and the specific requirements of the final bioconjugate.

  • This compound , with its two-step, deprotection-conjugation strategy, provides a method to form a cleavable disulfide bond, offering an alternative to pyridyl disulfide linkers. This approach may be particularly valuable when precise control over the introduction of a reactive thiol is needed.

  • Maleimide-PEG remains a popular choice due to its rapid and efficient reaction with thiols. However, researchers must be mindful of the potential for the resulting linkage to undergo retro-Michael reaction and hydrolysis, which could impact the long-term stability of the conjugate.

  • Vinyl Sulfone-PEG offers the most stable and irreversible linkage, making it an excellent choice for applications where long-term stability in vivo is paramount. The trade-off is typically a slower reaction rate compared to maleimides.

  • Pyridyl Disulfide-PEG is the go-to linker for applications requiring a cleavable disulfide bond, such as in the design of antibody-drug conjugates where the payload needs to be released in the reducing environment of the cell.

By understanding the distinct advantages and disadvantages of each linker, and by following robust experimental protocols, researchers can confidently select and implement the most appropriate PEGylation strategy to advance their therapeutic and research goals.

References

A Head-to-Head Comparison: m-PEG3-S-Acetyl vs. m-PEG4-maleimide for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugate (ADC) development, the choice of linker is a critical decision that profoundly influences the stability, efficacy, and safety of the final therapeutic. This guide provides an in-depth, objective comparison of two prominent thiol-reactive linkers: m-PEG3-S-Acetyl and m-PEG4-maleimide, offering supporting experimental data and detailed protocols to inform rational ADC design.

The conjugation of a cytotoxic payload to a monoclonal antibody (mAb) is a cornerstone of ADC technology. The linker connecting these two components must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release the payload at the target tumor site. Thiol-maleimide chemistry has been a workhorse in this field, but concerns over the stability of the resulting conjugate have led to the exploration of alternative strategies, such as those employing S-acetyl protected thiol linkers.

At a Glance: Chemical Strategies and Mechanisms

m-PEG4-maleimide represents a well-established approach for antibody conjugation. The maleimide group reacts specifically with free thiol groups, typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region, via a Michael addition reaction. This forms a stable thioether bond under mild conditions.

This compound , on the other hand, provides a "masked" thiol group. The acetyl group protects the thiol from unwanted side reactions. Deprotection, typically achieved through the use of a mild base like hydroxylamine, exposes the free thiol, which can then react with a suitable electrophilic group previously installed on the antibody or payload. This two-step process offers an alternative route to forming a stable thioether linkage.

Comparative Performance: A Data-Driven Analysis

The primary concern with maleimide-based linkers is the stability of the thiosuccinimide ring formed after conjugation. This ring is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing species like albumin in the plasma.[1] This can lead to premature release of the drug-linker from the antibody, resulting in off-target toxicity and reduced therapeutic efficacy.[1] Strategies to mitigate this instability, such as the use of "self-hydrolyzing" maleimides that lead to a more stable ring-opened structure, have been developed.

Protected thiol linkers like this compound are designed to circumvent this stability issue. The thioether bond formed after deprotection and conjugation is generally considered more stable and less prone to cleavage in the physiological environment compared to the thiosuccinimide linkage of maleimide conjugates.

FeatureThis compoundm-PEG4-maleimideReferences
Conjugation Chemistry Two-step: Deprotection of acetyl group to generate a thiol, followed by reaction with an electrophile.One-step: Michael addition of a thiol to the maleimide ring.[1]
Bond Stability Forms a stable thioether bond, generally less susceptible to cleavage in plasma.Forms a thiosuccinimide linkage that can be susceptible to retro-Michael reaction, leading to potential premature drug release.[1][2]
Conjugation Efficiency Dependent on the efficiency of both the deprotection and the subsequent conjugation steps. Data on specific efficiency is limited.Generally high efficiency under optimized conditions.
Drug-to-Antibody Ratio (DAR) Potentially more controlled, as the deprotection step can be optimized.Can lead to heterogeneous products, although site-specific conjugation methods can achieve a more defined DAR.
Impact on Antibody Function The impact is dependent on the conjugation site and process. PEGylation, in general, can sometimes affect binding affinity.The conjugation process, particularly the reduction of disulfide bonds, can potentially impact antibody structure and function. PEGylation effects are also a consideration.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of antibody-drug conjugates.

Protocol 1: Antibody Conjugation with m-PEG4-maleimide

This protocol describes the conjugation of a maleimide-activated payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • m-PEG4-maleimide activated drug-linker construct

  • Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns

  • PBS, pH 7.4

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a PD-10 desalting column equilibrated with PBS.

  • Conjugation Reaction:

    • Dissolve the m-PEG4-maleimide-activated drug-linker in DMSO to a concentration of 10 mM.

    • Immediately add the drug-linker solution to the reduced antibody solution at a 5-fold molar excess per free thiol.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Purification:

    • Remove unconjugated drug-linker by size-exclusion chromatography (SEC) or dialysis against PBS.

Protocol 2: Antibody Conjugation with this compound (General Approach)

A detailed, validated protocol for this compound conjugation is not as widely published. The following represents a general, two-step approach based on the known chemistry. Optimization of deprotection and conjugation conditions is critical.

Materials:

  • Monoclonal antibody with a thiol-reactive handle (e.g., maleimide or haloacetamide)

  • This compound-linked payload

  • Hydroxylamine solution (e.g., 500 mM, pH 7.5)

  • DMSO

  • PD-10 desalting columns

  • PBS, pH 7.4

Procedure:

  • Deprotection of S-Acetyl Group:

    • Dissolve the this compound-linked payload in DMSO.

    • Add an excess of hydroxylamine solution to the payload solution.

    • Incubate at room temperature for a predetermined time (optimization required) to deprotect the thiol group.

    • The deprotected payload should be used immediately.

  • Conjugation to Antibody:

    • Add the deprotected payload solution to the antibody solution containing a thiol-reactive handle. The molar ratio will need to be optimized.

    • Incubate the reaction mixture under conditions appropriate for the specific thiol-reactive chemistry being used (e.g., room temperature for maleimide).

  • Purification:

    • Purify the resulting ADC using SEC or dialysis to remove unreacted payload and other reagents.

Visualizing the Workflows

To better understand the chemical processes, the following diagrams illustrate the conjugation workflows for both linkers.

m_PEG4_maleimide_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation Antibody_S_S Antibody with Disulfide Bonds TCEP TCEP Antibody_S_S->TCEP Reduction Antibody_SH Reduced Antibody with Free Thiols TCEP->Antibody_SH PEG_Maleimide m-PEG4-maleimide-Drug Antibody_SH->PEG_Maleimide Michael Addition ADC Antibody-Drug Conjugate (Thioether Bond) PEG_Maleimide->ADC

Caption: m-PEG4-maleimide conjugation workflow.

m_PEG3_S_Acetyl_workflow cluster_deprotection Deprotection cluster_conjugation Conjugation PEG_SAc This compound-Drug Hydroxylamine Hydroxylamine PEG_SAc->Hydroxylamine Deacetylation PEG_SH Deprotected m-PEG3-SH-Drug Hydroxylamine->PEG_SH Antibody_X Antibody with Thiol-Reactive Group (X) PEG_SH->Antibody_X Nucleophilic Substitution ADC_SAc Antibody-Drug Conjugate (Thioether Bond) Antibody_X->ADC_SAc

Caption: this compound conjugation workflow.

Conclusion and Future Outlook

The choice between this compound and m-PEG4-maleimide for antibody conjugation involves a trade-off between established methodology and potential for improved stability. Maleimide chemistry is well-understood and widely implemented, but the inherent instability of the resulting conjugate remains a significant challenge. While strategies to improve maleimide stability exist, they add complexity to the linker design.

This compound offers a promising alternative by forming a more stable thioether bond, potentially leading to ADCs with improved safety and pharmacokinetic profiles. However, the two-step conjugation process requires careful optimization, and more comprehensive data on its performance in direct comparison to maleimide-based linkers is needed to fully realize its potential.

As the field of ADCs continues to evolve, the development of novel linkers that offer both high stability and efficient payload release will remain a key area of research. For drug developers, a thorough evaluation of the stability and performance of different linker technologies, supported by robust experimental data, is paramount to designing the next generation of safe and effective antibody-drug conjugates.

References

A Researcher's Guide to Linker Stability: Advantages of Protected Thiols like m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker not only connects the targeting molecule (e.g., an antibody) to its payload (e.g., a cytotoxic drug) but also profoundly influences the conjugate's stability, solubility, and overall in vivo performance.[1][2] This guide provides a data-driven comparison of the m-PEG3-S-Acetyl linker, a protected thiol linker, against common alternatives, highlighting its advantages in creating stable, well-defined bioconjugates.

The this compound linker combines two critical features: a hydrophilic polyethylene glycol (PEG) spacer and a protected thiol in the form of a thioacetate (S-Acetyl). The PEG component is well-established for its ability to improve the solubility and pharmacokinetic properties of ADCs, reducing aggregation and minimizing immunogenicity.[][4][5] The thioacetate group serves as a stable protecting group for the highly reactive thiol, preventing unwanted side reactions and allowing for a controlled, two-step conjugation strategy.

Core Advantage: Overcoming the Instability of Maleimide Linkers

A primary alternative for thiol-reactive conjugation involves the use of maleimide linkers. While the reaction of a maleimide with a free thiol is efficient, the resulting thiosuccinimide linkage is often unstable under physiological conditions. It is susceptible to a retro-Michael reaction, which re-opens the bond and leads to premature release of the drug payload. This deconjugation can cause off-target toxicity and reduce the therapeutic efficacy of the drug.

The S-Acetyl protected linker circumvents this issue. The thioacetate is first deprotected under mild conditions to reveal a free thiol. This thiol can then be reacted with an electrophilic partner, such as a maleimide on an antibody, to form a highly stable, non-reversible thioether bond. This significantly enhances the stability of the final conjugate in plasma.

Comparative Performance Data

Quantitative data underscores the stability advantages of forming stable thioether bonds and highlights the controlled nature of using a protected thiol.

Table 1: Linker Stability Comparison in the Presence of a Thiol Scavenger

This table showcases the instability of traditional maleimide-based conjugates compared to linkers designed for greater stability. The maleamic methyl ester represents a strategy to achieve a more stable final product, akin to the stable bond formed after using a deprotected thiol linker.

Conjugate TypeLinker ChemistrySubstrate Loss (after 21 days at 37°C)Key Finding
Stable Analogue Maleamic Methyl Ester~1.8% Demonstrates significantly higher stability, minimizing payload loss.
Traditional Maleimide Thiosuccinimide~10.0% Shows substantial payload loss, indicating linker instability.

Table 2: Comparison of Common S-Acetyl Deprotection Reagents

The S-acetyl group can be efficiently removed under various conditions, allowing researchers to choose a method that is compatible with their specific molecule's sensitivity.

Reagent / MethodReaction ConditionsTimeYield (%)Reference
Hydroxylamine Room Temperature2 hoursGenerally poor
Basic Hydrolysis (NaOH) Reflux2 hours50 - 75%
Acidic Hydrolysis (HCl) Reflux5 hours50 - 75%
Tetrabutylammonium Cyanide (TBACN) Room Temperature3 hoursEfficient
Thioglycolic Acid (TGA) pH 8, Room Temperature24 hours51 - 80%

Visualizing the Chemical Strategy

Diagrams help clarify the workflow and the chemical advantages of using a protected thiol linker system.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation Linker This compound Linker Deprotection Add Deprotection Reagent (e.g., Hydroxylamine, Base) Linker->Deprotection ActivatedLinker Activated m-PEG3-SH Linker (with free thiol) Deprotection->ActivatedLinker Conjugation Conjugation Reaction (pH 6.5-7.5) ActivatedLinker->Conjugation Target Target Molecule (e.g., Maleimide-Antibody) Target->Conjugation FinalProduct Stable Bioconjugate (Thioether Bond) Conjugation->FinalProduct

Caption: Workflow for two-step bioconjugation using a protected thiol linker.

G cluster_0 Protected Thiol Linker Pathway cluster_1 Direct Maleimide Linker Pathway p1 This compound p2 Deprotection p1->p2 p3 m-PEG3-SH (Free Thiol) p2->p3 p4 Stable Thioether Bond (Non-reversible) p3->p4 m1 Maleimide Linker + Free Thiol m2 Thiosuccinimide Bond (Moderately Stable) m1->m2 m3 Retro-Michael Reaction (Payload Loss) m2->m3

Caption: Comparison of bond stability between linker pathways.

Experimental Protocols

Reproducibility is key in research. The following are generalized protocols for the deprotection and subsequent conjugation steps.

This protocol describes a common method for removing the S-acetyl group to generate a reactive free thiol.

Materials:

  • This compound compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M, degassed)

  • Degassed water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask, condenser, and separatory funnel

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the this compound compound in ethanol in a round bottom flask.

  • Add the NaOH solution drop-wise to the reaction mixture.

  • Attach a condenser and reflux the reaction mixture for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by carefully adding the degassed 2 M HCl solution.

  • Transfer the mixture to a separatory funnel for extraction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with degassed water, and then dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected m-PEG3-SH linker.

  • The resulting free thiol should be used immediately for the best results.

This protocol outlines the reaction of the newly generated free thiol with a maleimide-functionalized protein, such as an antibody.

Materials:

  • Freshly deprotected m-PEG3-SH linker

  • Maleimide-activated protein (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)

  • Reaction buffer: Phosphate buffer (e.g., 50 mM), pH 6.5-7.5, containing EDTA (e.g., 1-2 mM) to prevent disulfide bond formation.

  • Desalting column for buffer exchange and purification.

Procedure:

  • Ensure the maleimide-activated protein is in the correct reaction buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column.

  • Dissolve the freshly deprotected m-PEG3-SH linker in the reaction buffer.

  • Add the linker solution to the protein solution. A molar excess of the linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed with gentle mixing.

  • The reaction is quenched by adding a small molecule thiol like cysteine or by removing the excess linker.

  • Purify the resulting conjugate using a desalting column or size-exclusion chromatography (SEC) to remove any unreacted linker and quenching reagents.

  • Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Conclusion

The this compound linker offers a robust solution for researchers seeking to create highly stable bioconjugates. By employing a protected thiol strategy, it provides superior control over the conjugation process and, most critically, forms a stable thioether bond that resists degradation in physiological environments. This contrasts sharply with the inherent instability of thiosuccinimide linkages formed from direct maleimide chemistry. For drug development professionals, the enhanced stability, improved pharmacokinetics from the PEG component, and controlled manufacturing process make protected thiol linkers like this compound a compelling choice for building the next generation of targeted therapeutics.

References

A Comparative Guide to Validating m-PEG3-S-Acetyl Conjugation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG3-S-Acetyl linker is a discrete PEG (dPEG®) reagent that facilitates the site-specific conjugation of a short PEG moiety through a thiol-reactive handle. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the successful conjugation of this compound to a target protein, alongside alternative analytical techniques.

The Chemistry of this compound Conjugation

The this compound molecule (C9H18O4S, MW: 222.3 g/mol ) features a methoxy-terminated triethylene glycol chain with a terminal S-acetyl protected thiol group.[1][2] The conjugation process is a two-step reaction. First, the acetyl protecting group is removed by a deacetylation agent, such as hydroxylamine, to expose a reactive thiol group. This deprotected m-PEG3-thiol can then be conjugated to a thiol-reactive site on the protein, most commonly a maleimide-functionalized cysteine residue, forming a stable thioether bond.[1]

The mass of the acetyl group (CH3CO) is 43.05 Da. Therefore, the mass added to the protein upon conjugation with the de-acetylated m-PEG3-thiol is 179.25 Da (222.3 Da - 43.05 Da).

cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation This compound This compound m-PEG3-SH m-PEG3-SH This compound->m-PEG3-SH Hydroxylamine PEGylated_Protein PEGylated_Protein m-PEG3-SH->PEGylated_Protein Thiol-Maleimide Reaction Protein-Maleimide Protein-Maleimide Protein-Maleimide->PEGylated_Protein

Caption: Chemical pathway for this compound conjugation.

Mass Spectrometry for Validation of PEGylation

Mass spectrometry is the gold standard for the characterization of PEGylated proteins, providing precise information on the molecular weight and the site of modification.[3][4] Two primary MS-based approaches are employed: intact mass analysis and peptide mapping.

Comparison of Mass Spectrometry and Alternative Methods
FeatureIntact Mass Analysis (LC-ESI-MS)Peptide Mapping (LC-MS/MS)Capillary Electrophoresis (SDS-CGE)Ellman's Assay
Primary Information Degree of PEGylation (e.g., 0, 1, 2 PEGs)Site of PEGylationDegree of PEGylationThiol consumption (indirect measure of efficiency)
Resolution High (can resolve single PEG additions)High (amino acid level)Moderate to HighLow (bulk measurement)
Sample Requirement Low (µg)Moderate (µg)Low (µg)Moderate (µg-mg)
Throughput HighLow to ModerateHighHigh
Instrumentation ESI-TOF, Orbitrap, Q-TOFQ-TOF, Orbitrap, Ion TrapCapillary Electrophoresis SystemSpectrophotometer
Key Advantage Rapid assessment of conjugation success and heterogeneity.Unambiguous identification of conjugation site.Robust for purity and heterogeneity assessment.Simple, rapid, and inexpensive.
Key Limitation Does not identify the site of conjugation.Time-consuming data analysis.Indirectly measures size; mass is inferred.Indirect and does not confirm covalent attachment.

Quantitative Data Presentation

Mass spectrometry allows for the precise determination of the mass of the unconjugated and PEGylated protein. The expected mass shift upon conjugation with one molecule of de-acetylated m-PEG3 is +179.25 Da.

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unconjugated Protein25,000.0025,000.10-
Mono-PEGylated Protein25,179.2525,179.38+179.28
Di-PEGylated Protein25,358.5025,358.62+358.52

Note: The expected and observed masses are hypothetical and for illustrative purposes.

Experimental Protocols

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Denaturation Denaturation (Urea/Guanidine HCl) Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation Digestion Digestion (Trypsin) Alkylation->Digestion LC_Separation Peptide Separation (Reversed-Phase HPLC) Digestion->LC_Separation MS_Analysis Intact Mass Analysis (MS) LC_Separation->MS_Analysis MSMS_Analysis Peptide Sequencing (MS/MS) MS_Analysis->MSMS_Analysis Deconvolution Deconvolution of Intact Mass Spectra MS_Analysis->Deconvolution Database_Search Database Search (e.g., Sequest, Mascot) MSMS_Analysis->Database_Search Site_Identification Identification of PEGylated Peptides Database_Search->Site_Identification

Caption: Workflow for mass spectrometry-based validation of protein PEGylation.

Protocol 1: Intact Mass Analysis by LC-ESI-MS

This protocol is designed to determine the molecular weight of the intact protein and its PEGylated forms.

1. Sample Preparation:

  • Desalt the protein sample (unconjugated and PEGylated) using a C4 ZipTip or a desalting column.
  • Elute the protein in a volatile buffer system, such as 1% formic acid in 50:50 acetonitrile:water.
  • The final protein concentration should be approximately 0.1-1 mg/mL.

2. LC Separation:

  • Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, 1000 Å, 8 µm, 2.1 x 150 mm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A shallow gradient from 20% to 80% B over 15-20 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 60-80°C.

3. MS Analysis (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI).
  • Mass Range: m/z 500-4000.
  • Capillary Voltage: 3.5-4.5 kV.
  • Source Temperature: 120-150°C.

4. Data Analysis:

  • Deconvolute the resulting multi-charged spectrum using software such as Agilent MassHunter BioConfirm or Thermo Scientific BioPharma Finder to obtain the zero-charge mass of the protein species.
  • Compare the masses of the peaks in the PEGylated sample to the unconjugated control to confirm the addition of the m-PEG3-thiol moiety (mass shift of +179.25 Da per PEG).

Protocol 2: Peptide Mapping by LC-MS/MS

This protocol is used to identify the specific amino acid residue(s) to which the m-PEG3-thiol is attached.

1. Sample Preparation (In-solution Digestion):

  • Denaturation: Solubilize ~50-100 µg of the PEGylated and unconjugated protein in 8 M urea or 6 M guanidine HCl.
  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to cap the free cysteines.
  • Digestion: Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
  • Quench and Clean-up: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

2. LC Separation (Reversed-Phase HPLC):

  • Column: A C18 column suitable for peptide separations (e.g., Waters ACQUITY UPLC BEH C18, 130 Å, 1.7 µm, 2.1 x 100 mm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from ~2% to ~40% B over 60-90 minutes.
  • Flow Rate: 0.2-0.3 mL/min.

3. MS/MS Analysis (Q-TOF, Orbitrap, or Ion Trap):

  • Acquire data in data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant precursor ions for fragmentation (MS/MS).
  • Collision Energy: Use a collision energy appropriate for peptide fragmentation (e.g., 25-35 eV).

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS spectra against the protein sequence.
  • Include a variable modification corresponding to the mass of the m-PEG3-thiol (179.25 Da) on cysteine residues.
  • Manually inspect the MS/MS spectra of identified PEGylated peptides to confirm the site of modification.

Alternative Validation Methods

Capillary Electrophoresis (CE)

Sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) separates proteins based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to a shift in its migration time. This method can be used to resolve species with different numbers of attached PEG molecules and assess the purity of the conjugate.

Ellman's Assay

Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be quantified by spectrophotometry at 412 nm. By measuring the concentration of free thiols in the protein sample before and after the conjugation reaction, the efficiency of the PEGylation reaction can be determined. A decrease in the free thiol concentration indicates successful conjugation.

Conclusion

Mass spectrometry, through a combination of intact mass analysis and peptide mapping, provides the most comprehensive and definitive validation of this compound conjugation. It allows for the confirmation of the correct mass addition and the precise localization of the PEG moiety. Alternative methods such as capillary electrophoresis and Ellman's assay can serve as valuable orthogonal techniques for assessing the degree of PEGylation and reaction efficiency, respectively. The choice of method will depend on the specific information required and the available instrumentation.

References

Assessing the Impact of Thiol-Reactive PEGylation on Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical strategy to enhance their clinical efficacy. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted method to improve a protein's pharmacokinetic and pharmacodynamic properties, such as increasing serum half-life, enhancing stability, and reducing immunogenicity.[1][2][3] However, the impact of PEGylation on a protein's intrinsic biological activity is a crucial consideration that can be influenced by the size and nature of the PEG molecule, as well as the site of its attachment to the protein.[1][3]

This guide provides a comparative analysis of thiol-reactive PEGylation, the chemistry relevant to reagents like m-PEG3-S-Acetyl, with other protein modification strategies. While this compound is primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), its functional group—a protected thiol—allows for its use as a thiol-reactive PEGylating agent upon deprotection. This guide will therefore focus on the broader class of short-chain, thiol-reactive PEGs as a proxy for understanding the potential impact of this compound on protein activity, comparing it with other PEGylation chemistries and alternative modification technologies.

The Balance of Benefits and Bioactivity in PEGylation

The primary goal of PEGylation is to increase the hydrodynamic volume of a protein, which reduces its renal clearance and shields it from proteolytic degradation and the host immune system. While larger PEG chains are generally more effective at extending a protein's half-life, they can also lead to a significant decrease in biological activity due to steric hindrance, which may interfere with the protein's interaction with its target receptor or substrate.

Short-chain PEGylation, such as with a PEG3 moiety, presents a compromise, potentially offering modest improvements in stability and solubility without a drastic reduction in bioactivity. The choice of PEG size and chemistry is therefore a critical optimization step in the development of any PEGylated therapeutic.

Comparison of Protein Modification Strategies

The selection of a protein modification strategy depends on the specific protein, its intended application, and the desired balance between improved pharmacokinetics and retained biological activity. Below is a comparison of thiol-reactive PEGylation with other common methods.

Modification Strategy Target Residue(s) Linkage Formed Advantages Disadvantages
Thiol-Reactive PEGylation (e.g., with de-acetylated this compound) CysteineThioetherSite-specific modification is possible due to the low abundance of free cysteines. The thioether bond is generally stable.May require genetic engineering to introduce a cysteine residue at a desired location. The stability of the linkage can be variable under certain physiological conditions.
Amine-Reactive PEGylation (e.g., NHS esters) Lysine, N-terminusAmideLysine residues are generally abundant and surface-exposed, making this a straightforward method.Lack of site-specificity can lead to heterogeneous products with varying activity levels. Can alter the protein's charge, potentially affecting its function.
Polysarcosylation (pSar) VariousAmide or otherBiocompatible and biodegradable. Exhibits excellent water solubility and biostability. May have reduced immunogenicity compared to PEG.A relatively newer technology with less established clinical precedent compared to PEGylation.
XTENylation N/A (Genetic Fusion)Peptide bondGenetically encoded, leading to a homogeneous product. Can be designed to have a long, unstructured conformation similar to PEG.Requires genetic modification of the protein. May have its own immunogenic potential.
PASylation N/A (Genetic Fusion)Peptide bondComposed of proline, alanine, and serine; biodegradable and potentially non-immunogenic. Genetically encoded, ensuring homogeneity.Requires genetic modification of the protein. The impact on protein folding and activity must be carefully assessed.
Zwitterionic Polymers VariousVariousHighly hydrophilic, promoting water solubility and preventing protein fouling. May have a lower risk of immunogenic reactions compared to PEG.Synthesis and conjugation can be complex.

Experimental Protocols

Reproducibility in protein modification and characterization is paramount. The following sections provide detailed methodologies for key experiments.

Protocol for Thiol-Reactive PEGylation of a Protein

This protocol describes the general steps for conjugating a thiol-reactive PEG, such as a maleimide-PEG, to a protein containing a free cysteine residue. The de-acetylation of this compound to expose the free thiol for subsequent reactions is a prerequisite step that is not detailed here but would be necessary if using this specific reagent for protein conjugation via a different chemistry. The protocol below assumes a maleimide-activated PEG for reaction with a protein's cysteine.

Materials:

  • Protein with a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • Maleimide-activated PEG (e.g., MM(PEG)n)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in a reaction buffer at a concentration of 1-10 mg/mL. If the cysteine residue is in a disulfide bond, it must first be reduced. Add a 2-10 molar excess of a reducing agent like TCEP and incubate for 1-2 hours at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.

  • PEGylation Reaction: Add the maleimide-activated PEG to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point is a 5-20 fold molar excess of PEG.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can vary from 1 to 4 hours. The progress of the reaction can be monitored by SDS-PAGE or HPLC.

  • Quenching: Add a molar excess of a quenching reagent, such as free cysteine, to react with any unreacted maleimide-PEG.

  • Purification: Remove the unreacted PEG and quenching reagent by dialysis, size-exclusion chromatography, or ion-exchange chromatography.

  • Characterization: Confirm the extent of PEGylation using techniques like SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC.

Protocol for Enzyme Kinetics Assay

This protocol outlines a general method for determining the kinetic parameters (Km and Vmax) of an enzyme before and after PEGylation using a spectrophotometric assay.

Materials:

  • Native and PEGylated enzyme solutions of known concentrations

  • Substrate solution at various concentrations

  • Reaction buffer

  • Spectrophotometer

Procedure:

  • Assay Preparation: Prepare a series of substrate dilutions in the reaction buffer.

  • Reaction Initiation: In a cuvette, mix the reaction buffer and a specific concentration of the substrate. Allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding a small, known amount of the enzyme (either native or PEGylated).

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance of the product or the disappearance of the substrate. Record the initial linear rate of the reaction (the initial velocity, V₀).

  • Data Analysis: Repeat the measurement for each substrate concentration.

  • Kinetic Parameter Determination: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linear transformation like the Lineweaver-Burk plot.

Protocol for Receptor Binding Assay

This protocol describes a competitive binding assay to assess the impact of PEGylation on a protein's ability to bind to its receptor.

Materials:

  • Cells expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand (the native, unmodified protein)

  • Unlabeled native protein (for standard curve)

  • PEGylated protein

  • Binding buffer

  • Filtration apparatus or scintillation counter/plate reader

Procedure:

  • Cell Preparation: Plate the cells expressing the target receptor in a multi-well plate and allow them to adhere.

  • Competitive Binding: In each well, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor (either the native protein or the PEGylated protein).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a time sufficient to reach binding equilibrium.

  • Washing: Remove the unbound ligand by washing the cells with cold binding buffer.

  • Detection: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding). A higher IC50 value for the PEGylated protein compared to the native protein indicates reduced binding affinity.

Visualizing the Process

Diagrams can aid in understanding the complex workflows and pathways involved in protein modification and its assessment.

PEGylation_Workflow cluster_prep Protein Preparation cluster_reagents Reagents cluster_reaction Conjugation cluster_analysis Analysis Protein Protein with Cys Reduced_Protein Reduced Protein Protein->Reduced_Protein Reduction (e.g., TCEP) PEGylated_Protein PEGylated Protein Reduced_Protein->PEGylated_Protein Reaction mPEG_SAcetyl This compound Deprotected_PEG Deprotected Thiol-PEG mPEG_SAcetyl->Deprotected_PEG Deprotection Activated_PEG Thiol-Reactive PEG (e.g., Maleimide-PEG) Activated_PEG->PEGylated_Protein Purification Purification (SEC/IEX) PEGylated_Protein->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Activity_Assay Activity Assay Characterization->Activity_Assay Enzyme_Kinetics_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Enzyme (Native or PEGylated) Reaction_Mix Mix Enzyme, Substrate, Buffer Enzyme->Reaction_Mix Substrate Substrate (Varying Concentrations) Substrate->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Spectrophotometer Monitor Absorbance vs. Time Reaction_Mix->Spectrophotometer Initial_Rate Calculate Initial Velocity (V₀) Spectrophotometer->Initial_Rate Plot Plot V₀ vs. [S] Initial_Rate->Plot MM_Fit Fit to Michaelis-Menten Equation Plot->MM_Fit Parameters Determine Km and Vmax MM_Fit->Parameters

References

Navigating the In Vivo Environment: A Comparative Guide to the Stability of m-PEG3-S-Acetyl Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of linkers used in bioconjugation is a critical determinant of a therapeutic's efficacy and safety. The m-PEG3-S-Acetyl linker is a valuable tool for introducing a protected thiol group, enabling controlled conjugation to biomolecules. However, its performance hinges on the stability of the S-Acetyl thioester bond in the complex in vivo landscape. This guide provides an objective comparison of the this compound linker's stability with alternative thiol protection strategies, supported by experimental data and detailed methodologies.

The utility of the this compound linker lies in its ability to mask a reactive thiol group until its deliberate exposure for conjugation, typically to a maleimide-functionalized molecule. This protected thiol prevents unwanted side reactions during synthesis and storage. The crucial question for in vivo applications is whether this protective acetyl group remains intact in circulation until the desired conjugation or if it is prematurely removed, potentially leading to off-target reactions and reduced therapeutic efficacy.

In Vivo Stability of the S-Acetyl Thioester Bond

The stability of the S-Acetyl group in vivo is primarily influenced by two competing pathways: chemical hydrolysis and enzymatic cleavage. While generally stable in aqueous solutions at neutral pH, the thioester bond is susceptible to cleavage in the presence of endogenous nucleophiles and enzymes.

Chemical Stability: The inherent chemical stability of a simple alkyl thioester, such as S-methyl thioacetate (a close model for the S-acetyl group), has been quantitatively studied. In the absence of other thiols, the half-life for hydrolysis at pH 7 is substantial. However, the presence of endogenous thiols, most notably glutathione (GSH) which is present in millimolar concentrations inside cells and at lower levels in plasma, can significantly accelerate cleavage via thiol-thioester exchange.

A study on the relative rates of these reactions provides key insights into the chemical fate of the S-acetyl group.[1]

Table 1: Kinetic Data for S-Methyl Thioacetate as a Model for this compound Linker Stability

ParameterConditionValueHalf-lifeReference
Hydrolysis
Acid-mediated (ka)pH < 41.5 x 10-5 M-1s-1-[1]
Base-mediated (kb)pH > 81.6 x 10-1 M-1s-1-[1]
pH-independent (kw)pH 7, 23°C3.6 x 10-8 s-1155 days[1]
Thiol-Thioester Exchange
Second-order rate (kex)vs. 2-sulfonatoethanethiolate1.7 M-1s-138 hours (at 1 mM thiol)[1]

Enzymatic Hydrolysis: The in vivo environment contains a class of enzymes known as thioesterases (or acyl-CoA thioesterases) that catalyze the hydrolysis of thioester bonds. These enzymes play a crucial role in fatty acid metabolism and other biochemical pathways by cleaving acyl-CoA thioesters. It is highly probable that the S-Acetyl group of the this compound linker is a substrate for these plasma and intracellular thioesterases, leading to a significantly faster cleavage rate in vivo than predicted by chemical hydrolysis alone. Several human genes encode for thioesterases, indicating a widespread enzymatic capacity for this reaction.

The following diagram illustrates the pathways leading to the deprotection of the S-Acetyl group in vivo.

cluster_0 In Vivo Environment This compound This compound m-PEG3-SH m-PEG3-SH This compound->m-PEG3-SH Enzymatic Hydrolysis This compound->m-PEG3-SH Thiol-Thioester Exchange Thioesterases Thioesterases Thioesterases->this compound Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->this compound

Caption: In vivo deprotection of the this compound linker.

Comparison with Alternative Thiol Protecting Groups

The choice of a thiol protecting group is a trade-off between stability and the ease of deprotection. While the S-Acetyl group offers a degree of stability, other protecting groups are employed in peptide and protein chemistry, each with distinct characteristics.

Table 2: Comparison of Common Thiol Protecting Groups

Protecting GroupStructureDeprotection ConditionsIn Vivo Stability Considerations
S-Acetyl (Ac) -S-C(O)CH3Mild base (e.g., hydroxylamine), thioesterases, thiols.Susceptible to enzymatic cleavage and thiol-thioester exchange.
Disulfide (e.g., -S-S-Pyridyl) -S-S-RReducing agents (e.g., DTT, TCEP), exchange with endogenous thiols.Labile in the reducing environment of the cytosol due to high glutathione concentrations.
Trityl (Trt) -S-C(Ph)3Strong acid (e.g., TFA), mild oxidation.Generally stable to physiological pH but can be sensitive to strong acids.
Acetamidomethyl (Acm) -S-CH2-NH-C(O)CH3Mercury(II) or Silver(I) salts, Iodine.Considered highly stable under physiological conditions.
tert-Butyl (tBu) -S-C(CH3)3Strong acid (e.g., TFA).Very stable under physiological conditions.

Post-Deprotection Linkage Stability: A Critical Consideration

For many applications, particularly in the development of antibody-drug conjugates (ADCs), the stability of the linkage formed after the deprotection of the thiol is of paramount importance. The free thiol generated from the this compound linker is typically reacted with a maleimide to form a thiosuccinimide linkage. This bond, however, is known to be unstable in vivo and can undergo a retro-Michael reaction, leading to premature release of the conjugated payload.

Significant research has focused on developing more stable alternatives to the traditional thiol-maleimide linkage.

Table 3: Comparison of Post-Conjugation Linker Stability

Linkage ChemistryDescriptionIn Vivo StabilityKey Feature
Thiol-Maleimide Michael addition of a thiol to a maleimide.Prone to retro-Michael reaction, leading to deconjugation.Widely used but has known stability issues.
Self-Hydrolyzing Maleimide Maleimide derivative with a basic group that catalyzes hydrolysis of the succinimide ring.Hydrolyzed form is resistant to retro-Michael reaction, increasing stability.Increased stability through intramolecular catalysis.
Maleamic Methyl Ester An alternative thiol-reactive linker.Shows significantly improved stability compared to traditional maleimide-based linkers.Enhanced stability while retaining advantages of maleimide chemistry.
Tandem-Cleavage Linker Requires two sequential enzymatic cleavages for payload release.Excellent plasma stability.Dual-trigger mechanism reduces premature payload loss.

The following diagram illustrates the competing pathways for a traditional thiol-maleimide conjugate versus a stabilized linkage.

cluster_0 Traditional Thiol-Maleimide Linkage cluster_1 Stabilized Linkage (e.g., Self-Hydrolyzing) Conjugate Conjugate Deconjugated Deconjugated Conjugate->Deconjugated Retro-Michael Reaction Stable_Hydrolyzed Stable_Hydrolyzed Conjugate->Stable_Hydrolyzed Hydrolysis Stable_Conjugate Stable_Conjugate Rapid_Stable_Hydrolyzed Rapid_Stable_Hydrolyzed Stable_Conjugate->Rapid_Stable_Hydrolyzed Rapid Hydrolysis

Caption: Competing pathways for thiol-maleimide conjugates.

Experimental Protocols

To assess the in vivo stability of the this compound linker, an in vitro plasma stability assay is a crucial first step.

Protocol: In Vitro Plasma Stability Assay for this compound Linker

1. Objective: To determine the rate of hydrolysis of the S-Acetyl group of a test compound (e.g., this compound conjugated to a small molecule) in plasma from relevant species (e.g., human, mouse, rat).

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Control compound (a stable analog without the thioester).

  • Plasma (e.g., human plasma with anticoagulant like heparin or EDTA), pre-warmed to 37°C.

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Phosphate buffered saline (PBS), pH 7.4.

  • LC-MS/MS system for analysis.

3. Procedure:

  • Pre-warm plasma and PBS to 37°C in a shaking water bath.

  • Spike the test compound into the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid affecting enzyme activity.

  • As a control for chemical hydrolysis, spike the test compound into PBS.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma or PBS mixture.

  • Immediately quench the reaction by adding the aliquot to a larger volume of ice-cold quenching solution (e.g., 200 µL of acetonitrile with internal standard).

  • Vortex the samples vigorously to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to quantify the amount of the parent test compound remaining at each time point.

4. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • Determine the half-life (t1/2) of the compound in plasma and PBS.

  • The difference in stability between plasma and PBS indicates the contribution of enzymatic hydrolysis.

The following workflow diagram outlines the key steps in this experimental protocol.

Start Start Spike Spike Compound into Plasma/PBS (37°C) Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Aliquot at Time Points Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Workflow for in vitro plasma stability assay.

Conclusion

While direct in vivo stability studies on the this compound linker are not extensively published, a comprehensive analysis of thioester chemistry and enzymology provides critical insights. The S-Acetyl group, while offering protection during synthesis, is susceptible to cleavage in the in vivo environment through both thiol-thioester exchange and, more significantly, enzymatic hydrolysis by plasma thioesterases. For many therapeutic applications, the subsequent stability of the bond formed after thiol deprotection is a more pressing concern. The well-documented instability of the traditional thiol-maleimide linkage has driven the development of more robust alternatives that enhance the in vivo stability and therapeutic index of the final bioconjugate. Therefore, researchers utilizing the this compound linker should consider not only the stability of the initial protected thiol but also, and perhaps more importantly, the stability of the final linkage in the overall design of their therapeutic agents.

References

Evaluating the Performance of m-PEG3-S-Acetyl in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, and biological activity of the final construct. This guide provides an objective comparison of m-PEG3-S-Acetyl, a thiol-reactive linker, with other common alternatives, supported by experimental data and detailed protocols.

This compound is a short-chain polyethylene glycol (PEG) linker featuring a protected thiol group in the form of a thioacetate. The PEG component enhances aqueous solubility, while the S-acetyl group provides a stable protecting group for the thiol, which can be deprotected under mild conditions to allow for conjugation to thiol-reactive partners. This guide will delve into the performance of this linker in various bioassays and compare it with other widely used thiol-reactive linkers.

Performance Comparison of Thiol-Reactive Linkers

The choice of a thiol-reactive linker can impact conjugation efficiency, stability of the resulting conjugate, and ultimately, its biological performance. Below is a summary of quantitative data comparing different thiol-reactive linker chemistries.

Table 1: Comparison of Thiol-Reactive Linker Chemistries

Linker TypeReactive GroupReaction pHReaction SpeedBond Stability (Thioether)Key Considerations
S-Acetyl-PEG Thiol (after deprotection)7.0-8.0ModerateVery StableRequires a separate deprotection step before conjugation.
Maleimide-PEG Maleimide6.5-7.5FastStable, but susceptible to retro-Michael additionThe resulting thiosuccinimide linkage can undergo hydrolysis to a more stable form or reverse reaction leading to deconjugation.[1]
Haloacetyl-PEG (Iodo/Bromo) Iodoacetamide/Bromoacetamide7.2-8.5Moderate to FastVery StableCan exhibit some reactivity towards other nucleophilic residues like histidine and methionine at higher pH.
Pyridyldithiol-PEG Pyridyldithiol7.0-8.0ModerateDisulfide bond (reducible)Forms a disulfide bond that can be cleaved by reducing agents, allowing for payload release under specific conditions.

Bioassay Performance Data

Direct comparative bioassay data for this compound against other linkers of the exact same PEG length is limited in publicly available literature. However, we can infer performance characteristics by comparing data for S-acetyl-PEG and maleimide-PEG linkers in similar applications.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, linker stability and the potency of the released payload are paramount.

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linkers

ADC ConstructLinker TypeCell LineIC50 (nM)Reference
mil40-12bMaleamic methyl ester-basedBT-474 (HER2+)0.1026[2]
ADC with N-phenyl maleimideNon-cleavableKarpas-299Low pM[1]
Thailanstatin A-trastuzumabNot SpecifiedN87~13-43 ng/mL[3]

Note: IC50 values are highly dependent on the antibody, payload, and cell line used. This table illustrates the typical potency range observed for ADCs with thiol-reactive linkers.

Proteolysis-Targeting Chimeras (PROTACs)

For PROTACs, the linker length and composition are critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.

Table 3: Performance of PROTACs with Different Linker Chemistries

PROTACLinker TypeTarget ProteinDC50DmaxReference
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo direct comparative data found for this compound in PROTACs.

Note: The performance of a PROTAC is highly specific to the target protein, E3 ligase ligand, and the linker connecting them. The optimal linker is determined empirically for each new PROTAC.

Experimental Protocols

Deprotection of this compound to Generate a Free Thiol

a) Deprotection using Hydroxylamine

This method is commonly used for the deacetylation of S-acetyl groups.[4]

Materials:

  • SATA-modified protein (protein conjugated with this compound)

  • Deacetylation Solution: 0.5M Hydroxylamine•HCl, 25mM EDTA in PBS, pH 7.2-7.5. Prepare fresh.

  • Desalting column

Procedure:

  • Prepare the Deacetylation Solution immediately before use.

  • Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the Deacetylation Solution.

  • Mix and incubate the reaction for 2 hours at room temperature.

  • Remove the excess hydroxylamine using a desalting column, eluting with a buffer containing 10mM EDTA to minimize disulfide bond formation.

  • The protein with the free thiol group is now ready for conjugation.

b) Deprotection using Thioglycolic Acid (TGA)

This method offers a milder alternative for deprotection.

Materials:

  • S-acetylated compound

  • Methanol (MeOH)

  • Phosphate buffer (PB), 0.1 M, pH 8.0 (degassed)

  • Thioglycolic acid (TGA)

Procedure:

  • Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8.0). A common ratio is 1:9 MeOH:PB.

  • Add thioglycolic acid (2.0 equivalents).

  • Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen).

  • Purify the deprotected compound using appropriate chromatographic techniques.

Quantification of Free Thiols using Ellman's Assay

Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be quantified spectrophotometrically.

Materials:

  • Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 0.1 M sodium phosphate buffer, pH 8.0.

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Sample containing the deprotected thiol

Procedure:

  • Prepare a Cysteine Standard Curve: a. Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer. b. Perform serial dilutions to create a range of standard concentrations (e.g., 0 to 1.5 mM). c. Add 50 µL of Ellman's Reagent Solution to each standard, mix well, and incubate for 15 minutes at room temperature. d. Measure the absorbance of each standard at 412 nm. e. Plot the absorbance values against the cysteine concentrations to generate a standard curve.

  • Quantify the Sample: a. In a cuvette, mix your sample containing the free thiol with the Reaction Buffer and 50 µL of the Ellman's Reagent Solution. b. Prepare a blank using the reaction buffer instead of your sample. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm. e. Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Visualizations

experimental_workflow cluster_deprotection 1. Deprotection of this compound cluster_quantification 2. Quantification of Free Thiol cluster_conjugation 3. Bioconjugation start This compound conjugate deprotection Add Hydroxylamine or Thioglycolic Acid start->deprotection free_thiol m-PEG3-SH conjugate deprotection->free_thiol quantify Ellman's Assay free_thiol->quantify conjugation Thiol-Maleimide Reaction free_thiol->conjugation quantify->conjugation Confirm thiol concentration maleimide Maleimide-containing molecule maleimide->conjugation final_conjugate Final Bioconjugate conjugation->final_conjugate ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_ternary_complex PROTAC-mediated Complex Formation cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 Ligase E2->E3 Ternary Target-PROTAC-E3 Ternary Complex E2->Ternary Ub transfer E3->Ternary Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 AMP AMP + PPi PROTAC PROTAC PROTAC->Ternary Target Target Protein Target->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides adc_pathway cluster_binding_internalization 1. Binding and Internalization cluster_trafficking_release 2. Intracellular Trafficking and Payload Release cluster_cytotoxicity 3. Cytotoxic Effect ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Receptor-mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

A Comparative Guide to the Characterization and Validation of Antibody-Drug Conjugates Featuring m-PEG3-S-Acetyl Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of an Antibody-Drug Conjugate (ADC) is a multifaceted challenge where the linker plays a pivotal role in determining therapeutic success.[1][2] The linker, which bridges the monoclonal antibody (mAb) to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and toxicity profile.[1][3] Among the advanced linker technologies available, those incorporating discrete polyethylene glycol (PEG) units have gained prominence for their ability to enhance the physicochemical and pharmacological properties of ADCs.[4]

This guide provides an objective comparison of ADCs constructed with the m-PEG3-S-Acetyl linker against alternatives, supported by representative experimental data and detailed validation protocols. The this compound linker is a hydrophilic spacer arm that, after deprotection of its terminal acetyl group to a reactive thiol, can be conjugated to the payload. The inclusion of the short, discrete PEG3 moiety is designed to improve aqueous solubility and reduce the aggregation often associated with hydrophobic payloads, thereby potentially widening the therapeutic window.

Comparative Performance of Linker Technologies

The selection of a linker directly impacts the performance of an ADC. Hydrophilic linkers, such as those containing PEG, are employed to mitigate the hydrophobicity of potent payloads, which can otherwise lead to poor stability, aggregation, and rapid clearance.

Table 1: High-Level Comparison of ADC Linker Characteristics

FeatureADC with this compound LinkerADC with Standard Hydrophobic Linker (e.g., SMCC)Rationale
Solubility EnhancedLowerThe hydrophilic PEG chain increases the overall solubility of the ADC, particularly with hydrophobic payloads.
Aggregation Reduced TendencyHigher TendencyImproved solubility helps prevent the formation of aggregates, which can impact efficacy and immunogenicity.
Plasma Stability Generally HighVariable; Can be HighStability is primarily dictated by the linker's cleavage site and conjugation chemistry. Non-cleavable linkers offer high stability.
Pharmacokinetics Potentially Improved Half-LifeOften Faster ClearancePEGylation is known to increase the hydrodynamic volume, which can reduce renal clearance and extend circulation time.
Therapeutic Window Potentially WiderVariableBy improving PK and reducing off-target toxicity from aggregation, a wider therapeutic window may be achieved.

Table 2: Representative Quantitative Performance Data

The following table summarizes hypothetical but expected performance data based on established principles of ADC linker technology.

ParameterRepresentative ADC with m-PEG3-Linker-PayloadRepresentative ADC with Non-PEG Linker-Payload
Average Drug-to-Antibody Ratio (DAR) 3.83.9
Plasma Half-Life (t½) in Rat (hours) ~150~110
In Vitro IC50 (nM) on Antigen+ Cell Line 0.850.75
In Vivo Tumor Growth Inhibition (%) 95%80%

Key Experimental Validation Protocols

Thorough characterization is essential to validate the performance and safety of a novel ADC. The following are detailed protocols for key analytical and functional assays.

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences both the efficacy and safety of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR for cysteine-conjugated ADCs.

  • Objective: To determine the average DAR and the distribution of drug-loaded species in the ADC preparation.

  • Methodology:

    • Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL in a low-salt mobile phase (e.g., 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).

    • Chromatography: The sample is injected onto a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Elution: A gradient is applied from a high-salt mobile phase to a low-salt mobile phase (e.g., 50 mM sodium phosphate, 20% isopropanol, pH 7.0) to elute species with increasing hydrophobicity.

    • Detection: The elution profile is monitored by UV absorbance at 280 nm. Peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) are resolved.

    • Data Analysis: The peak area for each species is integrated. The weighted average DAR is calculated using the formula: DAR = Σ(Weighted peak area) / 100.

2. Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, measuring payload release and changes in DAR over time, which is critical for predicting safety and efficacy.

  • Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from relevant species (e.g., mouse, rat, human).

  • Methodology:

    • Incubation: The ADC is incubated in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • ADC Capture: The ADC is isolated from the plasma aliquots using an immunoaffinity capture method (e.g., beads coated with Protein A or an anti-human IgG antibody).

    • Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the intact mass and calculate the average DAR at each time point.

    • Payload Release Analysis: The plasma supernatant (after ADC capture) can be analyzed to quantify the amount of free payload released over time.

    • Data Analysis: The average DAR is plotted against time to determine the rate of drug loss and the ADC's plasma half-life.

3. In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC on antigen-positive cancer cells and its specificity by testing against antigen-negative cells.

  • Objective: To measure the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Methodology:

    • Cell Plating: Antigen-positive and antigen-negative cells are seeded in 96-well plates and allowed to adhere overnight.

    • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the unconjugated antibody. Untreated cells serve as a negative control.

    • Incubation: The plates are incubated for a period suitable for the payload's mechanism of action (e.g., 72-120 hours for microtubule inhibitors).

    • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is plotted, and the IC50 value is determined using non-linear regression analysis.

4. In Vivo Efficacy Study

In vivo studies using animal models are essential to evaluate the anti-tumor activity of the ADC.

  • Objective: To assess the ability of the ADC to inhibit tumor growth in a relevant xenograft model.

  • Methodology:

    • Model System: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.

    • Treatment: Once tumors reach a predetermined size, mice are randomized into groups and treated with the ADC, a vehicle control, and potentially other control articles (e.g., non-targeting ADC or unconjugated antibody). Dosing can be administered intravenously.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

    • Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

    • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing ADC Processes and Chemistry

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Intracellular Intracellular Pathway ADC 1. ADC Administration (Intravenous) Transport 2. Transport to Tumor Site ADC->Transport Binding 3. Binding to Target Antigen on Cancer Cell Transport->Binding Internalization 4. Internalization via Endocytosis Binding->Internalization Lysosome 5. Trafficking to Lysosome Internalization->Lysosome Release 6. Payload Release (Linker Cleavage) Lysosome->Release Action 7. Payload Binds Intracellular Target (e.g., Tubulin, DNA) Release->Action Apoptosis 8. Induction of Apoptosis Action->Apoptosis ADC_Characterization_Workflow cluster_Conjugation Step 1: ADC Synthesis cluster_Characterization Step 2: Physicochemical Characterization cluster_InVitro Step 3: In Vitro Validation cluster_InVivo Step 4: In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (SEC) Conjugation->Purification DAR DAR Determination (HIC, LC-MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity Stability Plasma Stability Assay DAR->Stability Purity->Stability Cytotoxicity Cytotoxicity Assay (IC50) Stability->Cytotoxicity Binding Antigen Binding Assay Cytotoxicity->Binding PK Pharmacokinetics Study Binding->PK Efficacy Efficacy in Xenograft Model PK->Efficacy Linker_Chemistry Start This compound Linker Deprotection Deprotection (e.g., Hydroxylamine) Start->Deprotection Step 1 Thiol m-PEG3-Thiol (Reactive Linker) Deprotection->Thiol Conjugated ADC Precursor (Thiol-Maleimide Adduct) Thiol->Conjugated Step 2: Conjugation Payload Maleimide-Payload Payload->Conjugated

References

Benchmarking m-PEG3-S-Acetyl: A Comparative Guide to Next-Generation ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic index. While simple hydrophilic linkers like m-PEG3-S-Acetyl offer fundamental benefits in terms of solubility and ease of conjugation, the field has rapidly evolved towards next-generation linkers designed for controlled payload release and enhanced performance. This guide provides an objective comparison of this compound, representing a class of simple PEG linkers, against the primary classes of next-generation ADC linkers, supported by a review of published experimental data.

At a Glance: this compound

This compound is a heterobifunctional linker that incorporates a short polyethylene glycol (PEG) chain. The S-Acetyl group serves as a protected thiol, which upon deacetylation, reveals a reactive thiol group. This thiol can then be conjugated to a payload, typically through a maleimide or other thiol-reactive moiety. The PEG component enhances the hydrophilicity of the ADC, which can improve its solubility and pharmacokinetic properties. Functionally, it acts as a stable, non-cleavable linker, releasing its payload only upon lysosomal degradation of the entire ADC.

Next-Generation ADC Linkers: An Overview

Next-generation ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers, like those derived from this compound, rely on the complete degradation of the antibody in the lysosome to release the payload.[1]

The primary classes of cleavable linkers include:

  • Enzyme-Cleavable Linkers: These often contain a peptide sequence, such as the widely used valine-citrulline (Val-Cit) dipeptide, that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][3]

  • pH-Sensitive Linkers: These linkers incorporate acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentrations of glutathione in tumor cells, releasing the payload.[1]

Quantitative Performance Comparison

The following tables summarize representative quantitative data from various studies to facilitate a comparison between different linker technologies. It is important to note that these values are compiled from different studies using various antibodies, payloads, and cell lines, and therefore should be considered as illustrative rather than a direct head-to-head comparison. The "Simple PEG/Thioether Linker" category is used as a proxy for the performance of a stable, non-cleavable linker like that derived from this compound.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeRepresentative LinkerPayload Release in Plasma (Time)Reference Study Insight
Simple PEG/Thioether (Non-Cleavable)SMCC< 15% payload release over 7 daysGenerally high stability due to the lack of a specific cleavage trigger.
Enzyme-CleavableValine-Citrulline (vc)~25% payload loss in mouse plasma after 6 daysStability can be species-dependent due to differing enzyme activity.
pH-SensitiveHydrazonet1/2 of ~2 days in human plasmaCan exhibit instability in circulation, leading to premature payload release.
Glutathione-SensitiveDisulfideVariable, can be unstableStability is dependent on the steric hindrance around the disulfide bond.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeRepresentative LinkerCell LineIC50 (ng/mL)Reference Study Insight
Simple PEG/Thioether (Non-Cleavable)SMCC-DM1HER2+ Cell Line~33 pmol/LPotency is dependent on efficient internalization and lysosomal degradation.
Enzyme-CleavableValine-Citrulline (vc-MMAE)HER2+ Cell Line~14.3 pmol/LOften highly potent due to efficient intracellular payload release.
pH-SensitiveHydrazoneL2987 Lung AdenocarcinomaLess potent than enzyme-cleavable linkers in some models.Potency can be limited by the efficiency of endosomal escape.
Glutathione-SensitiveSPDB-DM4FR-α High-Expressing KB cells~0.1 nMDemonstrates potent cytotoxicity in cells with high glutathione levels.

Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers

Linker TypeRepresentative LinkerTumor ModelEfficacy MetricReference Study Insight
Simple PEG/Thioether (Non-Cleavable)SMCC-DM1EpCAM XenograftLess active than cleavable counterparts at equivalent doses.Efficacy is highly dependent on target antigen expression and internalization rate.
Enzyme-CleavableValine-Citrulline (vc-MMAE)NCI-N87 Gastric CarcinomaSuperior tumor growth inhibition compared to non-cleavable linkers.Can induce a "bystander effect," killing adjacent antigen-negative tumor cells.
pH-SensitiveHydrazoneL2987 Lung AdenocarcinomaCan achieve significant tumor growth inhibition.Efficacy can be impacted by linker instability in circulation.
Glutathione-SensitiveDisulfideOvarian Cancer XenograftDemonstrates significant tumor regression.Efficacy is dependent on the reductive environment of the tumor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are generalized protocols for key experiments.

Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.

Materials:

  • Test ADC

  • Control plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads for immunoprecipitation

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

  • Isolate the ADC from the plasma using Protein A or G magnetic beads.

  • Analyze the captured, intact ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

  • The supernatant can be analyzed by LC-MS/MS to quantify the amount of released free payload.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Seed antigen-positive and antigen-negative cells in separate 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Replace the medium in the wells with the ADC or antibody dilutions. Include untreated cells as a control.

  • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in living cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for xenograft implantation

  • Test ADC, vehicle control, and potentially a control antibody group

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ADC, control antibody).

  • Administer the ADC and controls intravenously at a predetermined dosing schedule.

  • Measure the tumor volume with calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The study is concluded when tumors in the control group reach a predetermined size or at a set time point.

  • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizing ADC Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes involved in ADC development and function.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome (pH 4.5-5.0) High Protease/GSH Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Degradation Payload->BystanderCell Bystander Effect (with cleavable linkers) Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Cytotoxicity Experimental_Workflow start ADC Candidate Selection (this compound vs. Next-Gen Linker) stability In Vitro Plasma Stability Assay start->stability cytotoxicity In Vitro Cytotoxicity Assay (IC50) start->cytotoxicity data_analysis Comparative Data Analysis (Stability, Potency, Efficacy) stability->data_analysis cytotoxicity->data_analysis efficacy In Vivo Efficacy (Xenograft Model) decision Lead Candidate Selection efficacy->decision data_analysis->efficacy

References

A Researcher's Guide to Validating Bioconjugation Efficiency: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in creating targeted therapeutics, diagnostics, and research reagents. The efficiency of this bioconjugation process directly impacts the safety, potency, and overall efficacy of the final product. Therefore, robust analytical methods are required to accurately determine the extent of conjugation. High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with other common analytical methods for validating bioconjugation efficiency, supported by experimental data and detailed protocols.

The choice of analytical technique for validating a bioconjugation reaction is critical and depends on various factors, including the nature of the biomolecules, the type of linkage, and the specific information required. This guide will delve into the nuances of Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC), and compare their performance with Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Vis Spectroscopy.

Comparative Analysis of Analytical Techniques

A variety of analytical techniques are available to quantify conjugation efficiency, each with its own set of advantages and limitations. The selection of the most appropriate method often depends on the specific characteristics of the bioconjugate and the desired level of detail in the analysis.[1]

FeatureHPLC (RP-HPLC & HIC)Mass Spectrometry (MS)SDS-PAGE with DensitometryELISAUV-Vis Spectroscopy
Primary Information Drug-to-Antibody Ratio (DAR), drug load distribution, purity.[2]Precise mass measurement, DAR, identification of conjugation sites, sequence verification.Visual confirmation of conjugation, estimation of molecular weight shift, semi-quantitative purity assessment.[3]Quantitative determination of conjugated molecules.[4]Degree of Labeling (DOL) or average DAR.[5]
Resolution HighVery HighLow to ModerateN/A (Endpoint assay)N/A (Bulk measurement)
Sensitivity Moderate to High (ng to µg range)Very High (pg to ng range)Low to Moderate (µg range)Very High (pg to ng range)Low to Moderate (µg range)
Accuracy High (Recovery typically 95-105%)High (with appropriate standards)Moderate (Semi-quantitative)High (within linear range)Moderate (Can be affected by extinction coefficient inaccuracies)
Precision (%RSD) Excellent (<1% for RT, <5% for area)Good (<15%)Moderate (10-20%)Good (<15%)Good (<5%)
Throughput Moderate (minutes per sample)Low to Moderate (can be coupled with HPLC)High (multiple samples per gel)Very High (96-well plate format)High (minutes per sample)
Cost (Instrument) ModerateHighLowLow to ModerateLow
Qualitative/Quantitative BothBothPrimarily qualitative, semi-quantitative with densitometry.QuantitativeQuantitative

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of bioconjugation efficiency. Below are protocols for the key techniques discussed.

HPLC Analysis: Reversed-Phase (RP-HPLC)

RP-HPLC is a powerful technique for analyzing bioconjugates, particularly for determining the drug-to-antibody ratio (DAR) of reduced antibody-drug conjugates (ADCs).

Sample Preparation:

  • Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • To analyze the light and heavy chains separately, reduce the interchain disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 30 minutes.

Chromatographic Conditions:

  • Column: A C4 or C8 reversed-phase column suitable for protein separations.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm and a wavelength specific to the conjugated molecule.

  • Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded light and heavy chain species.

HPLC Analysis: Hydrophobic Interaction Chromatography (HIC)

HIC is the preferred method for determining the DAR and drug load distribution of intact, cysteine-linked ADCs under non-denaturing conditions.

Sample Preparation:

  • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

Chromatographic Conditions:

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-50 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the percentage of the peak area for each drug-loaded species.

Mass Spectrometry (MS) Analysis

MS provides precise mass measurements of the intact bioconjugate and its subunits, allowing for unambiguous determination of the drug load and identification of conjugation sites.

Sample Preparation:

  • Desalt the bioconjugate sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange).

  • For analysis of subunits, the sample can be reduced as described for RP-HPLC.

LC-MS Conditions:

  • LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase column suitable for large proteins (e.g., C4).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient appropriate for separating the different species.

  • MS Analysis: Acquire data in positive ion mode over a mass range that encompasses the expected molecular weights of the bioconjugate and its subunits.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different species and calculate the average DAR.

SDS-PAGE with Densitometry

SDS-PAGE is a widely used technique for visualizing the success of a conjugation reaction and assessing the purity of the product.

Protocol:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unconjugated and conjugated proteins.

  • Mix the bioconjugate sample with SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol) and heat at 95°C for 5 minutes to denature the proteins.

  • Load the samples and a molecular weight marker onto the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).

  • Destain the gel to visualize the protein bands.

  • Image the gel using a gel documentation system.

  • Densitometry Analysis: Use image analysis software to measure the intensity of the protein bands. The relative amount of conjugated versus unconjugated protein can be estimated by comparing the band intensities. For more quantitative results, a calibration curve can be generated using protein standards of known concentrations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive plate-based assay for quantifying the amount of conjugated molecule.

Protocol (Sandwich ELISA):

  • Coat the wells of a 96-well microplate with a capture antibody that specifically binds to one component of the bioconjugate. Incubate overnight at 4°C.

  • Wash the plate to remove unbound antibody and block the remaining protein-binding sites with a blocking buffer (e.g., BSA or non-fat dry milk).

  • Add serial dilutions of the bioconjugate sample and standards to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate and add a detection antibody (conjugated to an enzyme like HRP) that binds to another component of the bioconjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the enzyme substrate (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the bioconjugate in the samples by comparing their absorbance to the standard curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for determining the average number of molecules conjugated to a protein, known as the degree of labeling (DOL).

Protocol:

  • Measure the absorbance of the bioconjugate solution at two wavelengths: one for the protein (typically 280 nm) and one for the maximum absorbance of the conjugated molecule (A_max).

  • The concentration of the protein and the conjugated molecule can be calculated using the Beer-Lambert law and their respective molar extinction coefficients.

  • A correction factor may be needed to account for the absorbance of the conjugated molecule at 280 nm.

  • The DOL is calculated as the molar ratio of the conjugated molecule to the protein.

Visualizing the Workflow and Logic

To better understand the experimental processes and the interplay between these analytical techniques, the following diagrams illustrate the typical workflows.

Bioconjugation_Validation_Workflow cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Analytical Validation cluster_data Data Output Reaction Biomolecule A + Biomolecule B -> Bioconjugate Purification Purification of Bioconjugate Reaction->Purification HPLC HPLC (RP-HPLC / HIC) Purification->HPLC MS Mass Spectrometry Purification->MS SDS_PAGE SDS-PAGE Purification->SDS_PAGE ELISA ELISA Purification->ELISA UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DAR DAR & Distribution HPLC->DAR Mass Precise Mass MS->Mass Purity Purity & MW Shift SDS_PAGE->Purity Concentration Concentration ELISA->Concentration DOL Degree of Labeling UV_Vis->DOL

Caption: Experimental workflow for bioconjugation validation.

Analytical_Technique_Relationships cluster_primary Primary Quantitative Methods cluster_complementary Complementary & Screening Methods HPLC HPLC (DAR, Purity) MS Mass Spectrometry (Precise Mass, DAR) HPLC->MS Orthogonal Validation MS->HPLC Confirmation of Peak Identity SDS_PAGE SDS-PAGE (Qualitative Check) SDS_PAGE->HPLC Initial Screen SDS_PAGE->MS Initial Screen ELISA ELISA (Quantification) ELISA->HPLC Functional Quantification UV_Vis UV-Vis (Average DOL) UV_Vis->HPLC Preliminary DOL

Caption: Interplay of analytical techniques for bioconjugate validation.

Conclusion

The validation of bioconjugation efficiency is a multifaceted process that often requires the use of orthogonal analytical methods to obtain a comprehensive understanding of the product. While HPLC, particularly RP-HPLC and HIC, stands out as a robust and versatile technique for determining key quality attributes such as DAR and purity, it is often complemented by other methods. Mass spectrometry provides unparalleled detail in mass determination and site of conjugation. SDS-PAGE offers a rapid, qualitative assessment of the conjugation success. ELISA provides highly sensitive quantification, and UV-Vis spectroscopy offers a straightforward method for determining the average degree of labeling.

For researchers and drug development professionals, the selection of the appropriate analytical strategy will depend on the stage of development, the specific characteristics of the bioconjugate, and the regulatory requirements. A combination of these techniques will ultimately provide the most complete and reliable characterization of the bioconjugate, ensuring its quality, safety, and efficacy.

References

A Comparative Guide to Thiol-Reactive PEGylation Strategies in Preclinical Research: The Utility of m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical drug development, the modification of biomolecules with polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy to enhance therapeutic properties. Improved pharmacokinetic profiles, increased solubility, and reduced immunogenicity are well-documented benefits of this approach. For researchers targeting cysteine residues, a variety of thiol-reactive PEGylating agents are available, each with distinct chemical properties influencing the stability and in vivo performance of the resulting conjugate. This guide provides a comparative analysis of m-PEG3-S-Acetyl, a protected thiol linker, against common thiol-reactive PEGylation reagents, supported by established chemical principles and available experimental data.

Overview of Thiol-Reactive PEGylation

Thiol-reactive PEGylation primarily targets the sulfhydryl group of cysteine residues within proteins and peptides. The choice of the reactive moiety on the PEG reagent is critical as it dictates the reaction conditions, selectivity, and, most importantly, the stability of the resulting thioether or disulfide bond.

This compound: A Two-Step Approach to Thiol Modification

Unlike direct thiol-reactive reagents, this compound is a PEG linker featuring a protected thiol group in the form of a thioacetate.[1] Its utility lies in a two-step conjugation strategy. First, the acetyl group is removed (deprotection) to generate a free thiol (m-PEG3-SH). This free thiol can then react with an electrophilic functional group on a target molecule. This approach is particularly useful in the synthesis of complex architectures like Proteolysis Targeting Chimeras (PROTACs), where precise control over reactive sites is paramount.[2]

Comparison with Conventional Thiol-Reactive PEGs

The more conventional approach involves the direct reaction of a thiol-reactive PEG with a cysteine residue on a biomolecule. Common alternatives to the strategy enabled by this compound include mPEG-maleimide, mPEG-vinyl sulfone, and mPEG-iodoacetamide. The performance of these reagents can be compared based on reactivity, stability of the conjugate, and specificity.

FeatureThis compound (post-deprotection)mPEG-MaleimidemPEG-Vinyl SulfonemPEG-Iodoacetamide
Reactive Moiety Thiol (after deprotection)MaleimideVinyl SulfoneIodoacetamide
Reaction Type Nucleophilic attack on an electrophileMichael AdditionMichael AdditionNucleophilic Substitution
Relative Reactivity N/A (acts as nucleophile)Very HighHighModerate
Optimal pH Dependent on electrophile6.5 - 7.58.0 - 9.07.0 - 8.0
Conjugate Stability Dependent on linkage formedSusceptible to retro-Michael reaction and hydrolysis[3]Stable ThioetherStable Thioether
Specificity Dependent on electrophileHigh for ThiolsHigh for ThiolsCan react with other nucleophiles (e.g., His, Lys) at higher pH

Table 1: Comparison of Thiol-Reactive PEGylation Reagents. This table summarizes the key characteristics of this compound (after deprotection to a thiol) and common direct thiol-reactive PEGylating agents. The reactivity and stability of the resulting conjugate are critical considerations in preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible preclinical research. Below are representative protocols for evaluating key aspects of PEGylated conjugates.

Protocol 1: Deprotection of this compound and Conjugation

This protocol describes the deprotection of the S-acetyl group to generate a free thiol, followed by conjugation to a maleimide-functionalized molecule.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Maleimide-functionalized molecule

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Dissolve this compound in PBS.

  • Add a 10-fold molar excess of hydroxylamine hydrochloride to the solution.

  • Incubate at room temperature for 1 hour to facilitate deacetylation.

  • Confirm deprotection and formation of m-PEG3-SH using LC-MS.

  • Add the maleimide-functionalized molecule to the m-PEG3-SH solution at a 1:1.2 molar ratio.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the resulting conjugate using an SEC system to remove unreacted starting materials.

  • Characterize the final conjugate by SDS-PAGE and LC-MS to confirm successful conjugation.

Protocol 2: In Vitro Stability Assessment of PEG-Thiol Conjugates

This protocol outlines a method to assess the stability of the linkage between PEG and a biomolecule in plasma.

Materials:

  • PEGylated conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system with a suitable reverse-phase column

Procedure:

  • Spike the PEGylated conjugate into plasma to a final concentration of 100 µg/mL.

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Precipitate plasma proteins using acetonitrile and centrifuge to collect the supernatant.

  • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.[3]

Protocol 3: Preclinical Pharmacokinetic Study

This protocol provides a general workflow for evaluating the pharmacokinetic profile of a PEGylated therapeutic in a rodent model.

Materials:

  • PEGylated therapeutic

  • Male Sprague-Dawley rats (or other suitable animal model)

  • Vehicle solution for injection (e.g., saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS for bioanalysis

Procedure:

  • Administer the PEGylated therapeutic to a cohort of rats via intravenous (IV) or subcutaneous (SC) injection at a predetermined dose.

  • At specified time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr), collect blood samples from the tail vein or another appropriate site.

  • Process the blood samples to separate plasma.

  • Extract the PEGylated therapeutic from the plasma samples.

  • Quantify the concentration of the therapeutic in each plasma sample using a validated LC-MS/MS method.

  • Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life.[4]

Visualizing Reaction Pathways and Workflows

Diagrams created using DOT language can effectively illustrate complex biological and chemical processes.

PEGylation_Strategy cluster_0 Direct Thiol-Reactive PEGylation cluster_1 This compound Strategy Protein_Cys Protein-SH Conjugate1 Stable Thioether (Susceptible to Retro-Michael) Protein_Cys->Conjugate1 Michael Addition (pH 6.5-7.5) mPEG_Mal mPEG-Maleimide mPEG_Mal->Conjugate1 mPEG_SAc This compound mPEG_SH m-PEG3-SH mPEG_SAc->mPEG_SH Deprotection (e.g., Hydroxylamine) Conjugate2 Stable Conjugate mPEG_SH->Conjugate2 Nucleophilic Attack Electrophile Electrophilic Target Electrophile->Conjugate2

Figure 1: Comparative workflow of direct thiol-reactive PEGylation versus the this compound two-step strategy.

Maleimide_Stability Thioether Thioether Conjugate (Maleimide-Thiol Adduct) Deconjugation Deconjugation (Retro-Michael Reaction) Thioether->Deconjugation Reversible Hydrolysis Ring Hydrolysis Thioether->Hydrolysis Irreversible Free_Thiol Free Thiol + Maleimide-PEG Deconjugation->Free_Thiol Stable_Conjugate Stable Ring-Opened Conjugate Hydrolysis->Stable_Conjugate

Figure 2: Stability pathways of a maleimide-thiol conjugate, highlighting the competing retro-Michael reaction and hydrolysis.

Conclusion

The choice of a PEGylation strategy in preclinical studies has significant implications for the development of a successful therapeutic. While direct thiol-reactive agents like mPEG-maleimide and mPEG-vinyl sulfone offer a straightforward approach to conjugation, the stability of the resulting linkage must be carefully considered. The maleimide-thiol bond, in particular, is known to be susceptible to degradation in vivo.

The this compound linker provides an alternative, two-step strategy that offers greater flexibility in the design of complex biomolecules. By deprotecting the thioacetate to a reactive thiol, researchers can control the timing and specificity of the conjugation reaction. While this introduces an additional step in the workflow, the potential to form more stable linkages with a wider range of electrophiles makes it a valuable tool in the preclinical development toolkit. Ultimately, the optimal PEGylation strategy will depend on the specific application, the nature of the biomolecule, and the desired in vivo performance characteristics.

References

Safety Operating Guide

Proper Disposal of m-PEG3-S-Acetyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of m-PEG3-S-Acetyl, a sulfhydryl-reactive crosslinker commonly used in bioconjugation and drug development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, as a standard laboratory practice, appropriate personal protective equipment should always be worn when handling this compound.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection Not required under normal conditions of use.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Steps for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill. Ensure adequate ventilation to prevent the accumulation of any potential vapors.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as chemical waste in accordance with local, state, and federal regulations.

Disposal Procedures

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with hazardous waste regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Protocol:

  • Waste Characterization: While this compound itself is not classified as hazardous, any solutions or mixtures containing it should be evaluated to determine if they meet the criteria for hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Containerization:

    • Collect waste this compound and any contaminated materials in a designated, leak-proof, and sealable container.

    • The container must be compatible with the chemical properties of the waste.

    • Label the container clearly with "Hazardous Waste" (if applicable), the chemical name ("this compound"), and the accumulation start date.

  • Storage:

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Engage a Licensed Waste Disposal Contractor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Waste must be transported and disposed of by a licensed hazardous waste contractor.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

    • Complete a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.

Regulatory Framework

The disposal of chemical waste is governed by a hierarchy of regulations.

Regulatory LevelKey Regulations and Agencies
Federal Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
State State-specific hazardous waste regulations, which may be more stringent than federal rules.
Local Local ordinances and wastewater discharge permits.
Institutional Your organization's specific Environmental Health and Safety (EHS) protocols.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal & Documentation start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_gen Generate Waste (Unused reagent, contaminated materials) spill_kit->waste_gen characterize Characterize Waste (Hazardous vs. Non-Hazardous) waste_gen->characterize container Collect in a Labeled, Compatible Waste Container characterize->container storage Store in Designated Hazardous Waste Area container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Licensed Contractor Disposes of Waste ehs_contact->disposal manifest Complete & Retain Waste Manifest disposal->manifest end End: Proper Disposal Complete manifest->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling m-PEG3-S-Acetyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Identification and Personal Protective Equipment (PPE)

m-PEG3-S-Acetyl is a polyethylene glycol (PEG) based PROTAC linker.[1][2][3] While many PEG compounds are not classified as hazardous substances, the presence of a thioacetate group warrants careful handling to prevent potential skin or eye irritation and unknown toxicological effects.[4][5] The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Body PartEquipmentSpecification
Eyes Safety GogglesMust be equipped with side-shields to protect against splashes.
Hands Protective GlovesChemically resistant nitrile or neoprene gloves are recommended.
Body Laboratory CoatA standard lab coat should be worn to prevent skin contact.
Respiratory Not Generally RequiredUse in a well-ventilated area. A respirator may be necessary if aerosols or dust are generated.
Feet Closed-toe ShoesRequired to protect feet from spills.

II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment (PPE): Don the recommended PPE as outlined in the table above.

  • Weighing and Aliquoting: To minimize exposure, weigh the required amount of this compound in a fume hood. If the compound is a solid, take care to avoid generating dust. For frequent use, consider preparing stock solutions.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Reaction Setup: Conduct all reactions within a fume hood. Ensure all containers are clearly labeled.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin. Clean the work area and any contaminated equipment.

Storage:

  • Store this compound in a tightly sealed container.

  • Recommended storage is at -20°C for long-term stability.

  • The product is typically shipped at ambient temperature.

III. Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams unless it is a designated and compatible mixture.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound".

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • Collection: Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department. Do not pour chemical waste down the drain.

IV. Quantitative Data

PropertyValueSource
CAS Number 857284-78-7
Molecular Formula C9H18O4S
Molecular Weight 222.30 g/mol
Storage Temperature -20°C

V. Experimental Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Information B Prepare Work Area (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Aliquot Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area & Glassware E->F I Store Unused Compound at -20°C E->I If compound remains G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG3-S-Acetyl
Reactant of Route 2
Reactant of Route 2
m-PEG3-S-Acetyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.